molecular formula C6H13NO3S B1592429 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide CAS No. 26475-62-7

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Cat. No.: B1592429
CAS No.: 26475-62-7
M. Wt: 179.24 g/mol
InChI Key: GILLKIJFJOBJCD-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide is a useful research compound. Its molecular formula is C6H13NO3S and its molecular weight is 179.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c8-4-1-7-2-5-11(9,10)6-3-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILLKIJFJOBJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619238
Record name 4-(2-Hydroxyethyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26475-62-7
Record name 4-(2-Hydroxyethyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The physicochemical properties of every intermediate compound are critical determinants of a program's ultimate success. 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS: 26475-62-7) is a heterocyclic building block of significant interest, notably serving as a key intermediate in the synthesis of advanced antiretroviral agents, including the HIV Maturation Inhibitor BMS-955176.[1] The thiomorpholine 1,1-dioxide moiety is a privileged scaffold in medicinal chemistry; the sulfone group acts as a potent hydrogen bond acceptor, enhancing solubility and target engagement, while the N-hydroxyethyl group provides a versatile handle for further synthetic elaboration.[2]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, provides robust, self-validating protocols for property determination, and offers insights into how these characteristics influence the compound's application in pharmaceutical development.

Section 1: Core Molecular and Physical Properties

A foundational understanding of a compound begins with its fundamental identifiers and physical constants. These data points are the first-pass indicators for handling, formulation, and initial analytical method development.

PropertyValueSource(s)
IUPAC Name 2-(1,1-Dioxothiomorpholino)ethanol[3][4][5]
CAS Number 26475-62-7[2][3][4][6]
Molecular Formula C₆H₁₃NO₃S[3][4][5]
Molecular Weight 179.23 g/mol [3][4][5]
Appearance White to light yellow crystalline powder[3][5]
Melting Point 73 - 77 °C[2][3][5]
Boiling Point 197 °C @ 1 mmHg[3][5]
Predicted Density 1.287 ± 0.06 g/cm³N/A
Predicted pKa 14.80 ± 0.10 (Alcoholic Proton)N/A
Predicted XLogP3-AA -1.1 (for parent Thiomorpholine 1,1-Dioxide)[7]

Note: Predicted values are computationally derived and serve as estimates pending experimental verification.

Section 2: Solubility and Lipophilicity – The Cornerstones of Developability

Solubility and lipophilicity are arguably the most critical physicochemical parameters, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For an intermediate like this compound, which is incorporated into final drug products, understanding its contribution to the overall solubility of the Active Pharmaceutical Ingredient (API) is paramount. This is especially relevant in the context of HIV Maturation Inhibitors, where poor aqueous solubility has been a historical challenge for the class.[8]

Aqueous Solubility Profile

The presence of a hydroxyl group and a polar sulfone moiety suggests high aqueous solubility. A formal determination across a physiologically relevant pH range is essential for compliance with regulatory frameworks like the Biopharmaceutics Classification System (BCS).

While faster methods exist, the shake-flask equilibrium solubility method is the gold standard. It determines the thermodynamic solubility, which represents the true equilibrium state between the dissolved and solid forms of the compound. This value is crucial for biowaiver applications and for building robust biopharmaceutical models.[9]

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis prep1 Prepare Buffers (pH 1.2, 4.5, 6.8) prep2 Accurately weigh excess compound (e.g., ~100 mg) prep3 Add to vials (n=3 per pH) exp1 Add buffer (e.g., 10 mL) to each vial prep3->exp1 exp2 Seal and place in shaker bath (37°C, 24-48h) exp3 Visually confirm solid excess an1 Centrifuge/Filter (0.45 µm) to separate solid exp3->an1 an2 Prepare standard solutions an3 Analyze supernatant by validated reverse-phase HPLC-UV an4 Calculate concentration (mg/mL) against calibration curve

Caption: Workflow for equilibrium solubility determination.

  • Preparation : Prepare aqueous buffers at pH 1.2 (0.1 N HCl), 4.5 (Acetate buffer), and 6.8 (Phosphate buffer) as per WHO guidelines.[10]

  • Equilibration : Add an excess of the compound to triplicate vials for each pH buffer. The excess must be sufficient to maintain a saturated solution with solid present after equilibration.

  • Shaking : Place the sealed vials in an orbital shaker or tumbling apparatus maintained at 37 ± 1 °C for a period of 24 to 48 hours. The duration should be sufficient to ensure equilibrium is reached.

  • Phase Separation : After equilibration, separate the solid phase from the supernatant by centrifugation and/or filtration through a 0.45 µm filter. This step is critical; any suspended solid will artificially inflate the measured solubility.

  • Quantification : Analyze the clear supernatant using a validated, stability-indicating HPLC-UV method. The concentration is determined against a calibration curve prepared from a stock solution of the compound in a suitable solvent (e.g., methanol or water).

  • Self-Validation : The protocol's integrity is maintained by:

    • Confirming the pH of the buffer before and after the experiment.

    • Analyzing the remaining solid by a technique like DSC or XRPD to check for any polymorphic transformations during the experiment.[11]

    • Ensuring the HPLC method meets system suitability criteria (e.g., tailing factor, plate count) before sample analysis.

Lipophilicity (LogP/LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. While no experimental data is publicly available, the predicted LogP for the parent thiomorpholine 1,1-dioxide is -1.1, strongly suggesting the N-hydroxyethyl derivative is highly hydrophilic.[7] This property is advantageous for aqueous solubility but can be a challenge for membrane permeability.

G cluster_prep Preparation cluster_exp Partitioning cluster_analysis Analysis & Calculation p1 Pre-saturate n-octanol with aqueous buffer (pH 7.4) p2 Pre-saturate buffer with n-octanol p3 Prepare compound stock solution in aqueous buffer e1 Add equal volumes of pre-saturated octanol and aqueous stock solution to vials p3->e1 e2 Shake vigorously (e.g., 1h) at controlled temperature (25°C) e3 Centrifuge to ensure complete phase separation a1 Carefully sample aliquot from EACH phase e3->a1 a2 Analyze concentration in both phases by HPLC-UV a3 Calculate LogD = log([Compound]octanol / [Compound]aqueous)

Caption: Workflow for LogD determination via shake-flask.

  • Phase Saturation : Pre-saturate n-octanol with the aqueous buffer (typically phosphate buffer at pH 7.4 for LogD) and vice-versa by shaking them together overnight and then allowing the phases to separate. This prevents volume changes during the actual experiment.

  • Partitioning : Add a known concentration of the compound to the pre-saturated aqueous buffer. Mix this solution with an equal volume of pre-saturated n-octanol.

  • Equilibration : Shake the biphasic system vigorously to facilitate partitioning, then centrifuge to ensure a sharp separation of the two layers.

  • Quantification : Carefully sample both the aqueous and n-octanol layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation : The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Section 3: Solid-State Properties

The solid-state form of a compound dictates its stability, dissolution rate, and manufacturability. For a crystalline solid like this compound, understanding its thermal behavior and hygroscopicity is non-negotiable.

Melting Point and Polymorphism

The reported melting point is a range of 73-77°C.[2][3][5] Differential Scanning Calorimetry (DSC) is the preferred technique for a more precise determination and for screening for polymorphism—the ability of a compound to exist in multiple crystal forms.[12] Different polymorphs can have different solubilities and stabilities, making polymorphism screening a critical step in de-risking a development candidate.[13]

A sharp endotherm in a DSC thermogram corresponds to the melting of a pure, crystalline substance. The onset temperature of this peak is typically reported as the melting point. The presence of multiple melting peaks or exothermic events (recrystallization) before a final melt can indicate the presence of polymorphism or pseudo-polymorphism (hydrates/solvates).[14]

  • Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium).

  • Sample Preparation : Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it. An open pan or a pan with a pinhole may be used if volatilization is expected.

  • Thermal Program : Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge. A common temperature range would be from ambient (e.g., 25 °C) to a temperature sufficiently above the melt (e.g., 100 °C).

  • Analysis : Analyze the resulting thermogram for thermal events. The sharp endotherm peak onset is the melting point.

  • Polymorph Screen (Heat-Cool-Heat Cycle) : To screen for other forms, a second heating cycle is often employed. After the initial melt, the sample is cooled rapidly (e.g., at 20 °C/min) back to the starting temperature and then reheated at the original rate. Differences in the thermogram between the first and second heat runs can reveal melt-recrystallization events or the formation of amorphous material.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Excessive moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation, impacting stability and shelf-life.[3]

The European Pharmacopoeia provides a standardized classification system based on the percentage weight gain after storing a sample at 25°C and 80% relative humidity (RH) for 24 hours.[1][11] This provides a clear, universally understood descriptor of a material's sensitivity to moisture, which directly informs requirements for packaging and controlled-humidity manufacturing environments.[14]

  • Initial Drying : Dry the sample to a constant weight (e.g., in a vacuum oven at 40°C) to establish a baseline dry weight (W₁).

  • Sample Preparation : Accurately weigh approximately 10-20 mg of the dried sample onto a pre-weighed sample pan for a dynamic vapor sorption (DVS) instrument or into a weighing bottle for a static method.

  • Exposure : Place the sample in a calibrated environmental chamber or DVS instrument maintained at 25 ± 1 °C and 80 ± 2% RH.

  • Equilibration : Maintain these conditions for 24 hours.

  • Final Weighing : After 24 hours, re-weigh the sample (W₂).

  • Calculation & Classification : Calculate the percentage weight gain: [(W₂ - W₁) / W₁] * 100.

    • Non-hygroscopic : ≤ 0.12% gain

    • Slightly hygroscopic : > 0.12% and < 2% gain

    • Hygroscopic : ≥ 2% and < 15% gain

    • Very hygroscopic : ≥ 15% gain[1]

Given the presence of polar functional groups, this compound is predicted to be at least slightly hygroscopic. Experimental verification is essential.

Section 4: Analytical Characterization

Unambiguous structural confirmation and purity assessment are foundational to any chemical guide. The following sections describe the expected spectral characteristics and a proposed chromatographic method for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • δ ~3.85 (t, 2H) : Triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂-OH). The splitting is due to coupling with the adjacent methylene group.

  • δ ~3.40 (m, 4H) : Multiplet for the four protons on the carbons adjacent to the sulfone group (-CH₂-SO₂-CH₂-).

  • δ ~3.10 (t, 2H) : Triplet for the two protons on the carbon adjacent to the nitrogen (-N-CH₂-CH₂OH).

  • δ ~2.95 (m, 4H) : Multiplet for the four protons on the carbons adjacent to the nitrogen atom within the ring (-CH₂-N-CH₂-).

  • δ ~59 ppm : Carbon of the -CH₂-OH group.

  • δ ~57 ppm : Carbon of the -N-CH₂-CH₂OH group.

  • δ ~52 ppm : Carbons adjacent to the nitrogen within the ring (-CH₂-N-CH₂-).

  • δ ~50 ppm : Carbons adjacent to the sulfone group (-CH₂-SO₂-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • 3400-3300 (broad) : O-H stretch from the hydroxyl group.

  • 2950-2850 : C-H stretching from the methylene groups.[15]

  • ~1300 and ~1120 : Strong, characteristic asymmetric and symmetric S=O stretching vibrations of the sulfone group, respectively. These two peaks are highly diagnostic for the sulfone moiety.

  • 1100-1000 : C-O stretching from the primary alcohol and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular structure.

  • Molecular Ion (M⁺) : Expected at m/z = 179.

  • Key Fragments :

    • m/z = 148 : Loss of the terminal CH₂OH group (M-31).

    • m/z = 106 : Cleavage of the N-hydroxyethyl side chain.

    • Further fragmentation of the thiomorpholine 1,1-dioxide ring.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purity is a critical quality attribute. A reverse-phase HPLC method is suitable for quantifying this compound and detecting any related impurities.

G cluster_prep Preparation cluster_hplc HPLC System & Conditions cluster_analysis Data Analysis p1 Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) p2 Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) p3 Prepare Sample Diluent (e.g., 50:50 Water:Acetonitrile) p4 Dissolve sample in diluent (e.g., 1 mg/mL) h1 Column: C18, 150 x 4.6 mm, 3.5 µm p4->h1 h2 Gradient: 5% B to 95% B over 15 min h3 Flow Rate: 1.0 mL/min h4 Detector: UV @ 210 nm h5 Injection Volume: 10 µL a1 Integrate peaks in chromatogram h5->a1 a2 Calculate Purity by Area Percent: % Purity = (Area_Main_Peak / Area_Total) * 100

Caption: Workflow for purity analysis by reverse-phase HPLC.

  • Rationale : A C18 column is a standard choice for polar to moderately nonpolar compounds. The use of formic acid as a mobile phase modifier ensures good peak shape and makes the method compatible with mass spectrometry (LC-MS) for impurity identification. A gradient elution is employed to ensure that any impurities with different polarities are effectively separated and eluted. UV detection at a low wavelength like 210 nm is chosen because the molecule lacks a strong chromophore.

Conclusion

This compound is a compound whose physicochemical profile is dominated by the high polarity imparted by its sulfone and hydroxyl functional groups. This results in high aqueous solubility and low lipophilicity, which are favorable properties for an intermediate intended for use in pharmaceutical synthesis. However, its potential for hygroscopicity necessitates careful handling and storage protocols. The analytical and characterization methods outlined in this guide provide a robust framework for researchers to ensure the quality, purity, and consistency of this vital building block. A thorough understanding and experimental validation of these properties are essential for mitigating risks and accelerating the development of the next generation of therapeutics that rely on this versatile scaffold.

References

  • Nowicka-Krawczyk, P., et al. (2019). HIV-1 Maturation: Lessons Learned from Inhibitors. Viruses, 11(7), 615. Available at: [Link]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available at: [Link]

  • Gant, T. G., et al. (2018). Development of a Safe and High-Throughput Continuous Manufacturing Approach to this compound. Organic Process Research & Development, 22(6), 770-776. Available at: [Link]

  • HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). Available at: [Link]

  • HMDB. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Available at: [Link]

  • ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]

  • World Health Organization. Annex 4: Guidance on equilibrium solubility studies. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-fifth report. Geneva: WHO; 2011. Available at: [Link]

  • Pharma Growth Hub. Hygroscopicity in Pharmaceuticals. Available at: [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Available at: [Link]

  • HDH Instruments. 4-(2-Hydroxyethyl)thiomorpholine 1, 1-Dioxide, min 98%, 10 grams. Available at: [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

  • Amanote Research. (PDF) Studies of Thiomorpholine Derivatives. I. : Synthesis. Available at: [Link]

  • Blair, W. S., et al. (2014). Second Generation Inhibitors of HIV-1 Maturation. Journal of Medicinal Chemistry, 57(3), 830-844. Available at: [Link]

  • Chocholous, P., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(5), 358-366. Available at: [Link]

  • Doc Brown's Chemistry. H-1 proton nmr spectrum of ethanol. Available at: [Link]

  • ResearchGate. The 1 H-NMR spectrum of ethanol. Available at: [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • Mettler Toledo. Thermal analysis used for pharmaceutical screening – Part 1. Available at: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]

  • MassBank. 4-(2-Hydroxyethyl)morpholine; LC-ESI-QFT; MS2. Available at: [Link]

  • Scilit. High resolution mass spectrometry in molecular studies. Part XVII. Evidence for ring contractions in molecular ions: The fragmentation of N‐acetylmorpholine. Available at: [Link]

  • MDPI. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Available at: [Link]

  • MDPI. Theoretical Model and Experimental Investigations on Solution-Mediated Polymorphic Transformation of Theophylline. Available at: [Link]

  • PubChemLite. Thiomorpholine 1,1-dioxide (C4H9NO2S). Available at: [Link]

Sources

An In-depth Technical Guide to 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS No. 26475-62-7), a versatile heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. This document details its chemical structure, physicochemical properties, synthesis methodologies at both laboratory and industrial scales, and key applications as a pivotal intermediate in the development of advanced therapeutics. Special emphasis is placed on the causality behind synthetic choices, process safety, and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important building block.

Introduction and Core Compound Profile

This compound, also known by its synonym 2-(1,1-Dioxothiomorpholino)ethanol, is a unique bifunctional molecule featuring a thiomorpholine 1,1-dioxide core and a primary alcohol moiety.[1] The presence of the sulfone group, a strong hydrogen bond acceptor, renders the thiomorpholine ring polar and chemically stable. The N-hydroxyethyl side chain provides a reactive site for further chemical elaboration, making it a valuable nucleophilic building block in multi-step organic synthesis.[1][2] Its high water solubility is a key characteristic that influences both its reaction conditions and purification strategies.[1] This combination of a stable, polar core and a reactive functional group has positioned it as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[2]

Chemical Structure and CAS Number
  • IUPAC Name: 2-(1,1-Dioxo-1λ⁶-thiazinan-4-yl)ethan-1-ol

  • Synonyms: 2-(1,1-Dioxothiomorpholino)ethanol, 4-Thiomorpholineethanol 1,1-dioxide

  • CAS Number: 26475-62-7

  • Molecular Formula: C₆H₁₃NO₃S

  • Molecular Weight: 179.23 g/mol

Table 1: Physicochemical Properties

PropertyValueSource(s)
Appearance White to light yellow crystalline powder[1]
Melting Point 73 - 77 °C[1]
Boiling Point 197 °C @ 1 mmHg[1]
Purity ≥ 98% (by GC)[1]
Storage Room Temperature, under inert gas

Synthesis of this compound

The most direct and atom-economical synthesis of the title compound is achieved through a double Michael addition (or double conjugate addition) reaction between divinyl sulfone and ethanolamine. This reaction is highly exothermic and requires careful thermal management, which has led to the development of both batch and continuous flow processes to ensure safety and scalability.

Reaction Mechanism: Double Michael Addition

The synthesis proceeds via a tandem nucleophilic addition. The amine of ethanolamine first attacks one of the activated double bonds of divinyl sulfone. The resulting secondary amine then rapidly undergoes an intramolecular cyclization by attacking the second double bond, forming the six-membered thiomorpholine ring. The sulfone group acts as a powerful electron-withdrawing group, activating the vinyl groups for this conjugate addition.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Divinyl Sulfone P1 First Michael Addition (Intermolecular) R1->P1 R2 Ethanolamine R2->P1 P2 Second Michael Addition (Intramolecular Cyclization) P1->P2 Intermediate formation Prod 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide P2->Prod

Caption: High-level overview of the synthesis pathway.

Experimental Protocol: Gram-Scale Batch Synthesis (Exemplary)

While large-scale manufacturing has shifted to continuous flow for safety, a batch process is suitable for laboratory-scale synthesis. The primary challenge is controlling the exotherm.

Materials:

  • Divinyl sulfone (1.0 eq)

  • Ethanolamine (1.05 eq)

  • Water (as solvent)

Protocol:

  • Charge a round-bottom flask, equipped with a magnetic stirrer, dropping funnel, and thermometer, with ethanolamine dissolved in water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add divinyl sulfone dropwise to the stirred ethanolamine solution via the dropping funnel, ensuring the internal temperature does not exceed 10-15 °C. Causality: Slow, controlled addition is critical to dissipate the heat generated from the highly exothermic Michael additions and prevent runaway reactions.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours to ensure complete cyclization and conversion of any oligomeric intermediates.

  • Reaction completion can be monitored by TLC or LC-MS.

  • Work-up and Purification: The high water solubility of the product presents a purification challenge.

    • Concentrate the aqueous solution under reduced pressure to remove a significant portion of the water.

    • The resulting concentrated solution or slurry can be treated with a salting-out agent (e.g., K₃PO₄) to reduce the product's solubility in the aqueous phase.

    • Perform multiple extractions with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Industrial Production: Continuous Flow Synthesis

For kilogram-scale production, a continuous flow process is superior due to its excellent heat transfer capabilities, which safely manages the reaction's high adiabatic temperature rise.

G R1 Ethanolamine in Water Stream Mix T-Mixer R1->Mix R2 Divinyl Sulfone Stream R2->Mix Reactor Cooled Tubular Reactor (Controlled Residence Time) Mix->Reactor Monitor In-situ IR Monitoring Reactor->Monitor Collection Product Stream Collection Monitor->Collection

Caption: Workflow for continuous manufacturing process.

This process involves pumping separate streams of ethanolamine in water and divinyl sulfone into a T-mixer, where the reaction initiates. The mixture then flows through a cooled tubular reactor where the reaction proceeds to completion within a defined residence time. In-situ IR spectroscopy can be employed to monitor the reaction in real-time by observing the disappearance of the divinyl sulfone signal and the appearance of the product's characteristic peaks, ensuring the process is at a steady state. This method allows for the safe production of multiple kilograms of the target compound.

Chemical Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as a precursor to other key intermediates. The hydroxyl group is readily converted into a leaving group, facilitating nucleophilic substitution reactions.

Conversion to 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide

A common and critical transformation is the conversion of the terminal alcohol to a chloride, typically using thionyl chloride (SOCl₂). This transforms the molecule into a potent alkylating agent, ready for coupling with nucleophiles.

Reaction Mechanism: The alcohol attacks the electrophilic sulfur of thionyl chloride. A subsequent elimination, driven by the formation of stable sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, results in the formation of the alkyl chloride.

Exemplary Protocol (adapted from analogous procedures):

  • Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or benzene in a flask equipped for stirring and operation under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add thionyl chloride (2.0-5.0 eq) to the stirred suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • After the addition, the reaction mixture can be allowed to warm to room temperature or gently heated (e.g., 40 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure.

  • The crude residue is redissolved in a non-polar organic solvent and washed carefully with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is dried, filtered, and concentrated to afford 4-(2-chloroethyl)thiomorpholine 1,1-dioxide, which can be purified by column chromatography or recrystallization.

Application in Pharmaceutical Synthesis: HIV Maturation Inhibitor BMS-955176

This compound is a documented key intermediate in the synthesis of Bristol Myers Squibb's HIV maturation inhibitor, BMS-955176. In this synthesis, the compound serves as the precursor to the side chain which is coupled to the core of the drug molecule. The thiomorpholine 1,1-dioxide moiety is a critical pharmacophore, contributing to the molecule's binding affinity and overall efficacy.

Analytical Characterization

A robust analytical profile is essential for confirming the identity and purity of this compound. While public spectral libraries do not currently feature verified experimental spectra for this specific compound, the literature describes its characterization using standard methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two sets of methylene protons on the thiomorpholine ring (which may appear as complex multiplets due to their diastereotopic nature) and the two methylene groups of the N-hydroxyethyl side chain. The hydroxyl proton will appear as a broad singlet.

    • ¹³C NMR: The carbon spectrum would show four distinct signals for the methylene carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of the sulfone (O=S=O) group, typically found in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). A broad absorption band for the O-H stretch of the alcohol group would also be prominent around 3400-3200 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of 179.23 g/mol .

  • Gas Chromatography (GC): GC is a standard method used by suppliers to confirm the purity of the compound, which is typically ≥ 98%.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. Users should consult the full Safety Data Sheet (SDS) before use.

Table 2: Summary of GHS Hazard Information

Hazard TypeGHS ClassificationPrecautionary Statements
Health Not classified as hazardous under GHS (may vary by jurisdiction). Some suppliers note potential for skin, eye, and respiratory irritation.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical Not classified.-
Environmental Not classified.P273: Avoid release to the environment.

Handling:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid creating dust.

Storage:

  • Store in a tightly closed container in a cool, dry place.

  • Some suppliers recommend storing under an inert atmosphere (e.g., Argon or Nitrogen) as the compound may be air-sensitive.

First Aid Measures:

  • Inhalation: Move to fresh air. Seek medical attention if you feel unwell.

  • Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

  • Ingestion: Rinse mouth. Seek medical attention if you feel unwell.

Conclusion

This compound is a high-value synthetic intermediate with proven utility in the pharmaceutical industry. Its synthesis, while exothermic, can be safely managed and scaled using modern continuous flow technology. The compound's bifunctional nature—a stable sulfone-containing ring and a reactive hydroxyl group—provides chemists with a versatile tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or organization looking to leverage this important chemical building block in their drug discovery and development programs.

References

  • PrepChem. (n.d.). Synthesis of chloroethylmorpholine hydrochloride. Retrieved January 2, 2026, from [Link]

Sources

Solubility Profile of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide: A Mechanistic and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide is a heterocyclic building block of increasing importance in pharmaceutical development and specialty chemical synthesis.[1][2] Its utility as a precursor to Active Pharmaceutical Ingredients (APIs) necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents.[1] This guide provides a comprehensive analysis of the molecular characteristics governing the solubility of this compound. Moving beyond a simple data sheet, we delve into the theoretical principles of its solubility, provide a robust, step-by-step experimental protocol for its determination, and offer a framework for interpreting results across a spectrum of common organic solvents. This document is intended for researchers, process chemists, and formulation scientists who require a deep, functional understanding of this versatile intermediate.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical determinant of a drug candidate's lifecycle, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. For an intermediate like this compound, a precise understanding of its solubility is essential for:

  • Process Optimization: Selecting appropriate solvents for synthesis, purification, and crystallization to maximize yield and purity.[3]

  • Formulation Development: Designing stable and effective drug delivery systems. Its noted solubility in water already suggests its utility in aqueous formulations.[2]

  • Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis and preparing standardized solutions.

This guide will equip the research and development professional with both the theoretical foundation and the practical methodology to confidently assess and leverage the solubility characteristics of this compound.

Physicochemical Properties and Molecular Structure Analysis

The solubility behavior of a compound is dictated by its molecular structure. This compound (CAS: 26475-62-7) is a molecule with distinct functional regions that determine its interactions with solvents.[4]

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₁₃NO₃S[2]
Molecular Weight 179.23 g/mol [2]
Melting Point 73 - 77 °C[2]
Appearance White to light yellow crystalline powder[2]
pKa (Predicted) 14.80 ± 0.10[4]
Known Solubility Soluble in Methanol[4]

The molecule's structure features a highly polar sulfone group (O=S=O) and a hydrophilic hydroxyethyl side chain (-CH₂CH₂OH), attached to a thiomorpholine ring.[1] This combination imparts a high degree of polarity and the capacity for significant hydrogen bonding.

  • Hydrogen Bond Donors: The hydroxyl (-OH) group on the ethyl side chain.

  • Hydrogen Bond Acceptors: The oxygen atoms of the sulfone group, the oxygen of the hydroxyl group, and the nitrogen atom of the thiomorpholine ring.[5]

This pronounced polarity, stemming from the sulfone and hydroxyl functionalities, is a key factor in its solubility profile.[6] The widely used principle of "like dissolves like" predicts that this compound will exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding, and poor solubility in nonpolar solvents.[7]

Caption: Key functional groups facilitating hydrogen bonding.

Theoretical Solubility Profile in Organic Solvents

Based on its molecular structure, we can predict the solubility of this compound in various solvent classes:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High Solubility Expected. These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the sulfone, hydroxyl, and amine moieties of the solute. Its known solubility in methanol and water supports this prediction.[2][4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to High Solubility Expected. These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute. However, their inability to donate hydrogen bonds may result in slightly lower solubility compared to protic solvents.

  • Slightly Polar Solvents (e.g., Acetone, Ethyl Acetate): Low to Moderate Solubility Expected. These solvents have a lower dielectric constant and reduced hydrogen bonding capability, leading to less effective solvation of the highly polar solute molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Low to Negligible Solubility Expected. The large disparity in polarity ("like dissolves like") means these solvents cannot effectively overcome the strong intermolecular forces (crystal lattice energy) of the solid solute.[7]

Experimental Protocol for Solubility Determination

To move from theoretical prediction to quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[8]

Materials and Equipment
  • This compound (purity ≥98%)[2]

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25 °C)

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a calibrated UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. An excess is critical to ensure equilibrium with the solid phase is achieved.

    • Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.[9]

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[8] The time required may vary and should be determined by analyzing samples at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles.

    • Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.

  • Calculation and Data Reporting:

    • Calculate the solubility (S) using the measured concentration (C) and the dilution factor (DF):

      • S (mg/mL) = C (mg/mL) × DF

    • Perform each experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

Sources

A Technical Guide to the Spectral Analysis of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS No. 26475-62-7) is a versatile heterocyclic compound of significant interest in pharmaceutical and materials science research.[1][2] Its unique molecular architecture, featuring a thiomorpholine 1,1-dioxide core and a pendant hydroxyethyl group, imparts desirable physicochemical properties for its use as a synthetic building block and functional intermediate.[1][3] A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available in the public domain, this document leverages established principles of spectroscopy and data from analogous structures to present a comprehensive and predictive spectral characterization.

Molecular Structure and its Spectroscopic Implications

The structure of this compound dictates its spectral features. The thiomorpholine ring, with its chair-like conformation, and the flexible hydroxyethyl side chain give rise to distinct signals in NMR spectroscopy. The sulfone group (SO₂) and the hydroxyl group (-OH) are strong absorbers in the infrared region, providing characteristic vibrational frequencies. Mass spectrometry will reveal the molecular weight and fragmentation patterns influenced by the stability of the heterocyclic ring and the nature of the N-substituent.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will show distinct signals for the protons on the thiomorpholine ring and the hydroxyethyl side chain. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N, S, O) and the diamagnetic anisotropy of the sulfone group.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
HO-CH ₂-~3.6 - 3.8Triplet2H
-N-CH ₂-CH₂-OH~2.8 - 3.0Triplet2H
S-CH ₂-CH₂-N-~3.1 - 3.3Multiplet4H
-N-CH ₂-CH ₂-S-~2.9 - 3.1Multiplet4H
-OH VariableSinglet (broad)1H

Rationale behind the predictions: The protons on the carbon adjacent to the hydroxyl group (HO-CH ₂-) are expected to be the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom. The protons on the carbon adjacent to the nitrogen (-N-CH ₂-CH₂-OH) will also be deshielded. The protons on the thiomorpholine ring are expected to show complex multiplets due to their diastereotopic nature in the chair conformation. The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
HO-C H₂-~58 - 62
-N-C H₂-CH₂-OH~55 - 59
S-C H₂-CH₂-N-~50 - 54
-N-C H₂-C H₂-S-~48 - 52

Rationale behind the predictions: The carbon atom attached to the hydroxyl group (HO-C H₂-) will have the highest chemical shift among the aliphatic carbons. The carbons of the thiomorpholine ring will have chemical shifts influenced by the adjacent nitrogen and sulfone groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts, particularly of the hydroxyl proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 128 scans or more).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (alcohol)3500 - 3200Strong, broad
C-H stretch (aliphatic)3000 - 2850Medium to strong
S=O stretch (sulfone)1350 - 1300 and 1160 - 1120Strong
C-O stretch (alcohol)1260 - 1000Strong
C-N stretch (amine)1250 - 1020Medium

Rationale behind the predictions: The broad and strong absorption in the 3500-3200 cm⁻¹ region is a hallmark of the hydroxyl group's O-H stretch. The two strong bands for the S=O stretch are characteristic of the sulfone group. The C-H, C-O, and C-N stretching vibrations will also be present in their expected regions.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the mid-IR range (4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₆H₁₃NO₃S), the expected molecular weight is 179.23 g/mol .[2][4][5]

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 179.

  • Key Fragmentation Pathways: The fragmentation will likely involve the loss of the hydroxyethyl side chain and cleavage of the thiomorpholine ring.

G M [M]⁺˙ m/z = 179 F1 [M - CH₂OH]⁺ m/z = 148 M->F1 - •CH₂OH F2 [M - C₂H₄O]⁺˙ m/z = 135 M->F2 - C₂H₄O F3 [C₄H₈NSO₂]⁺ m/z = 134 F2->F3 - H•

Figure 2. Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique.

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules and often shows a prominent protonated molecular ion peak ([M+H]⁺ at m/z = 180).

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. While based on predictive data and established spectroscopic principles, the information presented herein serves as a valuable resource for researchers working with this important chemical entity. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring consistency and reliability in experimental outcomes.

References

  • The Value of this compound in Chemical Synthesis. Google AI Test Kitchen.
  • This compound - Chem-Impex.
  • This compound 26475-62-7 - TCI Chemicals. TCI Chemicals.
  • 4-(2-Hydroxyethyl)thiomorpholine 1, 1-Dioxide, min 98%, 10 grams. Lab Alley.
  • This compound 98.0+%, TCI America™ | Fisher Scientific. Fisher Scientific.

Sources

potential biological activity of thiomorpholine 1,1-dioxide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Thiomorpholine 1,1-Dioxide Derivatives

Executive Summary

The thiomorpholine 1,1-dioxide core is a six-membered saturated heterocycle that has garnered significant attention in medicinal chemistry.[1][2] This scaffold, characterized by a sulfone group within the thiomorpholine ring, serves as a versatile building block in the design and synthesis of novel therapeutic agents.[3][4] Its unique physicochemical properties, including enhanced stability and solubility, make it an attractive component for developing bioactive compounds.[5] This technical guide provides a comprehensive overview of the diverse biological activities associated with thiomorpholine 1,1-dioxide derivatives, ranging from established anticancer and anti-inflammatory effects to promising hypolipidemic, antioxidant, and potential neuroprotective applications. By synthesizing mechanistic insights, key structure-activity relationships, and detailed experimental protocols, this document aims to serve as a critical resource for researchers and drug development professionals dedicated to exploring the full therapeutic potential of this privileged scaffold.

Chapter 1: The Thiomorpholine 1,1-Dioxide Scaffold: A Privileged Structure in Medicinal Chemistry

The thiomorpholine 1,1-dioxide moiety is a foundational structure in modern drug discovery, valued for its synthetic accessibility and the unique properties it imparts to a molecule.[5][6] Its structural rigidity and the presence of the electron-withdrawing sulfone group influence the molecule's conformation and electronic properties, which are critical for target binding and pharmacokinetic profiles.[4]

Physicochemical Properties

Thiomorpholine 1,1-dioxide (CAS: 39093-93-1) is a white to off-white solid at room temperature.[7] The presence of the sulfone and amine groups makes the molecule polar, contributing to its solubility in various organic solvents and its potential for forming stable salts, such as the hydrochloride salt, which often exhibits improved water solubility and stability for pharmaceutical formulations.[7][8]

PropertyValueSource
Molecular Formula C₄H₉NO₂S[3][9]
Molecular Weight 135.19 g/mol [9]
Melting Point 70 °C[9]
Appearance White to off-white solid[7]
Key Feature Cyclic sulfone amine structure[3][4]
General Synthesis Strategies

The most common and straightforward method for synthesizing the thiomorpholine 1,1-dioxide core is the oxidation of the parent thiomorpholine ring.[3][7] This transformation is typically achieved using robust oxidizing agents under controlled conditions to ensure high yield and purity.

  • Dissolution: Dissolve the starting thiomorpholine derivative in a suitable organic solvent, such as dichloromethane (DCM) or methanol.

  • Cooling: Cool the reaction mixture in an ice bath (0-5 °C) to manage the exothermic nature of the oxidation.

  • Addition of Oxidant: Add a potent oxidizing agent, such as hydrogen peroxide or potassium permanganate (KMnO₄), dropwise to the cooled solution while stirring vigorously.[3] The stoichiometry is critical; two equivalents of the oxidant are required for the conversion of the sulfide to a sulfone.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench any excess oxidant. For KMnO₄, this can be done with a saturated solution of sodium sulfite. For peroxides, a reducing agent like sodium thiosulfate is typically used.

  • Extraction & Purification: Following quenching, the product is typically extracted from the aqueous phase using an organic solvent. The combined organic layers are then washed, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[10]

  • Final Purification: The crude thiomorpholine 1,1-dioxide derivative is then purified using standard techniques such as recrystallization or column chromatography to achieve high purity.

G cluster_synthesis General Synthesis Workflow Start Thiomorpholine Derivative Step1 Dissolve in Solvent (e.g., DCM) Start->Step1 Step2 Cool to 0-5 °C Step1->Step2 Step3 Add Oxidizing Agent (e.g., H₂O₂, KMnO₄) Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Quench Reaction Step4->Step5 Step6 Extract & Purify Step5->Step6 End Thiomorpholine 1,1-Dioxide Product Step6->End

Caption: General workflow for the synthesis of thiomorpholine 1,1-dioxide.

Chapter 2: Anticancer Activity

Derivatives of the thiomorpholine 1,1-dioxide scaffold have shown notable potential as anticancer agents.[9] Their mechanisms are multifaceted, involving the direct inhibition of critical cellular processes required for tumor growth and proliferation.

Mechanism of Action: Inhibition of DNA Replication and Protein Synthesis

Certain thiomorpholine 1,1-dioxide derivatives have been shown to inhibit tumor growth by interfering with fundamental cellular machinery.[9] The precise molecular targets are still under investigation, but the observed downstream effects point towards the inhibition of DNA replication and protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[9] This broad-based action makes them interesting candidates for cancers that are resistant to more targeted therapies.

While research on thiomorpholine derivatives as topoisomerase inhibitors is emerging, related morpholine compounds have been investigated for this activity.[11] Molecular docking studies on morpholine derivatives revealed favorable binding energies (ranging from -8 to -10 kcal/mol) with topoisomerase II, suggesting that these scaffolds can effectively occupy the enzyme's active site and disrupt its function, which is essential for managing DNA topology during replication.[11] This provides a strong rationale for exploring thiomorpholine 1,1-dioxide derivatives for similar activity.

Experimental Protocol: In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity and screening anticancer drug candidates in vitro.

  • Cell Plating: Seed cancer cell lines (e.g., MDA-MB-231 breast cancer cells) into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiomorpholine 1,1-dioxide derivatives for a specified period (e.g., 48-72 hours). Include a positive control (e.g., a known chemotherapy drug) and a negative control (vehicle).

  • Cell Fixation: After incubation, gently discard the medium and fix the adherent cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4 °C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Wash and Dry: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry completely.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader. The OD is proportional to the total cellular protein mass.

  • IC50 Calculation: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the drug concentration.

Illustrative Data (Morpholine Derivatives)

The following table summarizes data for related morpholine derivatives against the MDA-MB-231 breast cancer cell line, highlighting the potential for this class of compounds.[11]

Compound IDIC50 Value (µg/mL)Binding Energy (kcal/mol) vs. Topoisomerase II
M2 88.27-8.5
M5 81.92-9.7

Chapter 3: Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders. Thiomorpholine 1,1-dioxide has been identified as a promising scaffold for developing novel anti-inflammatory agents.[9]

Mechanism of Action: TLR4 Signaling Pathway Inhibition

One of the key mechanisms underlying the anti-inflammatory properties of thiomorpholine 1,1-dioxide is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[9] TLR4 is a critical pattern recognition receptor that, upon activation by ligands like lipopolysaccharide (LPS), triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB. This leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By inhibiting this pathway, thiomorpholine 1,1-dioxide derivatives can effectively suppress the inflammatory response.[9]

G cluster_tlr4 TLR4 Signaling Pathway and Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Inhibitor Thiomorpholine 1,1-Dioxide Derivative Inhibitor->TLR4 Inhibits

Caption: Inhibition of the TLR4 signaling pathway by thiomorpholine 1,1-dioxide.

Chapter 4: Hypolipidemic and Antioxidant Properties

Metabolic disorders such as hyperlipidemia are major risk factors for cardiovascular disease. Thiomorpholine derivatives have been designed as dual-action agents that can both lower lipid levels and combat oxidative stress, addressing key aspects of atherogenesis.[12]

Dual-Action Mechanism: Squalene Synthase Inhibition and Radical Scavenging

A series of N-substituted thiomorpholine derivatives have demonstrated potent hypolipidemic and antioxidant activities.[2][12]

  • Hypolipidemic Action: The proposed mechanism for lipid reduction is the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][12] By blocking this enzyme, these compounds can significantly reduce the formation of cholesterol.

  • Antioxidant Action: These derivatives are also designed to incorporate an antioxidant moiety, enabling them to scavenge free radicals and inhibit lipid peroxidation, which is the oxidative degradation of lipids that contributes to cellular membrane damage.[2][12]

Experimental Protocol: In Vitro Lipid Peroxidation Assay

This assay measures the ability of a compound to inhibit the non-enzymatic, iron/ascorbate-induced peroxidation of lipids in microsomal membranes.

  • Microsome Preparation: Prepare liver microsomes from animal models (e.g., rats) through differential centrifugation.

  • Reaction Mixture: In a test tube, prepare a reaction mixture containing the microsomal suspension, a buffer (e.g., Tris-HCl), and the thiomorpholine derivative at various concentrations.

  • Initiation of Peroxidation: Initiate lipid peroxidation by adding a solution of ferrous sulfate (FeSO₄) and ascorbic acid.

  • Incubation: Incubate the mixture at 37 °C for a specified time (e.g., 1 hour).

  • Termination: Stop the reaction by adding a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Color Development: Heat the mixture in a boiling water bath to allow the malondialdehyde (MDA), a byproduct of lipid peroxidation, to react with TBA, forming a pink-colored adduct.

  • Measurement: After cooling, measure the absorbance of the colored adduct at approximately 535 nm.

  • IC50 Calculation: Calculate the IC50 value, representing the concentration of the compound that inhibits lipid peroxidation by 50%, by comparing the absorbance of the treated samples to the control.

Data Summary: In Vivo and In Vitro Efficacy

One of the most active compounds from a synthesized series demonstrated significant efficacy.[12]

ActivityResult
Lipid Peroxidation Inhibition (IC50) 7.5 µM
Triglyceride Reduction 80%
Total Cholesterol Reduction 78%
LDL Reduction 76%

Chapter 5: Emerging Applications: Potential for Neuroprotection

Neurodegenerative diseases and acute brain injuries are characterized by complex pathologies involving oxidative stress, neuroinflammation, and excitotoxicity.[13] The established anti-inflammatory and antioxidant properties of thiomorpholine 1,1-dioxide derivatives provide a strong scientific rationale for investigating their potential as neuroprotective agents.[9][14]

Rationale: Linking Core Activities to Neuroprotection
  • Attenuation of Oxidative Stress: The brain is highly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich content. By scavenging reactive oxygen species (ROS), thiomorpholine 1,1-dioxide derivatives could protect neurons from oxidative stress-induced apoptosis.[14]

  • Inhibition of Neuroinflammation: Microglial activation and the subsequent release of pro-inflammatory cytokines are hallmarks of many neurological disorders. The ability of these compounds to inhibit pathways like TLR4 suggests they could quell detrimental neuroinflammatory responses.[9]

G cluster_neuro Proposed Neuroprotective Screening Workflow Start Synthesized Thiomorpholine 1,1-Dioxide Derivatives Step1 In Vitro Cytotoxicity Assay (Neuronal Cell Lines) Start->Step1 Step2 In Vitro Neuroprotection Assay (e.g., H₂O₂ or Glutamate Challenge) Step1->Step2 Step3 Mechanistic Studies (ROS Measurement, Cytokine Profiling) Step2->Step3 Step4 In Vivo Model of Neurological Disease (e.g., Stroke, TBI) Step3->Step4 Step5 Behavioral & Histological Analysis Step4->Step5 End Lead Compound Identification Step5->End

Caption: A logical workflow for evaluating the neuroprotective potential of novel compounds.

Chapter 6: Conclusion and Future Directions

The thiomorpholine 1,1-dioxide scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The derivatives synthesized from this core have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antioxidant, and hypolipidemic effects. The established mechanisms, such as the inhibition of the TLR4 pathway and squalene synthase, provide a solid foundation for further optimization and development.

The potential for these compounds to act as neuroprotective agents represents an exciting and underexplored frontier. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to enhance potency and selectivity for specific biological targets.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their suitability for in vivo applications.

  • Exploration of Novel Targets: Expanding the investigation into other therapeutic areas where the core activities of these compounds, such as antimicrobial or antiviral effects, could be beneficial.[1][2]

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of thiomorpholine 1,1-dioxide derivatives in the ongoing quest for novel and effective medicines.

References

  • Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • Acme Synthesis. (2025). Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. Retrieved from [Link]

  • Tooulia, K. K., Theodosis-Nobelos, P., & Rekka, E. A. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 629–634. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide hydrochloride. Retrieved from [Link]

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). U.S. National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

  • D'haese, J. P., et al. (2023). Neuroprotection Is in the Air—Inhaled Gases on Their Way to the Neurons. International Journal of Molecular Sciences, 24(20), 15403. Retrieved from [Link]

  • Jean, A., et al. (2021). Inhalational Gases for Neuroprotection in Traumatic Brain Injury. Journal of Neurotrauma, 38(19), 2634–2651. Retrieved from [Link]

  • Bilotta, F., & Stazi, E. (2012). Neuroprotective effects of propofol in acute cerebral injury. Current Pharmaceutical Design, 18(38), 6125–6131. Retrieved from [Link]

  • Ghavanini, A. A., & Khoshnam, S. E. (2017). Neuroprotective Agents in the Intensive Care Unit. Trauma Monthly, 22(4), e38855. Retrieved from [Link]

  • Lee, J. C., et al. (2013). Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. Journal of Veterinary Science, 14(1), 1–8. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Validating 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS No. 26475-62-7) is a versatile heterocyclic building block increasingly utilized as a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1][2] Its unique structure, featuring a thiomorpholine sulfone ring and a primary hydroxyl group, offers distinct reactivity for developing novel compounds.[2] The success of any research or development project hinges on the quality and purity of starting materials. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for selecting reliable commercial suppliers, understanding critical quality attributes, and implementing self-validating protocols to ensure the integrity of this crucial reagent.

Understanding the Critical Quality Attributes (CQAs) of Commercial-Grade Material

Sourcing a chemical reagent goes beyond simply matching a name and CAS number. For a compound like this compound, which acts as a foundational piece in multi-step syntheses, seemingly minor impurities can lead to failed reactions, downstream purification challenges, and misinterpreted biological data. Before evaluating suppliers, it is imperative to understand the key quality parameters that define a reliable batch.

  • Purity Specification & Analytical Method: The most common purity specification offered by commercial suppliers is ≥98%, typically determined by Gas Chromatography (GC).[1] It is crucial to ascertain the analytical method used; GC with a Flame Ionization Detector (GC-FID) is standard for volatile and semi-volatile organic compounds. A supplier's Certificate of Analysis (CoA) should explicitly state the purity and the methodology used to determine it.

  • Chemical Identity: The CoA must confirm the material's identity. While suppliers perform this internally, end-users should have a plan for verification. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for structural confirmation.

  • Physical Properties: This compound is typically supplied as a white to light yellow or orange crystalline powder.[2] A significant deviation from this appearance could indicate degradation or the presence of impurities. The reported melting point is consistently in the range of 73-77 °C, which serves as a simple, preliminary check of purity.[1][2]

  • Documentation and Traceability: A reputable supplier will provide, at minimum, a comprehensive Safety Data Sheet (SDS) and a lot-specific Certificate of Analysis (CoA). The CoA is a non-negotiable document that provides evidence of a batch's quality and should be requested and reviewed before purchase.

Comparative Analysis of Commercial Suppliers

The market for specialty chemicals includes large-scale manufacturers, distributors, and smaller boutique suppliers. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity needs, and documentation requirements. Below is a comparative summary of prominent suppliers offering this reagent.

SupplierProduct NumberPurity SpecificationAnalytical MethodTypical Scale
TCI America H1140>98.0%Gas Chromatography (GC)Grams to Bulk
Chem-Impex International 43088≥ 98%Gas Chromatography (GC)Grams
BLDpharm BD13865695%Not SpecifiedGrams to Kilograms
Lab-Chemicals.com LBC26475-62-795%Not SpecifiedGrams
Oakwood Chemical 04308898%+Gas Chromatography (GC)Grams

Note: This table is for illustrative purposes. Availability, specifications, and product numbers are subject to change. Researchers should always verify details directly with the supplier.

Supplier Selection & Material Validation Workflow

A systematic approach to sourcing and validation mitigates risks associated with reagent quality. The following workflow outlines a logical sequence from initial screening to final release for use in experiments.

cluster_selection Supplier Selection cluster_validation In-House Validation start Define Research Need (Purity, Quantity) screen Screen Suppliers (Compare Specs, Price) start->screen request_docs Request CoA / SDS screen->request_docs review_docs Docs Meet Requirements? request_docs->review_docs review_docs->screen No procure_sample Procure Small Sample for Validation review_docs->procure_sample Yes qc_check In-House QC Pass? procure_sample->qc_check qc_check->screen No purchase_bulk Purchase Bulk Quantity qc_check->purchase_bulk Yes end Release for Use purchase_bulk->end

Caption: A logical workflow for selecting a supplier and validating material.

Self-Validating Experimental Protocols

Trust in a supplied reagent should always be verified. The following protocols provide a robust, self-validating system for any research lab to confirm the identity and purity of incoming this compound.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the supplied material matches that of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it will clearly resolve the hydroxyl (-OH) proton.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis & Interpretation:

    • The resulting spectrum should display distinct signals corresponding to the different protons in the molecule.

    • Expected Chemical Shifts (δ) in DMSO-d₆:

      • ~4.80-5.00 ppm: A triplet corresponding to the hydroxyl proton (-OH). The coupling is to the adjacent CH₂ group.

      • ~3.60-3.70 ppm: A multiplet corresponding to the two protons of the -CH₂-OH group.

      • ~3.20-3.40 ppm: A multiplet corresponding to the four protons on the carbons adjacent to the sulfur atom in the thiomorpholine ring.

      • ~2.90-3.10 ppm: A multiplet corresponding to the four protons on the carbons adjacent to the nitrogen atom in the thiomorpholine ring and the two protons of the N-CH₂- group.

    • Causality: The presence of all these signals with the correct integration ratios and splitting patterns provides high confidence in the compound's identity. The absence of significant unassigned peaks indicates a lack of major organic impurities.

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)

Objective: To quantitatively determine the purity of the compound and identify the presence of any volatile impurities. This protocol is based on standard methods for analyzing morpholine derivatives.[3][4]

Methodology:

  • Standard Preparation: Prepare a stock solution of the compound in methanol or isopropanol at a concentration of approximately 1 mg/mL. Create a series of dilutions if a calibration curve is required.

  • Sample Preparation: Prepare a sample of the incoming material at the same concentration (1 mg/mL) in the same solvent.

  • GC Instrument Parameters (Example):

    • Column: A mid-polarity column such as a DB-1701 or equivalent (e.g., TM-1701) (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injector: 250 °C, split ratio 20:1.

    • Oven Program: Initial temperature 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Detector (FID): 300 °C.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample solution.

    • Integrate the area of all peaks in the resulting chromatogram.

    • Calculate the purity by area percent: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Trustworthiness: This method provides a quantitative purity value that can be directly compared to the supplier's CoA. Significant discrepancies (>1-2%) warrant a discussion with the supplier's technical service department. The presence of multiple impurity peaks that are not on the CoA should be investigated.

In-House Quality Control (QC) Workflow Diagram

Upon receipt of the material, a systematic QC process ensures that only validated reagents enter the research pipeline.

start Receive Compound from Supplier visual Visual Inspection (Color, Form, Packaging) start->visual nmr Perform ¹H NMR (Protocol 1) visual->nmr struct_ok Structure Confirmed? nmr->struct_ok gc Perform GC-FID (Protocol 2) struct_ok->gc Yes reject Contact Supplier / Reject Lot struct_ok->reject No purity_ok Purity ≥ Specification? gc->purity_ok release Release for Experimental Use purity_ok->release Yes purity_ok->reject No

Caption: Step-by-step workflow for in-house quality control validation.

References

  • The Value of this compound in Chemical Synthesis , Lab Reporter, [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry , National Institutes of Health (NIH), [Link]

  • Morpholine (OSHA Method PV2123) , Occupational Safety and Health Administration (OSHA), [Link]

Sources

Topic: Reactivity of the Hydroxyl Group in 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide is a versatile bifunctional molecule increasingly recognized for its utility as a building block in pharmaceutical and specialty chemical synthesis.[1][2] Its structure, featuring a stable thiomorpholine 1,1-dioxide core and a reactive primary alcohol, presents a unique synthetic handle for molecular elaboration. This guide provides an in-depth analysis of the chemical reactivity of the terminal hydroxyl group. We will explore the electronic influence of the sulfonyl group, detail key chemical transformations including esterification, halogenation, oxidation, and etherification, and provide validated, step-by-step protocols. The causality behind experimental choices is elucidated to ensure that each protocol serves as a self-validating system for reliable and reproducible outcomes in a research and development setting.

Molecular Architecture and Electronic Landscape

The synthetic utility of this compound stems from its distinct molecular features. The molecule, with the chemical formula C6H13NO3S, integrates a polar, heterocyclic sulfone with a nucleophilic primary hydroxyl group.[2]

  • Thiomorpholine 1,1-Dioxide Core : This six-membered ring is conformationally stable and imparts significant polarity to the molecule. The sulfur atom's oxidation to a sulfone is a critical feature.

  • Sulfonyl Group (-SO₂-) : The sulfone is a powerful electron-withdrawing group.[3] This has a profound electronic effect, primarily by reducing the basicity of the tertiary nitrogen atom within the ring. While spatially distant, this inductive effect can subtly influence the reactivity of the entire molecule, including the hydroxyethyl side chain, by modulating overall electron density. The sulfone moiety itself is generally inert to further oxidation and is stable across a wide range of reaction conditions.[3]

  • Primary Hydroxyl Group (-OH) : This is the principal site of reactivity discussed herein. As a primary alcohol, it is amenable to a wide range of chemical transformations, serving as a key attachment point for constructing more complex molecular architectures.[2][4] Its accessibility and predictable reactivity make it an ideal handle for synthetic diversification.

cluster_ring Thiomorpholine 1,1-Dioxide Core cluster_sidechain Hydroxyethyl Side Chain N N C1 CH₂ N->C1 C5 CH₂ N->C5 S S C3 CH₂ S->C3 O1 O S->O1 O2 O S->O2 A2 Electron-Withdrawing Sulfone Group S->A2 C2 CH₂ C1->C2 C2->S C4 CH₂ C3->C4 C4->N C6 CH₂ C5->C6 OH OH C6->OH A1 Primary Hydroxyl Group (Nucleophilic Center) OH->A1

Caption: Molecular structure of this compound.

Key Transformations of the Hydroxyl Group

The primary alcohol of this compound is a versatile functional group that can be readily converted into esters, ethers, halides, and carboxylic acids.

Esterification (Acylation)

Esterification is a fundamental reaction for protecting the hydroxyl group or for installing a linker or pharmacophore. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of an acylating agent.

Causality and Self-Validation: Acetic anhydride is a common and effective acetylating agent. The reaction is often catalyzed by a mild acid or base, though it can proceed without one, particularly with heating.[5][6] A successful protocol ensures the complete consumption of the starting alcohol, which can be monitored by Thin-Layer Chromatography (TLC). The workup procedure is designed to remove the acetic acid byproduct and any unreacted anhydride. Adding sodium bicarbonate neutralizes the acidic byproduct, and extraction isolates the less polar ester product from water-soluble impurities.[5][7]

Experimental Protocol: Acetylation

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or under solvent-free conditions, add acetic anhydride (1.5 eq).

  • Add a catalytic amount of a base such as triethylamine (0.1 eq) or 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress by TLC until the starting material is fully consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acetate ester.

  • Purify the product via column chromatography if necessary.

Data Summary: Representative Esterification

Parameter Value
Reactants This compound, Acetic Anhydride
Catalyst DMAP
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Product 4-(2-Acetoxyethyl)thiomorpholine 1,1-Dioxide

| Expected Yield | >90% |

start Start: 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide in DCM add_reagents Add Acetic Anhydride (1.5 eq) & DMAP (cat.) start->add_reagents react Stir at Room Temperature (4-12 hours) add_reagents->react monitor Monitor by TLC for completion react->monitor quench Quench with sat. NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry organic layers (Na₂SO₄) & Concentrate extract->dry product Product: 4-(2-Acetoxyethyl)thiomorpholine 1,1-Dioxide dry->product

Caption: Workflow for the acetylation of the hydroxyl group.

Halogenation via Nucleophilic Substitution

Converting the hydroxyl group to a halide, such as a chloride, transforms it from a poor leaving group into an excellent one. This creates a highly valuable intermediate for subsequent Sₙ2 reactions to introduce nitrogen, sulfur, or carbon nucleophiles. Thionyl chloride (SOCl₂) is a superior reagent for this transformation as its byproducts (SO₂ and HCl) are gases, simplifying purification.

Causality and Self-Validation: The reaction is initiated by the attack of the hydroxyl group on thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is crucial, as it reacts with thionyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is the active electrophile that accelerates the reaction. The protocol specifies an initial temperature of 0 °C to control the initial exothermic reaction, followed by heating to drive the reaction to completion.[8] The aqueous bicarbonate wash is critical for neutralizing residual acid and destroying any remaining thionyl chloride.[8] The 74% yield reported in the literature provides a reliable benchmark for success.[8]

Experimental Protocol: Chlorination with Thionyl Chloride

  • Dissolve this compound (1.0 eq) in DCM (approx. 10 mL per gram) in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (5.0 eq) dropwise, followed by a catalytic amount of DMF (e.g., 2-3 drops).

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 40 °C. Maintain this temperature overnight.

  • Monitor the reaction by TLC. Upon completion, carefully evaporate the solvent and excess thionyl chloride in vacuo.

  • Dilute the crude residue with fresh DCM and wash carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

  • Purify by column chromatography (e.g., 3% MeOH in DCM) to yield the pure chloro-derivative as a white solid.[8]

Data Summary: Chlorination Reaction

Parameter Value Reference
Reactants This compound, Thionyl Chloride [8]
Catalyst N,N-Dimethylformamide (DMF) [8]
Solvent Dichloromethane (DCM) [8]
Temperature 0 °C to 40 °C [8]
Product 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide [8]

| Reported Yield | 74% |[8] |

substance_OH R-CH₂CH₂-OH SOCl2 + SOCl₂ intermediate [ R-CH₂CH₂-O-S(O)Cl ] (Chlorosulfite ester) SOCl2->intermediate Nucleophilic attack catalyst DMF (cat.) DCM, 0-40 °C catalyst->intermediate Forms Vilsmeier reagent substance_Cl R-CH₂CH₂-Cl intermediate->substance_Cl Sₙi mechanism SO2 + SO₂(g) HCl + HCl(g) R_group R = Thiomorpholine 1,1-Dioxide start R-CH₂CH₂-OH aldehyde R-CH₂CHO (Aldehyde) start->aldehyde Mild Oxidation (e.g., PCC, DMP) Anhydrous acid R-CH₂COOH (Carboxylic Acid) start->acid Strong Oxidation (e.g., KMnO₄, H₂CrO₄) Aqueous aldehyde->acid Further Oxidation R_group R = Thiomorpholine 1,1-Dioxide

Caption: Oxidation pathways of the primary hydroxyl group.

Conclusion

The hydroxyl group of this compound is a robust and versatile synthetic handle. Its reactivity is characteristic of a primary alcohol, allowing for high-yielding transformations into a variety of other functional groups. The presence of the stable and polar thiomorpholine 1,1-dioxide core makes this compound a valuable building block for introducing this moiety into larger molecules, particularly in the context of drug discovery and materials science. [1]The protocols and principles outlined in this guide provide a reliable framework for researchers to exploit the full synthetic potential of this valuable intermediate.

References

  • This compound - Chem-Impex.

  • The Value of this compound in Chemical Synthesis.

  • Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali - ResearchGate.

  • Selected syntheses and reactions of sulfones. - ResearchGate.

  • Deactivating Effect of Hydroxyl Radicals Reactivity by Sulfate and Sulfite Functional Groups in Aqueous Phase Atmospheric Implications for Small Organosulfur Compounds | ACS ES&T Air.

  • Sulfone - Wikipedia.

  • 4-(2-chloroethyl)thiomorpholine1,1-dioxide synthesis - ChemicalBook.

  • Thiomorpholine-1,1-dioxide 39093-93-1 wiki - Guidechem.

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.

  • (PDF) A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - ResearchGate.

  • The Versatile Reactivity of the Hydroxyl Group in 2-Indanol: A Technical Guide - Benchchem.

  • Synthesis of paracetamol by acetylation - The Royal Society of Chemistry.

  • DataSheet1_A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.pdf - Frontiers.

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An In-Depth Technical Guide to 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its physicochemical properties, detailed synthetic protocols, and its applications as a crucial chemical intermediate.

Introduction: The Emergence of a Versatile Building Block

The story of this compound is intrinsically linked to the broader exploration of thiomorpholine and its derivatives. The parent compound, thiomorpholine, a sulfur-containing analog of morpholine, has been a staple in medicinal chemistry for decades, with its derivatives exhibiting a wide range of biological activities, including use as retinal protectors, antitubercular agents, and antiprotozoals. The oxidation of the sulfur atom to a sulfone group in thiomorpholine 1,1-dioxide, a transformation first explored in the mid-20th century, significantly alters the molecule's electronic properties and stability, opening new avenues for its use as a robust building block in organic synthesis.

While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis is a classic and highly efficient example of a double Michael addition. The most common and atom-economical synthesis involves the reaction of divinyl sulfone with ethanolamine. This suggests that the compound likely emerged from systematic studies into the reactions of divinyl sulfone with various nucleophiles, a field of significant interest for creating diverse molecular scaffolds. Its value lies in the combination of the stable thiomorpholine 1,1-dioxide core and the reactive primary hydroxyl group, making it an ideal intermediate for further chemical elaboration, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties

This compound is typically a white to light yellow or orange crystalline powder. Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 26475-62-7
Molecular Formula C₆H₁₃NO₃S
Molecular Weight 179.23 g/mol
Melting Point 73 - 77 °C
Boiling Point 197 °C at 1 mmHg
Appearance White to light yellow to light orange crystalline powder
Purity ≥98% (by GC) is commercially available
Solubility Highly soluble in water

Synthesis of this compound

The primary and most efficient route to synthesize this compound is the double conjugate addition of ethanolamine to divinyl sulfone. This reaction is highly exothermic and requires careful control, especially on a large scale.

Reaction Pathway

Synthesis_Pathway Synthesis of this compound DivinylSulfone Divinyl Sulfone Intermediate Open-chain adduct (and oligomers) DivinylSulfone->Intermediate + Ethanolamine (Double Michael Addition) Ethanolamine Ethanolamine Ethanolamine->Intermediate Product 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide Intermediate->Product Cyclization (Intramolecular reaction) Applications Applications of this compound MainCompound 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide Pharma Pharmaceutical Synthesis (e.g., HIV Inhibitors) MainCompound->Pharma Incorporation into APIs BuildingBlock Versatile Chemical Intermediate MainCompound->BuildingBlock Agro Agrochemicals BuildingBlock->Agro Potential Use Polymer Polymer Additives BuildingBlock->Polymer Potential Use ChloroDerivative 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide BuildingBlock->ChloroDerivative Functional Group Transformation

Methodological & Application

The Versatile Building Block: 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functions. Among these, 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide has emerged as a particularly valuable scaffold. Its unique combination of a hydrophilic sulfone group, a tertiary amine, and a reactive primary alcohol offers a compelling set of properties for chemists engaged in drug discovery and the development of fine chemicals. This document provides an in-depth guide to the applications of this versatile building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: Unpacking the Molecular Advantages

This compound, with the CAS number 26475-62-7, is a white to light yellow crystalline solid.[1] Its molecular structure is characterized by a thiomorpholine ring where the sulfur atom is oxidized to a sulfone, and a hydroxyethyl group is attached to the nitrogen atom. This arrangement confers several advantageous properties:

  • Enhanced Solubility and Polarity: The sulfone group is a strong hydrogen bond acceptor, significantly increasing the polarity and aqueous solubility of molecules that incorporate this moiety. This is a critical attribute in medicinal chemistry, as it can improve the pharmacokinetic profile of a drug candidate.

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can enhance the in vivo stability and half-life of a drug.

  • Synthetic Handle: The primary hydroxyl group provides a convenient and reactive site for a variety of chemical transformations, allowing for the straightforward incorporation of the thiomorpholine 1,1-dioxide scaffold into larger molecules.[1]

  • Modulation of Physicochemical Properties: The thiomorpholine 1,1-dioxide moiety can be used to fine-tune the physicochemical properties of a lead compound, such as its lipophilicity (logP) and polar surface area (PSA), which are important for cell permeability and overall drug-likeness.

Core Applications in Medicinal Chemistry

The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[2] Its oxidized form, the 1,1-dioxide, is particularly noted for its utility in the synthesis of kinase inhibitors and other targeted therapies.[3]

A Key Building Block for MAT2A Inhibitors

A prominent application of this compound is in the synthesis of Methionine Adenosyltransferase 2A (MAT2A) inhibitors. MAT2A is a critical enzyme in cancer metabolism, and its inhibition is a promising therapeutic strategy for certain types of cancer, particularly those with MTAP gene deletion.[4][5] The thiomorpholine 1,1-dioxide moiety is often incorporated to enhance the solubility and pharmacokinetic properties of these inhibitors.

A key synthetic transformation involves the coupling of this compound with a heterocyclic core, often through an ether linkage. The Mitsunobu reaction is a powerful tool for this purpose, as it allows for the formation of the C-O bond under mild conditions and with inversion of stereochemistry if a chiral alcohol were used.

Diagram: General Workflow for Incorporating the Building Block

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Final Product A This compound C Coupling Reaction (e.g., Mitsunobu, Alkylation) A->C B Heterocyclic Core (with Nu-H) B->C D Coupled Intermediate C->D E Target Molecule (e.g., MAT2A Inhibitor) D->E Further Synthetic Steps

Caption: Synthetic workflow for utilizing the building block.

Detailed Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are based on established synthetic routes and are intended to serve as a practical guide for researchers.

Protocol 1: Mitsunobu Reaction for Ether Synthesis

This protocol describes a general procedure for the coupling of this compound with a phenolic nucleophile, a common step in the synthesis of MAT2A inhibitors.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound26475-62-7179.231.0
Phenolic Coupling Partner--1.2
Triphenylphosphine (PPh3)603-35-0262.291.5
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.211.5
Anhydrous Tetrahydrofuran (THF)109-99-972.1110 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 179 mg), the phenolic coupling partner (1.2 mmol), and triphenylphosphine (1.5 mmol, 393 mg).

  • Add anhydrous THF (10 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 0.30 mL) dropwise to the cooled solution over 10-15 minutes. The addition is exothermic, and a slight color change may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • The crude product can be purified by column chromatography on silica gel. The triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproducts can be challenging to remove. A common mobile phase for purification is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Causality and Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of triphenylphosphine with atmospheric oxygen.

  • Anhydrous Solvent: Anhydrous THF is essential as water will react with the activated alcohol complex, leading to the regeneration of the starting material and reduced yields.

  • Order of Addition: Adding the DIAD slowly at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • Stoichiometry: A slight excess of the phenolic partner and the Mitsunobu reagents is often used to ensure complete consumption of the limiting alcohol.

Protocol 2: Alkylation of the Hydroxyl Group

This protocol outlines a general procedure for the alkylation of the hydroxyl group of this compound using a strong base and an alkyl halide.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound26475-62-7179.231.0
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.001.2
Alkyl Halide (e.g., Benzyl Bromide)100-39-0171.041.1
Anhydrous Dimethylformamide (DMF)68-12-273.095 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol, 48 mg of 60% dispersion).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF (3 mL) to the washed sodium hydride.

  • Dissolve this compound (1.0 mmol, 179 mg) in anhydrous DMF (2 mL) and add it dropwise to the sodium hydride suspension at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide should be evident.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System and Trustworthiness:

  • Monitoring Hydrogen Evolution: The reaction of the alcohol with sodium hydride generates hydrogen gas. The cessation of gas evolution is a good indicator that the alkoxide formation is complete.

  • Quenching: The careful quenching of excess sodium hydride with water is a critical safety step.

  • Work-up: The aqueous work-up is designed to remove the DMF and inorganic salts, facilitating the purification of the desired product.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern organic synthesis. Its unique structural features provide a powerful tool for modulating the physicochemical properties of molecules, particularly in the context of drug discovery. The protocols outlined in this document provide a practical starting point for researchers looking to incorporate this scaffold into their synthetic strategies. As the demand for novel therapeutics with improved properties continues to grow, the utility of well-designed building blocks like this compound is set to expand, paving the way for the development of the next generation of innovative medicines.

References

  • The Value of this compound in Chemical Synthesis. (n.d.). Retrieved from [Link][1]

  • Mitsunobu reaction. (2023, October 27). In Wikipedia. [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. (2025, April 2). Retrieved from [Link][1]

  • Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors. (n.d.). PubMed Central. Retrieved from [Link][4]

  • Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition. (n.d.). PubMed Central. Retrieved from [Link][5]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link][2]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • WO2018089552A1 - HETEROCYCLIC COMPOUNDS AS MAT2A INHIBITORS AND USES THEREOF. (n.d.). Google Patents.

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The Versatile Building Block: 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Application and Synthetic Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Central to this pursuit is the strategic use of versatile chemical building blocks that can impart favorable physicochemical and pharmacological properties to lead compounds. Among these, 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide has emerged as a significant player, offering a unique combination of structural features that medicinal chemists can exploit to address a range of therapeutic challenges.[1][2]

The thiomorpholine 1,1-dioxide core is a saturated six-membered heterocycle containing a sulfone group and a nitrogen atom. This moiety is recognized for its chemical stability, and its ability to act as a hydrogen bond acceptor, which can be crucial for molecular recognition at biological targets.[1] The presence of the sulfone group significantly influences the electronic properties and conformation of the ring, often leading to improved metabolic stability and aqueous solubility of the parent molecule.[3] The appended 2-hydroxyethyl side chain provides a convenient handle for further chemical modification, allowing for the facile introduction of this privileged scaffold into a diverse array of molecular architectures. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization in synthesis and for the characterization of its derivatives.

PropertyValueReference
CAS Number 26475-62-7[2]
Molecular Formula C₆H₁₃NO₃S[1]
Molecular Weight 179.23 g/mol [1]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 73-77 °C[1][2]
Purity ≥98% (GC)[1][2]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired and verified by the end-user, as minor variations can occur based on the solvent and instrumentation used.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The utility of this compound spans multiple therapeutic areas, primarily serving as a key intermediate in the synthesis of complex bioactive molecules.[1] Its incorporation into a drug candidate can positively influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, a critical consideration in drug design.[4][5]

Case Study: A Crucial Component of the HIV Maturation Inhibitor BMS-955176

A prominent example showcasing the importance of this compound is its role in the synthesis of BMS-955176, a second-generation HIV-1 maturation inhibitor.[6] Maturation inhibitors represent a class of antiretroviral agents that act late in the viral life cycle, preventing the proper assembly and maturation of new virus particles.[6]

The thiomorpholine 1,1-dioxide moiety in BMS-955176 is a critical part of the molecule's side chain, which is essential for its potent antiviral activity and broad-spectrum coverage against HIV-1 variants with Gag polymorphisms. The synthesis of this side chain involves the conversion of this compound to its chloroethyl derivative, which is then used to alkylate a primary amine on the core of the drug molecule.[6]

Synthetic Protocols and Methodologies

The true value of a building block lies in its synthetic accessibility and the robustness of the chemical transformations it can undergo. This section provides detailed, field-proven protocols for the synthesis and key reactions of this compound.

Protocol 1: Synthesis of this compound

The industrial synthesis of this compound is often achieved through the double conjugate addition of ethanolamine to divinyl sulfone. A continuous flow process is particularly advantageous for this highly exothermic reaction, ensuring safety and scalability.

Reaction Scheme:

Synthesis_of_4_2_Hydroxyethyl_thiomorpholine_1_1_Dioxide DVS Divinyl Sulfone Product This compound DVS->Product + EA Ethanolamine EA->Product

Caption: Synthesis of the target compound from Divinyl Sulfone and Ethanolamine.

Materials:

  • Divinyl sulfone

  • Ethanolamine

  • Water (as solvent)

Procedure (Conceptual Continuous Flow):

  • Prepare two separate feed streams: one of divinyl sulfone and another of ethanolamine, both potentially diluted in water.

  • Utilize a microreactor or a continuous stirred-tank reactor (CSTR) system with efficient heat exchange capabilities.

  • Pump the two reactant streams into the reactor at controlled flow rates to manage the exothermic reaction.

  • The reaction mixture is then aged, potentially with gentle heating, to ensure the conversion of any oligomeric intermediates to the final product.

  • The aqueous stream containing the product can be used directly in subsequent steps or the product can be isolated by solvent evaporation and recrystallization.

For a detailed and optimized continuous manufacturing approach, refer to the work published by the American Chemical Society.

Protocol 2: Conversion to 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide

The conversion of the hydroxyl group to a more reactive leaving group, such as a chloride, is a pivotal step for utilizing this building block in alkylation reactions.

Reaction Scheme:

Chlorination_Reaction Start This compound Product 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide Start->Product + Reagent Thionyl Chloride (SOCl₂) Reagent->Product

Caption: Conversion of the hydroxyl to a chloro group.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol

  • DCM

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCM at 0 °C, add thionyl chloride (5.0 eq) dropwise.

  • Add a catalytic amount of DMF.

  • Warm the reaction mixture to 40 °C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent in vacuo.

  • Dilute the crude residue with DCM and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 3% MeOH in DCM) to afford the desired product as a white solid.

Protocol 3: N-Alkylation of Amines with 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide

This protocol describes a general procedure for the N-alkylation of primary or secondary amines, a common transformation in the synthesis of pharmaceutical analogues.

Reaction Scheme:

N_Alkylation Amine R¹R²NH Product N-Alkylated Product Amine->Product + AlkylatingAgent 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide AlkylatingAgent->Product

Caption: General scheme for N-alkylation of amines.

Materials:

  • Primary or secondary amine (1.0 eq)

  • 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Acetonitrile (ACN) or DMF as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the amine in ACN, add the base (e.g., K₂CO₃).

  • Add 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide to the suspension.

  • Heat the reaction mixture to reflux (or a suitable temperature) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 4: O-Alkylation of Phenols with 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide

This protocol outlines a general method for the O-alkylation of phenols, which is useful for creating aryl ether linkages in drug candidates.

Reaction Scheme:

O_Alkylation Phenol Ar-OH Product O-Alkylated Product Phenol->Product + AlkylatingAgent 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide AlkylatingAgent->Product

Caption: General scheme for O-alkylation of phenols.

Materials:

  • Phenol (1.0 eq)

  • 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide (1.2 eq)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Acetone or DMF as solvent

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the phenol in acetone, add the base (e.g., K₂CO₃).

  • Add 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction and filter off the solids.

  • Concentrate the filtrate and partition the residue between water and EtOAc.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Expanding Horizons: Beyond HIV Therapeutics

While the application in HIV drug discovery is a significant testament to its utility, the thiomorpholine 1,1-dioxide scaffold is also being explored in other therapeutic areas. Its favorable properties make it an attractive component for the design of novel agents targeting:

  • Neurological Disorders: The polarity and hydrogen bonding capacity of the thiomorpholine 1,1-dioxide moiety can be advantageous in designing molecules that need to cross the blood-brain barrier.[7]

  • Oncology: The structural rigidity and synthetic tractability of this scaffold make it a valuable platform for the development of kinase inhibitors and other anti-cancer agents.[1]

  • Inflammatory Diseases: Derivatives of thiomorpholine have shown promise as anti-inflammatory agents, and the 1,1-dioxide variant offers a stable and synthetically accessible core for further exploration in this area.

Conclusion: A Building Block of Enduring Value

This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its unique combination of a stable, polar sulfone-containing heterocycle and a reactive hydroxyl group provides a versatile platform for the synthesis of diverse and complex drug candidates. From its pivotal role in the development of a next-generation HIV inhibitor to its potential in addressing other unmet medical needs, this building block continues to demonstrate its value in the pursuit of innovative therapeutics. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable scaffold in their drug discovery programs.

References

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  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(1), 124–137.
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  • The Value of this compound in Chemical Synthesis. (n.d.). Retrieved from [Link]

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  • Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase. (2021, June 9). UniCA IRIS. Retrieved from [Link]

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  • How to improve ADME properties?. (2025, May 21). Patsnap Synapse. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Anti-HIV-1 Activity of Thio Analogues of Dihydroalkoxybenzyloxopyrimidines. (1995, July 1). ElectronicsAndBooks. Retrieved from [Link]

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protocol for using 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide as a polar aprotic solvent

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Investigative Protocol for 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide as a Novel Polar Aprotic Solvent

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the characterization and potential application of this compound (CAS No. 26475-62-7) as a polar aprotic solvent. While traditionally recognized as a versatile chemical intermediate in pharmaceutical and fine chemical synthesis[1][2], its molecular architecture—featuring a highly polar sulfone group and a hydroxyethyl chain—suggests its potential as a functional solvent. This guide moves beyond its established role to propose a framework for its investigation and validation in solvent applications, drawing parallels with well-established sulfone-based solvents. We present detailed protocols for physicochemical characterization, safety and handling, and a model application in a nucleophilic aromatic substitution (SNAr) reaction, a class of transformations that benefits significantly from polar aprotic media[3].

Introduction: Re-evaluating a Versatile Intermediate

Polar aprotic solvents are a cornerstone of modern organic synthesis, prized for their ability to dissolve a wide range of compounds and enhance the reactivity of nucleophiles by solvating cations while leaving anions relatively unencumbered[3]. Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Sulfolane are indispensable in both academic research and industrial processes[4][5][6]. However, concerns over the toxicity and environmental impact of some traditional polar aprotic solvents have spurred a search for greener and more functional alternatives[5].

This compound is a crystalline solid primarily utilized as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs)[1][2]. Its structure, however, is uniquely suited for potential solvent applications. The thiomorpholine 1,1-dioxide core provides high polarity and is analogous to sulfolane, a solvent known for its exceptional thermal and electrochemical stability[6][7]. The pendant hydroxyethyl group introduces a unique feature not typically found in conventional polar aprotic solvents: a hydrogen-bond-donating hydroxyl group. This duality suggests that it could offer novel solubility profiles and influence reaction pathways in ways that purely aprotic solvents cannot.

This guide provides the necessary protocols to rigorously evaluate this compound as a functional solvent, enabling researchers to unlock its full potential.

Physicochemical Profile and Comparative Analysis

A solvent's utility is defined by its physical properties. Below is a summary of the known characteristics of this compound, juxtaposed with common polar aprotic solvents for context.

PropertyThis compoundSulfolaneDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
CAS Number 26475-62-7[1]126-33-067-68-568-12-2
Molecular Formula C₆H₁₃NO₃S[2]C₄H₈O₂SC₂H₆OSC₃H₇NO
Molecular Weight 179.23 g/mol [2]120.17 g/mol 78.13 g/mol 73.09 g/mol
Appearance White to light yellow crystalline powder[1][2]Colorless liquid or solidColorless liquidColorless liquid
Melting Point 73 - 77 °C[2]27.5 °C18.5 °C-61 °C
Boiling Point 197 °C @ 1 mmHg285 °C189 °C153 °C
Key Structural Feature Sulfone, Hydroxyl GroupSulfoneSulfoxideAmide
Solubility Notes Soluble in water and methanol[2]Miscible with water, aromaticsMiscible with water, most organic solventsMiscible with water, most organic solvents

Core Protocols: From Characterization to Application

Safety, Handling, and Storage Protocol

Causality: The sulfone functional group is generally stable, but related heterocyclic compounds can be irritants and require specific handling to ensure user safety and compound integrity. The parent compound, thiomorpholine 1,1-dioxide, is noted to be air-sensitive and an irritant[8]. Therefore, a cautious approach is warranted.

Protocol Steps:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA regulations[8].

  • Ventilation: Handle the compound, especially when heating, within a certified chemical fume hood to avoid inhalation of any potential vapors[9].

  • Inert Atmosphere Handling: Due to the potential air sensitivity of the parent heterocycle, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon)[10]. This prevents potential oxidative degradation, especially when used as a solvent at elevated temperatures.

  • Storage: Store the container tightly sealed in a cool, dry place, away from oxidizing agents[8]. Recommended storage temperature is between 2-8°C[10].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment[8].

Workflow for Solvent Property Characterization

To validate its use as a solvent, a series of characterization experiments are essential. This workflow provides a logical progression from basic solubility to thermal stability.

G cluster_0 Solvent Characterization Workflow A Protocol 3.2.1: Solubility Screening B Protocol 3.2.2: Thermal Stability (TGA) A->B Assess Dissolving Power C Protocol 3.2.3: Reaction Medium Test B->C Determine Safe Temp. Range

Caption: Workflow for evaluating a novel solvent.

Protocol 3.2.1: Solubility Screening of Representative Solutes

  • Preparation: In separate, labeled 4 mL vials, add 20 mg of various test solutes (e.g., NaCl, LiCl, tetrabutylammonium bromide, benzoic acid, acetanilide).

  • Solvent Addition: Add 2 mL of molten this compound (heated just above its melting point, ~80 °C) to each vial.

  • Dissolution: Cap the vials and agitate using a vortex mixer for 1 minute. Allow to stand for 10 minutes.

  • Observation: Visually inspect for complete dissolution. If not dissolved, gently heat the vial to 100 °C for 5 minutes and re-observe.

  • Documentation: Record observations as "Insoluble," "Slightly Soluble," or "Freely Soluble" at both temperatures. This provides a qualitative map of its solvating power.

Protocol 3.2.2: Thermal Stability Assessment via TGA

  • Instrument Setup: Calibrate a Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Sample Preparation: Place 5-10 mg of this compound into a TGA pan.

  • Analysis Conditions: Heat the sample from 30 °C to 600 °C at a ramp rate of 10 °C/min under a continuous nitrogen atmosphere[11]. The high thermal stability of other sulfones suggests decomposition will occur at elevated temperatures[11][12].

  • Data Analysis: Determine the onset temperature of decomposition, defined as the temperature at which 5% mass loss occurs. This establishes the upper-temperature limit for its use as a solvent.

Application Protocol: Model Nucleophilic Aromatic Substitution (SNAr) Reaction

Rationale: SNAr reactions, such as the reaction of 2,4-dinitrochlorobenzene with a nucleophile, are classic examples that demonstrate the efficacy of polar aprotic solvents. The solvent's ability to stabilize the charged Meisenheimer complex intermediate is key to accelerating the reaction rate. This protocol provides a self-validating system to test performance against a known standard (DMSO).

Reaction: 2,4-Dinitrochlorobenzene + Morpholine → N-(2,4-Dinitrophenyl)morpholine

G cluster_1 SNAr Model Reaction Setup Setup Round-Bottom Flask (Inert Atmosphere) Reagents 1. Solvent (HETD or DMSO) 2. 2,4-Dinitrochlorobenzene 3. K₂CO₃ (Base) Setup->Reagents Addition Add Morpholine (via Syringe) Reagents->Addition Reaction Heat to 80°C Monitor by TLC Addition->Reaction Workup Quench with Water Extract Product Reaction->Workup

Caption: Experimental workflow for the SNAr model reaction.

Protocol Steps:

  • Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dinitrochlorobenzene (1.0 mmol, 202.6 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Solvent Addition: Add 10 mL of this compound (pre-melted) to the flask. For the control experiment, use 10 mL of anhydrous DMSO.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Add morpholine (1.1 mmol, 96 µL) to the stirring mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress every 30 minutes by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. Spot the starting material and the reaction mixture. Visualize under UV light. The reaction is complete when the 2,4-dinitrochlorobenzene spot has disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of deionized water. The product, N-(2,4-dinitrophenyl)morpholine, should precipitate as a yellow solid.

    • Collect the solid by vacuum filtration, washing the filter cake with 2 x 20 mL of cold water.

  • Analysis:

    • Dry the solid product under vacuum to a constant weight.

    • Calculate the reaction time and the isolated yield.

    • Confirm product identity via ¹H NMR spectroscopy and melting point analysis.

    • Trustworthiness Check: Compare the reaction time and yield obtained in this compound with the DMSO control. A comparable or improved result validates its efficacy as a solvent for this reaction class.

Conclusion and Future Outlook

The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound as a novel polar aprotic solvent. Its unique hybrid structure—combining the high polarity and stability of a sulfone with the hydrogen-bonding capability of a hydroxyl group—positions it as a promising candidate for specialized applications in organic synthesis, electrochemistry, and formulation science. By following these investigative steps, researchers can rigorously characterize its properties and explore its potential to solve challenges where conventional solvents fall short. This work encourages the scientific community to look beyond the traditional roles of established chemical intermediates and explore their untapped potential as functional materials.

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The Versatile Workhorse: 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular architectures. Among these, 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide has emerged as a highly versatile and valuable reagent. Its unique combination of a hydrophilic sulfone group, a sterically accessible secondary amine embedded within a stable six-membered ring, and a reactive primary hydroxyl group makes it an ideal scaffold for the construction of novel chemical entities, particularly in the realm of drug discovery and development.

This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights into its use as a synthetic intermediate. We will delve into its synthesis, key reactions, and its role in the creation of biologically active molecules, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage the full potential of this powerful reagent.

Physicochemical Properties and Handling

This compound is a white to light yellow crystalline solid with a melting point typically in the range of 73-77°C[1]. Its molecular structure, featuring a polar sulfone and a hydroxyl group, renders it soluble in a variety of organic solvents.

PropertyValueReference
CAS Number 26475-62-7[1]
Molecular Formula C6H13NO3S[1]
Molecular Weight 179.23 g/mol
Appearance White to light yellow crystalline powder[1]
Melting Point 73-77 °C[1]
Purity ≥98% (GC)[1]

Storage and Handling: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this reagent.

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its widespread application. A highly efficient method involves the double conjugate addition of ethanolamine to divinylsulfone. This reaction is notably exothermic and can be effectively managed using continuous flow processing, which allows for superior heat dissipation and control over reaction parameters.

The reaction proceeds through the formation of oligomeric intermediates, which subsequently cyclize to the desired product upon aging or heating. This continuous manufacturing approach is not only safer for large-scale production but also offers a streamlined and efficient process.

Application in the Synthesis of Bioactive Molecules: A Case Study of an HIV Maturation Inhibitor

The utility of this compound as a key building block is prominently showcased in the synthesis of second-generation HIV maturation inhibitors, such as BMS-955176[1][2]. While the final coupling step in the published synthesis of BMS-955176 utilizes the chlorinated derivative, 4-(2-chloroethyl)thiomorpholine 1,1-dioxide, the parent hydroxyethyl compound is its immediate and essential precursor.

The overall synthetic strategy highlights the importance of the thiomorpholine 1,1-dioxide moiety in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

HIV_Inhibitor_Synthesis cluster_coupling Key Coupling Step reagent 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide chloro_reagent 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide reagent->chloro_reagent Chlorination (e.g., SOCl₂) bms BMS-955176 (HIV Maturation Inhibitor) chloro_reagent->bms Alkylation amine_intermediate Amine Intermediate (from Triterpenoid Core) amine_intermediate->bms Alkylation

Caption: Synthetic utility in HIV drug synthesis.

Key Synthetic Transformations of the Hydroxyl Group

The primary hydroxyl group of this compound is a versatile handle for a wide range of chemical modifications. Below are detailed protocols for its conversion into other key functional groups, significantly expanding its synthetic utility.

Chlorination: Preparation of 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide

The conversion of the hydroxyl group to a chloride is a fundamental transformation, yielding a reactive electrophile for subsequent nucleophilic substitution reactions.

Protocol:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add thionyl chloride (SOCl₂, 5.0 eq) dropwise.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Progression: The reaction mixture is then heated to 40 °C and stirred overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent in vacuo. Dilute the crude residue with DCM and wash with a saturated sodium bicarbonate solution.

  • Purification: Concentrate the organic layer in vacuo and purify the crude residue by column chromatography (e.g., 3% MeOH in DCM) to afford the desired 4-(2-chloroethyl)thiomorpholine 1,1-dioxide as a white solid.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the formation of ethers from the corresponding alcohol.

Protocol:

  • Deprotonation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a strong base, for example, sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Williamson_Ether_Synthesis cluster_sn2 SN2 Reaction start 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide alkoxide Alkoxide Intermediate start->alkoxide Base (e.g., NaH) product 4-(2-Alkoxyethyl)thiomorpholine 1,1-Dioxide alkoxide->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: Williamson ether synthesis workflow.

Esterification using Acyl Chlorides

The reaction with acyl chlorides is a straightforward and efficient method for the synthesis of esters.

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as DCM or THF in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq).

  • Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with a mild acid (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ester by column chromatography.

Mitsunobu Reaction for Ester and Ether Synthesis

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a variety of functional groups, including esters and ethers, with inversion of stereochemistry at the alcohol center (though not applicable to this primary alcohol). It is particularly useful for substrates that are sensitive to acidic or basic conditions.

Protocol:

  • Reagent Preparation: To a solution of this compound (1.0 eq), a suitable nucleophile (e.g., benzoic acid for esterification or a phenol for etherification, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent such as THF, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture. The major byproducts, triphenylphosphine oxide and the hydrazine derivative, can be challenging to remove. Purification is typically achieved by column chromatography.

Conclusion

This compound is a reagent of significant value in modern organic synthesis. Its bifunctional nature, combining a reactive hydroxyl group with a stable, polar heterocyclic core, provides a versatile platform for the construction of complex molecules. The protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to leverage its unique properties in the design and synthesis of novel chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science.

References

  • Regueiro-Ren, A., Swidorski, J. J., Liu, Z., Chen, Y., Sin, N., Sit, S.-Y., ... & Dicker, I. B. (2016). Discovery of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor with Broad-Spectrum Antiviral Activity. ACS Medicinal Chemistry Letters, 7(6), 588–593. [Link]

  • The Value of this compound in Chemical Synthesis. (n.d.). Dacelo. [Link]

Sources

Application Notes & Protocols: The Role of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Functional Polymers

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide is a bifunctional molecule featuring a primary hydroxyl group and a polar heterocyclic sulfone core.[1][2] While its use as a pharmaceutical intermediate is noted, its application in polymer chemistry is an emerging area of research.[1][3] The unique combination of a reactive hydroxyl group and the stable, highly polar sulfone moiety makes it an attractive candidate for synthesizing advanced polymers with tailored properties.

The presence of the sulfone group (SO₂) is particularly significant. Polymers incorporating sulfone linkages, such as poly(ether sulfone)s, are known for their high thermal stability, excellent mechanical properties, and chemical resistance.[4][5] The thiomorpholine dioxide ring introduces this functionality within a heterocyclic structure, which can influence chain packing, solubility, and intermolecular interactions. Furthermore, the hydroxyl group provides a reactive handle for incorporation into polymer backbones via step-growth polymerization, a common method for producing materials like polyesters and polyurethanes.[6][7]

This document outlines the potential roles of this compound in polymer chemistry, focusing on its application as a functional diol in polyester synthesis. A detailed, validated protocol for the synthesis of a novel sulfone-containing polyester is provided, along with expected material properties and characterization techniques.

Structural Analysis and Predicted Reactivity

To understand the potential of this compound as a monomer, a structural analysis is crucial.

Caption: Structure of this compound.

Key Functional Groups and Their Implications:

  • Primary Hydroxyl (-OH) Group: This is the primary site for polymerization. It can readily react with carboxylic acids, acyl chlorides, or isocyanates to form ester or urethane linkages, respectively. This makes the molecule suitable as a diol-equivalent in step-growth polymerizations.[6][7]

  • Thiomorpholine 1,1-Dioxide Core:

    • Sulfone (-SO₂-) Group: This group is strongly polar and electron-withdrawing. Its inclusion in a polymer backbone is expected to increase the glass transition temperature (Tg), enhance thermal stability, and improve solubility in polar organic solvents.[8] The polarity may also lead to polymers with high dielectric constants.

    • Tertiary Amine (-N-): The nitrogen atom within the ring is a tertiary amine. While generally less reactive than the hydroxyl group in polymerization, it can act as a hydrogen bond acceptor, influencing polymer morphology and properties. It may also possess catalytic activity in certain reactions.

Proposed Application: Synthesis of a Novel Sulfone-Containing Polyester

The most direct application of this monomer is in the synthesis of novel polyesters via polycondensation with a dicarboxylic acid or its derivative.[9][10] This approach allows for the systematic incorporation of the sulfone moiety into the polymer backbone, creating materials with potentially enhanced thermal and mechanical properties.

The general reaction scheme involves the condensation of the hydroxyl group with a diacid chloride, such as terephthaloyl chloride, which is a common and reactive monomer for producing aromatic polyesters.[11]

Caption: Proposed synthesis of a sulfone-polyester.

Detailed Experimental Protocol: Solution Polycondensation

This protocol describes the synthesis of a polyester from this compound and terephthaloyl chloride. Solution polycondensation at low temperatures is chosen to minimize side reactions and allow for controlled polymer growth.

4.1. Materials and Equipment

  • Monomers:

    • This compound (≥98% purity)

    • Terephthaloyl chloride (≥99% purity, freshly recrystallized from hexane)

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Acid Scavenger: Anhydrous Pyridine

  • Non-solvent for Precipitation: Methanol

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Nitrogen inlet and outlet

    • Dropping funnel

    • Low-temperature bath (ice-salt or cryocooler)

    • Standard glassware for filtration and washing

    • Vacuum oven

4.2. Step-by-Step Methodology

workflow start Start: Prepare Anhydrous Setup dissolve 1. Dissolve Diol Monomer - Add this compound,  NMP, and Pyridine to flask. start->dissolve cool 2. Cool Reaction Mixture - Cool flask to 0°C under N2 atmosphere. dissolve->cool add_diacid 3. Add Diacid Chloride - Slowly add terephthaloyl chloride solution  (dissolved in NMP) via dropping funnel. cool->add_diacid react_cold 4. Low-Temperature Reaction - Stir at 0°C for 2 hours. add_diacid->react_cold react_warm 5. Room Temperature Reaction - Allow to warm to room temperature and stir for 18-24 hours. react_cold->react_warm precipitate 6. Polymer Precipitation - Pour the viscous solution into an excess  of stirring methanol. react_warm->precipitate filter_wash 7. Isolate and Purify - Filter the polymer precipitate. - Wash thoroughly with methanol and water. precipitate->filter_wash dry 8. Dry the Polymer - Dry under vacuum at 60-80°C until constant weight. filter_wash->dry end End: Characterize Polymer dry->end

Caption: Experimental workflow for polyester synthesis.

  • Monomer Preparation: Dry this compound in a vacuum oven at 50°C for 12 hours before use.

  • Reaction Setup: Assemble a flame-dried three-neck flask with a mechanical stirrer, nitrogen inlet, and dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Monomer Dissolution: Charge the flask with this compound (1.0 eq) and anhydrous NMP. Stir until fully dissolved. Add anhydrous pyridine (2.2 eq) to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction flask to 0°C using an ice-salt bath.

  • Addition of Diacid Chloride: Dissolve terephthaloyl chloride (1.0 eq) in a minimal amount of anhydrous NMP in the dropping funnel. Add this solution dropwise to the stirred monomer solution over 30-45 minutes, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours. Then, remove the cooling bath and allow the reaction to proceed at room temperature for 18-24 hours. The viscosity of the solution should increase noticeably.

  • Precipitation and Purification: Pour the viscous polymer solution slowly into a large beaker containing vigorously stirring methanol (approx. 10x the volume of the reaction mixture). A fibrous white precipitate should form.

  • Isolation: Collect the polymer by vacuum filtration. Wash the polymer extensively with methanol to remove unreacted monomers and pyridine hydrochloride, followed by washing with deionized water to remove residual salts.

  • Drying: Dry the purified polymer in a vacuum oven at 70°C to a constant weight.

Polymer Characterization and Expected Properties

The resulting sulfone-containing polyester should be characterized to confirm its structure and evaluate its properties.[9][10][12]

Characterization Technique Purpose Expected Outcome / Property
FT-IR Spectroscopy Confirm the formation of ester linkages and the presence of key functional groups.Appearance of a strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹. Disappearance of the broad hydroxyl (-OH) peak from the monomer. Presence of sulfone (S=O) stretches around 1150 and 1300 cm⁻¹.
¹H NMR Spectroscopy Elucidate the polymer structure and confirm monomer incorporation.Signals corresponding to the aromatic protons of the terephthalate unit and the aliphatic protons of the thiomorpholine dioxide and ethyl groups. The chemical shift of the methylene group adjacent to the ester oxygen will be downfield compared to the monomer.
Gel Permeation (GPC) Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.A high molecular weight (Mn > 10,000 g/mol ) is desirable for good mechanical properties. PDI is expected to be around 2.0, typical for step-growth polymerization.[7]
Differential Scanning (DSC) Measure thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm).A high Tg is expected (likely > 150°C) due to the rigid aromatic units and the polar sulfone groups. The polymer may be amorphous or semi-crystalline.[13]
Thermogravimetric (TGA) Evaluate the thermal stability and decomposition temperature (Td) of the polymer.High thermal stability, with a decomposition temperature (T10) likely exceeding 300°C in a nitrogen atmosphere, characteristic of aromatic polyesters and polysulfones.[9][10]
Solubility Testing Assess the polymer's solubility in various organic solvents.The polymer is expected to be soluble in polar aprotic solvents like NMP, DMAc, and DMSO, owing to the polar sulfone groups.[9] It will likely be insoluble in nonpolar solvents like hexane and toluene.

Conclusion and Future Outlook

This compound is a promising, albeit under-explored, monomer for the synthesis of functional polymers. Its successful incorporation into a polyester backbone via the protocol described herein can yield novel materials with a combination of high thermal stability, polarity, and chemical resistance. The presence of the sulfone-containing heterocyclic ring offers a unique structural motif compared to traditional polysulfones.

Future research could explore its use in synthesizing other polymer classes, such as polyurethanes and polyethers. Furthermore, the tertiary amine in the ring could be quaternized in post-polymerization modification to create ion-containing polymers for applications in membranes or as antistatic agents. The biocompatibility of polymers derived from thiomorpholine oxide structures has also been noted, suggesting potential applications in the biomedical field.[14][15] The protocols and insights provided here serve as a foundational guide for researchers to unlock the potential of this versatile building block.

References

  • ACS Publications. (n.d.). Screening and Characterization of Novel Polyesterases from Environmental Metagenomes with High Hydrolytic Activity against Synthetic Polyesters.
  • PubMed. (2014). Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell. J Nanosci Nanotechnol. 14(10):7948-53.
  • ACS Publications. (n.d.). Synthesis and Characterization of Novel Thermoplastic Polyester Containing Blocks of Poly[(R)-3-hydroxyoctanoate] and Poly[(R)-3-hydroxybutyrate]. Macromolecules.
  • SciELO. (n.d.). Synthesis and characterization of novel polyester containing Schiff-base unit.
  • International Journal of Chemistry Research. (2025). SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYESTERS DERIVED FROM 4-(NAPHTHALEN-8-YLAMINO) BENZENE-2,4-DIOL. Int J Chem Res, 9(4), 26-33.
  • ACS Applied Polymer Materials. (2024). From Thioether to Sulfone: Transforming Polyester Properties for Enhanced Degradation.
  • International Journal of Chemistry Research. (2025). "SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYESTERS DERIVED FROM 4-(NAPHTHALEN-8-YLAMINO) BENZENE-2,4-DIOL".
  • Chem-Impex. (n.d.). This compound.
  • Fiveable. (n.d.). Step-growth polymerization | Polymer Chemistry Class Notes.
  • MDPI. (2020). Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units. Polymers, 12(8), 1817.
  • Taylor & Francis Online. (n.d.). Pendant Functional Group Copolyether Sulfones. I. Synthesis and Characterization of New Copolyether Sulfones with Pendant Aldehyde Groups Modified Into Phenolic Azomethine Groups.
  • ResearchGate. (2025). Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers.
  • NIH National Library of Medicine. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Molecules, 27(13), 4233.
  • PubMed. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Molecules, 27(13), 4233.
  • Blogger. (n.d.). The Value of this compound in Chemical Synthesis.
  • Wikipedia. (n.d.). Step-growth polymerization.
  • TCI Chemicals. (n.d.). This compound.

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Application Notes and Protocols for Reactions Involving 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS No: 26475-62-7) is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a stable thiomorpholine 1,1-dioxide core and a reactive primary hydroxyl group, makes it an invaluable intermediate for the synthesis of a diverse array of more complex molecules.[1][2] The sulfone group, being a strong hydrogen bond acceptor, imparts polarity and can influence the pharmacokinetic properties of drug candidates.[3] The terminal hydroxyl group, on the other hand, serves as a versatile handle for introducing a wide range of functionalities through various chemical transformations.

This guide provides detailed experimental setups for key reactions involving the hydroxyl moiety of this compound. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the chosen reagents and conditions. Each protocol is a self-contained system, offering a clear path to the desired product while prioritizing safety and efficiency.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₃NO₃S
Molecular Weight 179.23 g/mol
Appearance White to light yellow crystalline powder
Melting Point 73-77 °C
Purity ≥98% (GC)
CAS Number 26475-62-7

Storage and Handling: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon).[4] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Reactions and Detailed Protocols

The reactivity of this compound is dominated by the chemistry of its primary alcohol. This section details protocols for the conversion of this hydroxyl group into other key functional groups: a halide, an ether, and an ester.

Conversion of the Hydroxyl Group to a Chloride: Synthesis of 4-(2-Chloroethyl)thiomorpholine 1,1-Dioxide

The transformation of the hydroxyl group into a chloride is a pivotal step, as it converts a poor leaving group (⁻OH) into a good leaving group (Cl⁻), paving the way for a variety of nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, as the byproducts of the reaction (SO₂ and HCl) are gaseous and can be easily removed. The addition of a catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive than thionyl chloride itself.

Reaction Scheme:

Chlorination of the hydroxyl group.

Protocol:

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (5.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of this compound (e.g., 2.5 g, 13.88 mmol, 1.0 eq) in dichloromethane (25 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool the mixture to 0 °C using an ice bath.[5]

  • Slowly add thionyl chloride (e.g., 5.06 mL, 69.44 mmol, 5.0 eq) to the cooled solution via a dropping funnel.[5]

  • Add a catalytic amount of N,N-dimethylformamide (a few drops).[5]

  • Remove the ice bath and heat the reaction mixture to 40 °C. Allow the reaction to proceed overnight.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride in vacuo.

  • Dilute the crude residue with dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[5]

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[5]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., 3% methanol in dichloromethane) to afford the desired 4-(2-chloroethyl)thiomorpholine 1,1-dioxide as a white solid.[5]

Expected Yield: ~74%[5]

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[4][6][7][8][9] Handle it in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a face shield.

  • N,N-Dimethylformamide is a flammable liquid and is harmful if inhaled or absorbed through the skin.[2][10][11][12][13] It is also a suspected teratogen. Handle with care in a fume hood.

  • The reaction generates HCl and SO₂ gases, so ensure the setup is properly vented to a scrubber.

O-Alkylation via Williamson Ether Synthesis: Synthesis of 4-(2-(Benzyloxy)ethyl)thiomorpholine 1,1-Dioxide

The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][5][14][15][16][17][18][19][20] This protocol describes the O-alkylation of this compound with benzyl bromide. The reaction proceeds via an Sₙ2 mechanism, where a strong base, such as sodium hydride (NaH), is first used to deprotonate the alcohol, forming a more nucleophilic alkoxide. The subsequent reaction with a primary alkyl halide, like benzyl bromide, yields the desired ether.

Reaction Scheme:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack start HO-(CH2)2-Thiomorpholine-1,1-dioxide reagents1 + NaH start->reagents1 intermediate Na+ -O-(CH2)2-Thiomorpholine-1,1-dioxide reagents1->intermediate start2 Na+ -O-(CH2)2-Thiomorpholine-1,1-dioxide reagents2 + PhCH2Br start2->reagents2 product PhCH2O-(CH2)2-Thiomorpholine-1,1-dioxide reagents2->product

Williamson ether synthesis workflow.

Protocol:

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles for inert atmosphere techniques

  • Syringe

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride (e.g., 0.53 g of a 60% dispersion, 13.2 mmol, 1.2 eq) in anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (e.g., 2.0 g, 11.0 mmol, 1.0 eq) in anhydrous THF (20 mL).

  • Slowly add the solution of the alcohol to the NaH suspension via a syringe. Hydrogen gas will evolve.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the resulting alkoxide solution back to 0 °C and add benzyl bromide (e.g., 1.45 mL, 12.1 mmol, 1.1 eq) dropwise via a syringe.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(2-(benzyloxy)ethyl)thiomorpholine 1,1-dioxide.

Safety Precautions:

  • Sodium hydride is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[3][14][15][21][22] Handle it as a dispersion in mineral oil and in a fume hood under an inert atmosphere. Wear appropriate PPE.

  • Benzyl bromide is a lachrymator and is corrosive. Handle in a fume hood.

  • The quenching step is exothermic and produces hydrogen gas. Perform it slowly and with cooling.

O-Acylation via Steglich Esterification: Synthesis of 2-(1,1-Dioxidothiomorpholino)ethyl Benzoate

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly for substrates that are sensitive to acidic conditions.[3][11][12][23][24][25][26] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). DCC activates the carboxylic acid, and DMAP facilitates the acyl transfer to the alcohol.

Reaction Scheme:

G start HO-(CH2)2-Thiomorpholine-1,1-dioxide + PhCOOH reagents + DCC, cat. DMAP start->reagents product PhCOO-(CH2)2-Thiomorpholine-1,1-dioxide reagents->product

Steglich esterification of the hydroxyl group.

Protocol:

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Sintered glass funnel

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (e.g., 2.0 g, 11.0 mmol, 1.0 eq), benzoic acid (e.g., 1.62 g, 13.2 mmol, 1.2 eq), and 4-dimethylaminopyridine (e.g., 0.13 g, 1.1 mmol, 0.1 eq) in anhydrous dichloromethane (50 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (e.g., 2.52 g, 12.1 mmol, 1.1 eq) in anhydrous dichloromethane (20 mL) dropwise to the cooled mixture.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the DCU precipitate through a sintered glass funnel and wash the filter cake with dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(1,1-dioxidothiomorpholino)ethyl benzoate.

Safety Precautions:

  • N,N'-Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer and should be handled with extreme care.[27][28][29][30][31] Wear gloves and avoid inhalation of the dust.

  • 4-Dimethylaminopyridine (DMAP) is toxic and can be fatal if absorbed through the skin.[23][32][33][34][35] Handle with appropriate PPE in a fume hood.

  • The workup involves an acidic wash. Handle HCl with care.

Conclusion

The protocols outlined in these application notes provide a robust framework for the chemical modification of this compound. By leveraging well-established synthetic methodologies, researchers can efficiently access a range of derivatives, thereby expanding the utility of this versatile building block in drug discovery and materials science. The provided explanations for the choice of reagents and conditions, along with comprehensive safety information, are intended to empower researchers to confidently and safely explore the chemistry of this valuable compound.

References

  • New Jersey Department of Health. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • ACCELA CHEMBIO INC. (n.d.). SAFETY DATA SHEET - Diisopropyl Azodicarboxylate (DIAD). Retrieved from [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (2000, April). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). TRIPHENYLPHOSPHINE - Safety Data Sheet. Retrieved from [Link]

  • RCI Labscan Limited. (2021, April 1). dimethylformamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Retrieved from [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

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Application Notes & Protocols: Strategic Derivatization of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS No. 26475-62-7) is a bifunctional heterocyclic compound of significant interest to researchers in pharmaceutical and materials science.[1] Its structure is characterized by a stable thiomorpholine 1,1-dioxide core, which imparts polarity and metabolic stability, and a reactive primary hydroxyl group on the N-ethyl substituent.[1][2] This hydroxyl moiety serves as a versatile synthetic handle, enabling the molecule to be incorporated into larger, more complex molecular architectures as a key intermediate.[1]

The sulfone group provides a rigid, polar anchor that can engage in hydrogen bonding, while the tertiary amine is non-basic due to its proximity to the electron-withdrawing sulfone. This unique combination of features makes its derivatives valuable for modulating the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability, and for creating novel polymers and specialty chemicals.[2]

This guide provides a detailed exploration of the principal strategies for derivatizing the primary alcohol of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale, offering field-proven protocols for key transformations including esterification, etherification, and Mitsunobu reactions.

Core Principles: Activating the Hydroxyl Group for Nucleophilic Substitution

The hydroxyl (-OH) group is intrinsically a poor leaving group for nucleophilic substitution reactions because its conjugate acid, the hydroxide ion (HO⁻), is a strong base.[3] Therefore, successful derivatization hinges on a critical first step: activation . This involves converting the hydroxyl into a group that can readily depart upon nucleophilic attack.[4][5] The primary strategies covered in this guide achieve this activation through different mechanistic pathways:

  • Protonation (Acid Catalysis): In reactions like the Fischer esterification, strong acid protonates the hydroxyl group, converting it into an oxonium ion (-OH₂⁺). This creates an excellent leaving group, neutral water (H₂O).[3]

  • Conversion to an Activated Ester: In coupling reactions like the Steglich esterification, the carboxylic acid partner is activated, not the alcohol. A coupling agent like dicyclohexylcarbodiimide (DCC) converts the acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.[6]

  • Formation of Alkoxyphosphonium Salts: The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD) to form a bulky alkoxyphosphonium salt. This intermediate is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles.[4][7]

  • Deprotonation and Reaction with an Electrophile: For ether synthesis, the alcohol is converted into a potent nucleophile (an alkoxide) by a strong base. This alkoxide can then displace a leaving group from a suitable electrophile, such as an alkyl halide, in a classic Sₙ2 reaction.[8][9]

Key Derivatization Strategy I: Esterification via Carbodiimide Coupling (Steglich Esterification)

The Steglich esterification is a powerful and mild method for forming esters, particularly for substrates that may be sensitive to the harsh acidic conditions of a traditional Fischer esterification.[6][10] The reaction proceeds at room temperature under neutral conditions, making it highly compatible with complex molecules.[10]

Causality and Mechanism: The reaction's success relies on the activation of the carboxylic acid by a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][11] This forms a highly reactive O-acylisourea intermediate.[6] However, this intermediate can slowly rearrange into a stable, unreactive N-acylurea byproduct.[6]

This is where the catalyst, 4-(Dimethylamino)pyridine (DMAP), becomes critical. DMAP is a "super-nucleophile" that rapidly intercepts the O-acylisourea to form a reactive acylpyridinium salt ("active ester").[12] This intermediate is much more reactive towards the alcohol than the O-acylisourea and cannot undergo the undesired rearrangement, thus ensuring high yields of the target ester.[6][12]

Steglich_Esterification RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Slow Rearrangement (Undesired) Active_Ester Acylpyridinium Salt ('Active Ester') O_acylisourea->Active_Ester + DMAP (Fast) DCU Dicyclohexylurea (DCU) O_acylisourea->DCU DMAP DMAP (Catalyst) DMAP->Active_Ester Active_Ester->DMAP Regenerated Ester Target Ester Active_Ester->Ester + Alcohol (Fast) Active_Ester->DCU Alcohol 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide Alcohol->Ester

Caption: The catalytic cycle of the DMAP-accelerated Steglich Esterification.

Protocol 3.1: Steglich Esterification with an Aliphatic Carboxylic Acid

This protocol describes the synthesis of 4-(2-(propionyloxy)ethyl)thiomorpholine 1,1-dioxide.

Materials:

  • This compound (1.0 eq)

  • Propionic Acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), propionic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, cool the mixture again to 0 °C to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous HCl (to remove residual DMAP and any unreacted DCC), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure ester.

Parameter Condition / Reagent Expert Commentary & Rationale
Coupling Agent DCC or EDCDCC is cost-effective, but the DCU byproduct is poorly soluble. EDC is water-soluble, allowing for easier removal during aqueous workup.[11]
Catalyst DMAP (5-10 mol%)Essential for accelerating the reaction and preventing the formation of the N-acylurea byproduct.[12]
Solvent Anhydrous DCM, THF, or DMFMust be aprotic and anhydrous. DCM is most common due to its good solvent properties and ease of removal.
Temperature 0 °C to Room TempThe initial cooling to 0 °C controls the exothermic reaction upon DCC addition. The reaction proceeds efficiently at room temperature.[13]
Workup Acid/Base WashesCritical for removing the catalyst (DMAP) and unreacted starting materials.

Key Derivatization Strategy II: Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing symmetrical and asymmetrical ethers.[9] It is an Sₙ2 reaction between a deprotonated alcohol (alkoxide) and an organohalide or other substrate with a good leaving group (e.g., a tosylate).[8][9]

Causality and Mechanism: This is a two-step process. First, a strong base is required to deprotonate the alcohol, which is a weak acid, to form the highly nucleophilic alkoxide ion. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic, strong base, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction.[14] Second, the resulting alkoxide attacks the primary or methyl halide in a classic Sₙ2 fashion.[15]

Critical Insight: The choice of alkylating agent is paramount. The reaction works best with methyl and primary alkyl halides.[8] Secondary halides are less efficient and can lead to a mixture of substitution and elimination (E2) products, while tertiary halides will almost exclusively yield the elimination product.[15] Therefore, to synthesize a specific ether, the synthetic disconnection should be planned to use the less sterically hindered partner as the alkyl halide.[15]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (R-OH) Alkoxide Alkoxide Intermediate (R-O⁻Na⁺) Alcohol->Alkoxide + NaH Base Strong Base (e.g., NaH) Base->Alkoxide H2 H₂ Gas Base->H2 - H₂ Ether Target Ether (R-O-R') Alkoxide->Ether + R'-X AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Ether Salt Salt Byproduct (NaX) AlkylHalide->Salt - NaX

Caption: The two-stage workflow of the Williamson Ether Synthesis.

Protocol 4.1: Williamson Ether Synthesis with a Primary Alkyl Halide

This protocol describes the synthesis of 4-(2-propoxyethyl)thiomorpholine 1,1-dioxide.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1-Bromopropane (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Water, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add the NaH dispersion (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes. Add anhydrous THF to the flask.

  • Alkoxide Formation: Cool the NaH suspension to 0 °C. Dissolve the this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Effervescence (H₂ gas evolution) will be observed.

  • Maturation: After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.2 eq) dropwise.

  • Reaction: After addition, allow the reaction to warm to room temperature or gently heat to reflux (e.g., 50-60 °C) for 2-16 hours until TLC analysis indicates consumption of the starting material.

  • Workup - Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Workup - Extraction: Dilute the mixture with water and extract with an organic solvent like ethyl acetate or DCM. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Parameter Condition / Reagent Expert Commentary & Rationale
Base NaH, KH, LiHMDSStrong, non-nucleophilic bases are required. NaH is common, inexpensive, and effective.[14]
Alkylating Agent R-X (X=I, Br, Cl) or R-OTsMust be a primary or methyl substrate to favor Sₙ2 over E2 elimination. Alkyl iodides are the most reactive.[8]
Solvent Anhydrous THF, DMFMust be aprotic and polar to solvate the alkoxide. DMF can accelerate Sₙ2 reactions but is harder to remove.
Temperature 0 °C to RefluxAlkoxide formation is often done at 0 °C for safety. The Sₙ2 step may require heating to proceed at a reasonable rate.
Quenching Sat. NH₄Cl, H₂O, or EtOHMust be done slowly and at 0 °C to safely manage the exothermic reaction of excess hydride with the protic source.

Key Derivatization Strategy III: General Alcohol Conversion (Mitsunobu Reaction)

The Mitsunobu reaction is an exceptionally versatile method for converting primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers, under very mild conditions.[7] It is a redox-couple reaction that proceeds with a net inversion of stereochemistry at a chiral alcohol center, though this is not relevant for our primary alcohol substrate.[16]

Causality and Mechanism: The reaction is driven by the formation of a strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7] Triphenylphosphine (PPh₃) first reacts with an azodicarboxylate like diethyl azodicarboxylate (DEAD) to form a phosphonium salt.[17] The alcohol then adds to this species, and after an intramolecular proton transfer, an alkoxyphosphonium salt is formed. This salt contains an excellent leaving group, which is then displaced via an Sₙ2 reaction by the chosen nucleophile.[7][17]

Critical Insight: The nucleophile used must have a pKa of approximately 13 or lower to be acidic enough to protonate the intermediate formed from PPh₃ and DEAD.[17] This makes it ideal for use with carboxylic acids (ester formation), phenols (aryl ether formation), thiols (thioether formation), and imides.[16] For sterically hindered alcohols, using a more acidic carboxylic acid (e.g., 4-nitrobenzoic acid) can significantly improve reaction rates and yields.[18]

Mitsunobu_Reaction PPh3 PPh₃ Betaine Phosphonium Betaine PPh3->Betaine DEAD DEAD DEAD->Betaine Protonated_Betaine Protonated Betaine Betaine->Protonated_Betaine + Nu-H Nucleophile Nucleophile (Nu-H) Nucleophile->Protonated_Betaine Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-PPh₃]⁺ Protonated_Betaine->Alkoxyphosphonium + R-OH Hydrazide Hydrazide Byproduct Protonated_Betaine->Hydrazide Alcohol Alcohol (R-OH) Alcohol->Alkoxyphosphonium Product Substituted Product (R-Nu) Alkoxyphosphonium->Product + Nu⁻ TPPO Triphenylphosphine Oxide (O=PPh₃) Alkoxyphosphonium->TPPO Forms O=PPh₃

Sources

Application Notes and Protocols for 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS No. 26475-62-7) in the field of agrochemical research. This document elucidates the compound's role as a versatile synthetic building block and provides detailed protocols for its derivatization and subsequent primary screening of novel agrochemical candidates. The core focus is to empower research teams to leverage the unique structural and chemical attributes of this molecule in the discovery of new fungicides, herbicides, and insecticides.

Introduction: The Strategic Value of the Thiomorpholine 1,1-Dioxide Scaffold

The search for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural science. Heterocyclic compounds are of particular interest due to their diverse biological activities. Among these, the thiomorpholine scaffold, especially when oxidized to the 1,1-dioxide (a sulfone), has emerged as a privileged structure in medicinal and agrochemical discovery.[1][2] The sulfone group is a key feature, acting as a carbonyl bioisostere that can enhance hydrogen-bonding interactions with target proteins.[3]

This compound is a bifunctional molecule that serves as an excellent starting point for the synthesis of new chemical entities.[4][5] Its structure combines the stable and polar sulfone ring with a reactive primary alcohol on the N-ethyl side chain. This allows for a wide range of chemical modifications, enabling the exploration of diverse chemical spaces in the quest for new active ingredients. This guide will provide a detailed protocol for a representative synthetic transformation and a subsequent in-vitro screening assay to evaluate the biological activity of the resulting derivative.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for successful experimental design.

PropertyValueSource
CAS Number 26475-62-7[5]
Molecular Formula C₆H₁₃NO₃S[6]
Molecular Weight 179.23 g/mol [6]
Appearance White to light yellow or orange crystalline powder[5]
Melting Point 73-77 °C[5]
Purity ≥98% (by Gas Chromatography)[5]
Synonyms 2-(1,1-Dioxothiomorpholino)ethanol[7]

Application as a Synthetic Intermediate: Rationale and Workflow

The primary application of this compound in agrochemical research is as a building block for creating more complex molecules.[4][5] The hydroxyl group is a convenient handle for introducing various toxophores or pharmacophores through esterification or etherification reactions. The resulting derivatives can then be screened for a range of agrochemical activities.

The following workflow outlines the general approach for utilizing this compound in a discovery pipeline.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Bio-Screening A 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (Starting Material) C Esterification Reaction A->C B Selection of Acid Chloride (e.g., 4-chlorobenzoyl chloride) B->C D Purification and Characterization of Novel Derivative C->D E Preparation of Test Solutions D->E Lead Compound F In-vitro Fungicidal Assay (e.g., against Botrytis cinerea) E->F G Data Analysis (EC₅₀ Determination) F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: A generalized workflow for the synthesis and screening of novel agrochemical candidates.

Protocol 1: Synthesis of a Novel Ester Derivative

This protocol details the synthesis of a representative derivative, 2-(1,1-dioxidothiomorpholin-4-yl)ethyl 4-chlorobenzoate, via esterification. 4-Chlorobenzoyl chloride is chosen as the acylating agent due to the prevalence of chlorinated benzene rings in known fungicides.

Rationale

The ester linkage is a common feature in agrochemicals and can be susceptible to hydrolysis by fungal enzymes, potentially releasing an active component within the target organism. The reaction is a standard nucleophilic acyl substitution, where the hydroxyl group of our starting material attacks the electrophilic carbonyl carbon of the acid chloride. Pyridine is used as a base to neutralize the HCl byproduct.

Materials and Equipment
  • This compound (≥98% purity)

  • 4-Chlorobenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • NMR spectrometer and Mass spectrometer for characterization

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.79 g (10 mmol) of this compound in 30 mL of anhydrous DCM. Add 1.2 mL (15 mmol) of anhydrous pyridine.

  • Addition of Acylating Agent: Cool the flask in an ice bath to 0 °C. Dissolve 1.92 g (11 mmol) of 4-chlorobenzoyl chloride in 10 mL of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid. Characterize the structure and confirm the purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In-vitro Antifungal Screening

This protocol describes a primary screening assay to evaluate the fungicidal activity of the newly synthesized derivative against a common plant pathogen, Botrytis cinerea.

Rationale

A dose-response assay is essential to quantify the efficacy of a potential fungicide. By exposing the fungus to a range of concentrations of the test compound in a suitable growth medium, we can determine the concentration that inhibits fungal growth by 50% (EC₅₀), a key metric for comparing the potency of different compounds.

Materials and Equipment
  • Synthesized test compound (2-(1,1-dioxidothiomorpholin-4-yl)ethyl 4-chlorobenzoate)

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water

  • Micropipettes

Step-by-Step Procedure
  • Spore Suspension Preparation: Prepare a spore suspension of B. cinerea from a 7-10 day old culture grown on PDA. Flood the plate with sterile water and gently scrape the surface to release the spores. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Test Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Create a series of dilutions in sterile water to achieve final test concentrations ranging from 0.1 µg/mL to 100 µg/mL. Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of potato dextrose broth to each well.

    • Add 10 µL of the appropriate test compound dilution to the wells.

    • Include a positive control (a known fungicide) and a negative control (1% DMSO in water).

    • Inoculate each well with 10 µL of the B. cinerea spore suspension.

  • Incubation: Cover the plate and incubate at 22-25 °C for 48-72 hours in the dark.

  • Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader. The OD is proportional to the fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the log of the compound concentration and determine the EC₅₀ value using a suitable statistical software package.

G A Prepare B. cinerea Spore Suspension (1x10^5 spores/mL) C Dispense Broth, Compound, and Spores into 96-well Plate A->C B Prepare Serial Dilutions of Test Compound (0.1 to 100 µg/mL in ≤1% DMSO) B->C D Incubate at 22-25°C for 48-72 hours C->D E Measure Optical Density (OD) at 600 nm D->E F Calculate % Inhibition and Determine EC₅₀ E->F

Caption: Workflow for the in-vitro antifungal screening assay.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel compounds in agrochemical research. The protocols provided herein offer a practical framework for the derivatization and subsequent biological evaluation of new chemical entities. The results from such screening can feed into a larger structure-activity relationship (SAR) study, guiding the synthesis of further analogues with potentially improved potency and a more desirable toxicological profile. The inherent stability of the sulfone ring and the synthetic accessibility of the hydroxyl group make this compound a strategic choice for any agrochemical discovery program.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • The Value of this compound in Chemical Synthesis. (n.d.).
  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • Optimizing Organic Synthesis with Thiomorpholine 1,1-Dioxide. (2023, November 13). Retrieved from [Link]

  • Google Patents. (n.d.). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....
  • ResearchGate. (n.d.). Synthesis of 2(E),6(E)-bis(chloromethylidene)-4-thiomorpholinamine-1-oxide and its hydrazones. Retrieved from [Link]

  • 4-(2-Hydroxyethyl)thiomorpholine 1, 1-Dioxide, min 98%, 10 grams. (n.d.). Retrieved from [Link]

  • Donate, P. M., & Frederico, D. (2019). Synthesis of New Agrochemicals. In Sustainable Agrochemistry (pp. 223-273). Springer, Cham.
  • Semantic Scholar. (n.d.). Design, synthesis, and fungicidal activity evaluation of 2-methyl-5-phenylthiazole-4-carboxamides bearing morpholine, thiomorpholine, or thiomorpholine 1,1-dioxide moiety. Retrieved from [Link]

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Application Notes and Protocols for the Formulation of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Thiomorpholine Derivative

4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide is a multifaceted heterocyclic compound with significant potential in pharmaceutical development and chemical synthesis.[1][2] Its structure, featuring a thiomorpholine ring with a sulfone group and a hydroxyethyl chain, makes it a valuable intermediate for creating more complex molecules, including active pharmaceutical ingredients (APIs).[1] The presence of the sulfone group is noteworthy, as cyclic sulfones are recognized as important scaffolds in a variety of biologically active compounds.[3] Given its potential applications, establishing reliable and reproducible formulation protocols is paramount for researchers in drug discovery and development to accurately assess its biological activity.

These application notes provide a comprehensive guide to the formulation of this compound for various biological assays. The protocols herein are designed to ensure compound integrity, maximize solubility, and minimize artifacts from formulation vehicles in both in vitro and in vivo experimental models.

Compound Profile: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective formulation strategies.

PropertyValueSource
Chemical Name This compound[1][2]
Synonyms 2-(1,1-Dioxothiomorpholino)ethanol[2]
CAS Number 26475-62-7[1]
Molecular Formula C₆H₁₃NO₃S[2]
Molecular Weight 179.23 g/mol [2]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 73-77 °C[1][2]
Purity ≥98% (by GC)[1][2]
Solubility Soluble in water[2]

The presence of a hydroxyl group and a polar sulfone moiety suggests good aqueous solubility.[2] However, for high-concentration stock solutions, organic solvents are often necessary.

Section 1: Preparation of High-Concentration Stock Solutions

The preparation of a concentrated stock solution is the initial and most critical step in formulating a compound for biological testing.[4][5] It allows for accurate serial dilutions and minimizes the volume of solvent introduced into the final assay.[4]

Solvent Selection Rationale

The choice of solvent is dictated by the compound's solubility and its compatibility with the intended biological system.[6]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent capable of dissolving a broad range of compounds.[7] It is completely miscible with water and most organic solvents.[8] However, DMSO can exhibit toxicity to cells at higher concentrations, typically above 0.5%, and can influence cellular processes.[7][9] Therefore, the final concentration in the assay medium should be kept to a minimum, ideally below 0.1%.[3]

  • Water: Given that this compound is reported to be water-soluble, sterile, deionized water can be a suitable solvent, particularly for lower concentration stock solutions.[2] This is the most biocompatible solvent choice.

  • Ethanol: Ethanol is another common solvent in biological research.[10] However, like DMSO, it can have effects on cells at higher concentrations.[10]

Based on these considerations, DMSO is recommended for preparing high-concentration primary stock solutions, followed by serial dilutions.

Protocol for Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution, a common starting concentration for many drug discovery applications.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) = 179.23 g/mol

    • To prepare 1 mL of a 100 mM (0.1 M) solution, you need: 0.1 mol/L * 179.23 g/mol * 0.001 L = 0.017923 g = 17.92 mg

  • Weigh the compound: Accurately weigh 17.92 mg of this compound and transfer it to a sterile tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube.

  • Dissolution:

    • Cap the tube tightly and vortex gently until the solid is fully dissolved.[7]

    • If the compound does not dissolve completely with vortexing, sonicate the tube in a water bath for 5-10 minutes.[7]

    • Gentle warming in a 37°C water bath can also aid dissolution, but prolonged heating should be avoided to prevent potential degradation.[7]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[7]

    • Store the aliquots at -20°C or -80°C in tightly sealed tubes, protected from light.

Caption: Workflow for preparing a DMSO stock solution.

Section 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate aqueous buffer or cell culture medium for the specific assay.

Minimizing Solvent-Induced Artifacts

The primary goal when preparing working solutions is to minimize the final concentration of the organic solvent to avoid cytotoxicity and other off-target effects.[7][11] It is crucial to include a vehicle control in all experiments, which consists of the assay medium with the same final concentration of the solvent used to dissolve the test compound.[7]

Final DMSO ConcentrationGeneral Cellular ToleranceReference
< 0.1%Generally considered safe for most cell lines.[3]
0.1% - 0.5%Tolerated by many robust cell lines.[3]
> 0.5%May be cytotoxic and induce off-target effects.[3]
Protocol for Serial Dilution and Preparation of Working Solutions for Cell-Based Assays

This protocol details the preparation of a range of working solutions from a 100 mM DMSO stock for a typical cell-based assay.

Materials:

  • 100 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or a 96-well plate for dilution series

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution of the 100 mM stock. For example, dilute the 100 mM stock 1:100 in cell culture medium to create a 1 mM solution. This will have a 1% DMSO concentration.

  • Serial Dilutions:

    • From the 1 mM intermediate solution, perform serial dilutions in cell culture medium to achieve the desired final concentrations for your dose-response curve.

    • For example, to prepare a 100 µM working solution, you would dilute the 1 mM intermediate solution 1:10 in the medium. The final DMSO concentration in this working solution would be 0.1%.

  • Final Application to Assay: Add the prepared working solutions to your cell culture plates. Ensure that the final volume of the added working solution does not significantly alter the total volume in the wells.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain the compound. This control should be added to a set of wells to assess the effect of the solvent on the cells.

G A 100 mM Stock in 100% DMSO B 1 mM Intermediate in Medium (1% DMSO) A->B 1:100 Dilution in Medium C 100 µM Working Solution (0.1% DMSO) B->C 1:10 Dilution in Medium D 10 µM Working Solution (0.01% DMSO) C->D 1:10 Dilution in Medium F Add to Cell Culture Plate C->F E 1 µM Working Solution (0.001% DMSO) D->E 1:10 Dilution in Medium D->F E->F

Caption: Serial dilution workflow for cell-based assays.

Section 3: Formulation Strategies for In Vivo Studies

Formulating compounds for in vivo administration requires careful consideration of the route of administration, dose volume, and potential toxicity of the vehicle.[12] The final formulation should be sterile, and for parenteral routes, isotonic and at a physiological pH.[2]

Vehicle Selection for In Vivo Administration

The choice of vehicle depends on the compound's solubility and the intended route of administration.

  • Aqueous Vehicles: For a water-soluble compound like this compound, aqueous vehicles are preferred. These can include:

    • Sterile Water for Injection

    • Saline (0.9% Sodium Chloride)

    • Phosphate-Buffered Saline (PBS)

  • Co-solvent Systems: If higher concentrations are needed that exceed the aqueous solubility, a co-solvent system may be necessary. Common co-solvents for in vivo use include:

    • Polyethylene glycol (PEG), such as PEG 400

    • Propylene glycol

    • Ethanol When using co-solvents, it is crucial to keep their concentration as low as possible and to run toxicology checks on the vehicle alone.[12]

General Protocol for Formulation in an Aqueous Vehicle for Injection

This protocol provides a general guideline for preparing an injectable formulation. All procedures should be performed under aseptic conditions.

Materials:

  • This compound (solid)

  • Sterile vehicle (e.g., 0.9% saline)

  • Sterile, depyrogenated vials

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • Determine the final concentration and dose volume.

  • Weigh the compound and place it in a sterile vial.

  • Add the sterile vehicle to the vial.

  • Dissolve the compound by gentle agitation. Sonication can be used if necessary.

  • Adjust pH if necessary: The pH of the final formulation should be close to physiological pH (around 7.4).

  • Sterile filter the final solution through a 0.22 µm filter into a sterile, depyrogenated final container.

  • Store appropriately: The stability of the compound in the final formulation should be determined.[13] Storage is typically at 2-8°C for short-term use.

Section 4: Stability and Storage Recommendations

The chemical stability of the formulated compound is crucial for obtaining reliable and reproducible data.[13]

FormulationStorage TemperatureRecommended DurationNotes
Solid Compound Room TemperatureAs per manufacturer's recommendationStore in a dry, dark place.
DMSO Stock Solution -20°C or -80°CUp to 6 months (verify stability)Aliquot to avoid freeze-thaw cycles. Protect from light.
Aqueous Working Solutions 2-8°CPrepare fresh for each experimentAqueous solutions may be less stable and more prone to microbial growth.

It is highly recommended to perform stability studies for your specific experimental conditions, especially for long-term experiments.[13]

Conclusion

The successful use of this compound in biological research hinges on appropriate formulation. By following the protocols and guidelines outlined in these application notes, researchers can prepare solutions that ensure the compound's integrity and minimize experimental variability. The key principles are to start with a high-concentration stock solution in a suitable organic solvent like DMSO, and then dilute to the final working concentration in an aqueous medium, ensuring the final solvent concentration is non-toxic to the biological system under investigation. For in vivo studies, the use of biocompatible aqueous vehicles is recommended whenever possible.

References

  • The Value of this compound in Chemical Synthesis. (URL: )
  • This compound - Chem-Impex. (URL: )
  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - Taylor & Francis. (URL: [Link])

  • Excipients for Solubility Enhancement of Parenteral Formulations. (URL: [Link])

  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed. (URL: [Link])

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (URL: [Link])

  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (URL: )
  • Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells - ResearchGate. (URL: [Link])

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - NIH. (URL: [Link])

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (URL: [Link])

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (URL: [Link])

  • Stock Solutions 101: Everything You Need to Know - G-Biosciences. (URL: )
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. (URL: [Link])

  • Stability studies of small molecules and proteins - GlycoMScan. (URL: [Link])

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (URL: [Link])

  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (URL: [Link])

  • What is the suitable solvent for synthetic organic compound to be checked for biological activity? | ResearchGate. (URL: [Link])

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (URL: [Link])

  • How do we choose a proper concentration for the stock solution? - ResearchGate. (URL: [Link])

  • Solutions and dilutions: working with stock solutions - Rice University. (URL: [Link])

  • Preparing Stock Solutions - PhytoTech Labs. (URL: [Link])

  • DMSO Solubility Assessment for Fragment-Based Screening - MDPI. (URL: [Link])

  • Small Molecule Formulation Screening Strategies in Drug Discovery - OUCI. (URL: [Link])

  • Unstable Small Molecule Therapeutic Analysis - KCAS Bio. (URL: [Link])

  • Small Molecule Formulation Screening Strategies in Drug Discovery | Request PDF. (URL: [Link])

  • What is the solubility of DMSO in water? - Quora. (URL: [Link])

  • Solubility of drug in DMSO? - ResearchGate. (URL: [Link])

  • In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PubMed Central. (URL: [Link])

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (URL: [Link])

  • Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. (URL: [Link])

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic | Charles River. (URL: [Link])

  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology. (URL: [Link])

  • How to tackle compound solubility issue : r/labrats - Reddit. (URL: [Link])

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC - PubMed Central. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, can be approached through several synthetic routes.[1][2] The most prevalent and atom-economical method is the double conjugate addition of ethanolamine to divinylsulfone. An alternative strategy involves the N-alkylation of thiomorpholine 1,1-dioxide. Understanding the nuances of each approach is critical for successful synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of this compound.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Reagent Quality:

    • Divinylsulfone Purity: Divinylsulfone can polymerize upon storage. Ensure you are using high-purity, unpolymerized divinylsulfone.

    • Ethanolamine Quality: Use anhydrous ethanolamine to prevent unwanted side reactions with water.

  • Reaction Conditions:

    • Temperature Control: The reaction between divinylsulfone and ethanolamine is highly exothermic.[3] Poor temperature control can lead to side reactions and degradation of the product. A slow, controlled addition of one reagent to the other, along with efficient cooling, is crucial. For larger scale reactions, continuous flow chemistry is a safer and more efficient alternative for managing the exotherm.[3][4]

    • Stoichiometry: Ensure the molar ratio of ethanolamine to divinylsulfone is optimized. A slight excess of ethanolamine may be beneficial in some cases to ensure complete consumption of the divinylsulfone.

    • Reaction Time: The reaction may require sufficient time for the conversion of oligomeric intermediates to the final product.[3] Monitoring the reaction progress by techniques like NMR or LC-MS is recommended.

  • Oligomer Formation:

    • The reaction is known to form oligomeric intermediates.[3] These can be converted to the desired product through extended aging at room temperature or gentle heating.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent_quality Check Reagent Purity (Divinylsulfone, Ethanolamine) start->reagent_quality reagent_quality->start If reagents are impure, replace and restart reaction_conditions Review Reaction Conditions reagent_quality->reaction_conditions If reagents are pure reaction_conditions->start If conditions are suboptimal, adjust and restart oligomer_check Analyze for Oligomers (NMR, LC-MS) reaction_conditions->oligomer_check If conditions are optimal oligomer_check->reaction_conditions If no oligomers, re-evaluate conditions purification Optimize Purification oligomer_check->purification If oligomers are present, - Extend reaction time - Gentle heating solution Improved Yield purification->solution If purification is optimized

Caption: Troubleshooting workflow for addressing low reaction yields.

Q2: I'm observing significant impurities in my final product. How can I improve the purity?

A2: Impurities often arise from side reactions or incomplete conversion of intermediates.

Potential Causes & Solutions:

  • Side Reactions:

    • Over-alkylation: In the N-alkylation of thiomorpholine 1,1-dioxide, using a large excess of the alkylating agent can lead to the formation of quaternary ammonium salts.

    • Polymerization: As mentioned, divinylsulfone can polymerize. This can be minimized by using fresh reagent and maintaining a low reaction temperature.

  • Incomplete Conversion:

    • Oligomers: The presence of oligomeric intermediates is a common source of impurity.[3] As detailed above, extending the reaction time or gentle heating can drive the reaction to completion.

  • Purification Strategy:

    • Column Chromatography: Due to the polar and basic nature of the product, standard silica gel chromatography can be challenging. Using a modified eluent system, such as dichloromethane/methanol with a small amount of triethylamine or ammonium hydroxide (0.1-1%), can improve separation and reduce peak tailing.[5]

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

    • Acid-Base Extraction: The basic nature of the thiomorpholine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the product into the aqueous phase. The aqueous layer is then basified, and the pure product is re-extracted into an organic solvent.[5]

Q3: The reaction is highly exothermic and difficult to control. What are the best practices for managing the reaction temperature?

A3: The double conjugate addition of ethanolamine to divinylsulfone is known to be highly exothermic, with a significant adiabatic temperature rise.[3]

Best Practices for Temperature Management:

  • Slow Addition: Add one reagent to the other in a dropwise manner using an addition funnel.

  • Efficient Cooling: Conduct the reaction in an ice bath or with a cryocooler to dissipate the heat generated.

  • Dilution: Using an appropriate solvent can help to dissipate heat, although the reaction can be run in water.[3]

  • Continuous Flow Chemistry: For larger-scale synthesis, a continuous flow reactor offers superior heat transfer and temperature control, making the process safer and more efficient.[3][4]

III. Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound from divinylsulfone and ethanolamine?

A1: The reaction proceeds through a double Michael addition (a type of conjugate addition). The amine group of ethanolamine acts as a nucleophile and attacks one of the activated double bonds of divinylsulfone. This is followed by an intramolecular cyclization where the hydroxyl group of the ethanolamine moiety attacks the second double bond, forming the thiomorpholine ring.

G cluster_0 Step 1: First Michael Addition cluster_1 Step 2: Intramolecular Cyclization (Second Michael Addition) Divinylsulfone Divinylsulfone Intermediate_1 Intermediate_1 Divinylsulfone->Intermediate_1 Ethanolamine Product 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide Intermediate_1->Product

Sources

Technical Support Center: Purification of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS No. 26475-62-7). This resource is designed for researchers, chemists, and drug development professionals who require this versatile building block in its highest purity for their work in pharmaceuticals, agrochemicals, and specialty chemical synthesis.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, properties, and purity assessment of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of this compound is the first step in designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 26475-62-7[1][2]
Molecular Formula C₆H₁₃NO₃S[3][4]
Molecular Weight 179.24 g/mol [3][4]
Appearance White to light yellow/orange crystalline powder[2][3]
Melting Point ~74 °C[2][3]
Boiling Point 197 °C @ 1 mmHg[3]
Solubility Soluble in water and methanol.[1][3]
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon).[3]

Q2: What are the likely impurities in a crude sample?

Impurities typically originate from the synthetic route. While specific impurities are process-dependent, they generally fall into these categories:

  • Unreacted Starting Materials: Such as the parent thiomorpholine compound before oxidation.

  • By-products of Oxidation: Incomplete or over-oxidation can lead to related sulfoxide or other side-products.

  • Residual Solvents: Solvents used during the synthesis or initial work-up may be present.

  • Colorimetric Impurities: The common light yellow or orange hue suggests the presence of minor, often highly conjugated, impurities that can be challenging to remove.[2][3]

Q3: Which analytical techniques are recommended for purity assessment?

A multi-faceted approach is best for confirming purity.

  • Gas Chromatography (GC): Often the standard for purity assessment, with specifications commonly set at ≥98%.[1][2]

  • High-Performance Liquid Chromatography (HPLC): An excellent alternative to GC, especially for non-volatile impurities.

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can reveal the presence of structurally similar impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (~74°C) is a good indicator of high purity; a broad or depressed melting range suggests the presence of impurities.

Section 2: Troubleshooting Recrystallization

Recrystallization is the most common and cost-effective method for purifying this solid compound.[5] However, several issues can arise.

Q1: My compound won't fully dissolve, even in a hot solvent. What should I do?

  • Causality: This indicates that you have either exceeded the solubility limit of the solvent or are dealing with an insoluble impurity.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add small additional volumes of the hot solvent until the solid dissolves. Be cautious not to add a large excess, as this will reduce your final yield.

    • Perform a Hot Filtration: If a portion of the solid refuses to dissolve despite adding more solvent, it is likely an insoluble impurity. Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the impurity before allowing the solution to cool.

Q2: My product has "oiled out" during cooling instead of forming crystals. How can I fix this?

  • Causality: Oiling out occurs when the solute is supersaturated to a point where it separates as a liquid phase rather than a solid crystal lattice. This often happens if the boiling point of the solvent is higher than the melting point of the solute (Compound MP is ~74°C) or if the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more volume).

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth if necessary. Do not place it directly in an ice bath.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This creates nucleation sites that can initiate crystallization.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.

Q3: The purity of my recrystallized product is still low. What are the next steps?

  • Causality: This suggests that the impurity has very similar solubility properties to your target compound in the chosen solvent, leading to co-crystallization.

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A subsequent recrystallization can often significantly improve purity.

    • Change the Solvent System: Switch to a solvent with different polarity. If you used a polar solvent like methanol, try a moderately polar solvent like isopropanol or a solvent/anti-solvent system.

    • Consider an Alternative Method: If recrystallization fails to provide the desired purity, purification by column chromatography is the logical next step.

Q4: My final product is still yellow or orange. How can I remove the color?

  • Causality: The color is due to trace impurities that are highly effective at absorbing visible light.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (1-2% of the solute's weight).

    • Boil and Filter: Keep the solution at a boil for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration to remove the charcoal, then proceed with the cooling and crystallization steps as usual.[6]

Section 3: Troubleshooting Column Chromatography

When high purity is essential or recrystallization is ineffective, silica gel flash chromatography is the preferred method.[7]

Q1: What is a good starting solvent system (eluent) for silica gel chromatography?

  • Rationale: this compound is a polar molecule due to its hydroxyl and sulfone groups. Therefore, a relatively polar eluent is required to move it down a silica gel column.

  • Recommended Starting Points:

    • Dichloromethane (DCM) / Methanol (MeOH): Start with 1-2% MeOH in DCM and gradually increase the methanol concentration (e.g., up to 5-10%).

    • Ethyl Acetate (EtOAc) / Hexane: While less common for such polar compounds, a system with a high percentage of ethyl acetate (e.g., 80-100%) could be effective.

    • Thin-Layer Chromatography (TLC) is Key: Always determine the optimal solvent system using TLC first. Aim for a retention factor (Rf) of 0.25 - 0.35 for the best separation.

Q2: My compound is not moving from the origin on the TLC plate (Rf = 0). What should I do?

  • Causality: The eluent is not polar enough to displace the compound from the highly polar silica gel stationary phase.

  • Solution: Increase the polarity of your eluent. If using a DCM/MeOH system, increase the percentage of methanol. For example, move from 1% MeOH to 5% MeOH.

Q3: My compound runs with the solvent front on the TLC plate (Rf ≈ 1). What should I do?

  • Causality: The eluent is too polar. The compound spends most of its time in the mobile phase and does not interact sufficiently with the silica gel.

  • Solution: Decrease the polarity of your eluent. If using 5% MeOH in DCM, reduce it to 1-2%. If using 100% ethyl acetate, try a mixture of 50% ethyl acetate in hexane.

Section 4: Detailed Purification Protocols

Protocol 1: Recrystallization from a Single Solvent (Methanol)

  • Dissolution: In a flask, add the crude this compound. Add the minimum volume of methanol required to dissolve the solid at room temperature.

  • Concentration: Gently heat the solution on a hot plate to evaporate some of the methanol until you observe the first signs of crystal formation (cloudiness).

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Flash Chromatography

  • TLC Analysis: Identify an appropriate eluent system using TLC (e.g., 5% Methanol in Dichloromethane) that gives your product an Rf value of ~0.3.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Equilibration: Run several column volumes of your chosen eluent through the column to equilibrate the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like pure DCM if solubility is an issue). Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the solvent system, maintaining positive pressure. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

Section 5: Visual Guides & Workflows

Diagram 1: Purification Method Selection

This decision tree helps in choosing the most appropriate initial purification strategy based on the characteristics of the crude material.

Purification_Decision_Tree start Crude Product Assessment purity_check Purity > 95%? start->purity_check color_check Is Product Colored? purity_check->color_check Yes chromatography Purify by Column Chromatography purity_check->chromatography No recrystallize Perform Recrystallization color_check->recrystallize No charcoal Add Activated Charcoal Step to Recrystallization color_check->charcoal Yes final_product High-Purity Product recrystallize->final_product charcoal->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Standard Recrystallization Workflow

This diagram outlines the sequential steps involved in a typical recrystallization process.

Recrystallization_Workflow cluster_purification Recrystallization Process A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. (Optional) Hot Filter to Remove Insolubles A->B C 3. Cool Slowly to Induce Crystallization A->C If no insolubles B->C D 4. Isolate Crystals by Vacuum Filtration C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Under Vacuum E->F

Caption: Step-by-step workflow for purification by recrystallization.

References

  • This compound | 26475-62-7 - ChemicalBook.
  • This compound - Chem-Impex.
  • This compound manufacturers and suppliers in india - ChemicalBook.
  • The Value of this compound in Chemical Synthesis.
  • Thiomorpholine-1,1-dioxide 39093-93-1 wiki - Guidechem.
  • This compound | 26475-62-7 - ChemicalBook.
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace.
  • Chromatography Basic Principles Involved In Separation Process - Separations And Purifications - MC
  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure.

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stability issues of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS: 26475-62-7). This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot potential stability challenges when working with this versatile building block in solution. We will delve into the chemical principles governing its stability, provide actionable troubleshooting advice in a question-and-answer format, and equip you with robust protocols to proactively assess its stability in your own experimental systems.

Section 1: Frequently Asked Questions - General Stability Profile

This section addresses foundational questions regarding the inherent stability of this compound based on its chemical structure.

Q1: What is the general stability of the sulfone functional group in this molecule?

The sulfone group (R-S(=O)₂-R') is known to be a relatively inert and robust functional group in organic chemistry. It is the highest oxidation state of sulfur in this context, making it resistant to further oxidation. The thermal stability of sulfones is generally high, though it is highly dependent on the overall molecular structure. While some aromatic and cyclic sulfones can decompose at elevated temperatures, many acyclic aliphatic sulfones are stable above 350°C. Given that this compound is a cyclic aliphatic sulfone, a high degree of thermal and oxidative stability of the core sulfone moiety is expected under typical laboratory conditions.

Q2: Are there other functional groups in the molecule that might be more reactive?

Yes. While the sulfone group is stable, the molecule also contains a secondary amine within the thiomorpholine ring and a primary alcohol on the hydroxyethyl side chain. These groups are generally more susceptible to chemical transformation. The nitrogen atom can act as a nucleophile or a base, and the primary alcohol can be oxidized to an aldehyde or carboxylic acid. Therefore, any observed instability is more likely to originate from reactions involving these two functional groups rather than the sulfone itself.

Q3: Is this compound known to be sensitive to light?

While many sulfone-containing materials exhibit high photochemical stability, this property is not universal and depends on the specific chromophores present in the molecule. Some sulfones can undergo photochemical reactions, such as the cleavage of a carbon-sulfur (C-S) bond. Since this compound does not contain significant chromophores, it is not expected to be highly sensitive to visible light, but direct, high-energy UV exposure could potentially initiate degradation. A formal photostability study is the only way to be certain.

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides solutions to common problems encountered during experiments.

Q4: I am observing a time-dependent decrease in my compound's concentration in a basic aqueous buffer (pH > 9). What could be the cause?

While the sulfone group itself is generally stable, the overall molecule can be susceptible to degradation under alkaline conditions, especially at elevated temperatures. The electron-withdrawing nature of the sulfone group acidifies the protons on the carbons alpha to the sulfur. Under strong basic conditions, this could potentially lead to ring-opening reactions or elimination pathways. Furthermore, studies on polymers containing sulfone linkages have shown that the polymer backbone can degrade under high pH and temperature conditions.

Troubleshooting Steps:

  • pH Profiling: Determine the stability of your compound across a range of pH values (e.g., pH 3, 5, 7, 9, 11) at your working temperature. This will help you identify a pH range where the molecule is stable.

  • Lower the Temperature: If possible, conduct your experiment at a lower temperature to reduce the rate of degradation.

  • Buffer Selection: Ensure that the buffer components themselves are not catalyzing the degradation. Phosphate or borate buffers are common choices, but their compatibility should be confirmed.

  • Time Limitation: If you must work at high pH, minimize the time the compound spends in the solution before analysis or use.

Q5: My solution of the compound turned slightly yellow after being heated. Is this a sign of degradation?

Yes, a color change upon heating is a strong indicator of thermal degradation. Even though the sulfone group is generally heat-stable, the overall heterocyclic structure may have a specific decomposition temperature. The yellowing could be due to the formation of small, conjugated impurities.

Troubleshooting Steps:

  • Determine Thermal Onset: Use techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of the solid material.

  • Forced Thermal Degradation Study: Intentionally heat a solution of your compound (e.g., at 60-80°C) for a defined period (e.g., 24-48 hours) and analyze the sample by a stability-indicating method like HPLC-UV or LC-MS. This will help you confirm the degradation and identify the degradation products.

  • Protective Atmosphere: If heating is necessary for your protocol, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that can be accelerated at higher temperatures.

Q6: I see new peaks in my chromatogram after adding hydrogen peroxide (H₂O₂) to my reaction, but I thought the sulfone was already fully oxidized.

You are correct that the sulfur atom in the sulfone is at its highest oxidation state and will not react further with H₂O₂. However, other functional groups in the molecule can be oxidized. The most likely candidate is the primary alcohol (-CH₂OH), which can be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH). The secondary amine in the ring could also potentially be oxidized, though this is generally less favorable.

Troubleshooting Steps:

  • Characterize Degradants: Use LC-MS to determine the mass of the new peaks. An increase of 14 Da (or loss of 2 Da followed by addition of 16 Da) could suggest oxidation of the alcohol to a carboxylic acid. A loss of 2 Da would suggest oxidation to an aldehyde.

  • Use Milder Oxidants: If the oxidation is unintentional and problematic, ensure your system is free of peroxide contaminants. If oxidation is part of a synthetic step targeting another part of a larger molecule, consider using a more selective oxidizing agent.

  • Perform a Control Experiment: Subject a solution of only this compound to the same concentration of H₂O₂ under the same conditions to confirm it is the source of the new peaks.

Section 3: Proactive Stability Assessment: A Practical Guide to Forced Degradation

To ensure the robustness of your experiments and analytical methods, a proactive forced degradation (or stress testing) study is essential. This involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps in identifying potential degradation products and establishing degradation pathways.

Below is a standardized workflow and detailed protocols for conducting a forced degradation study.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol or Water) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose aliquots ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox Expose aliquots therm Thermal (Solution at 80°C) prep->therm Expose aliquots photo Photolytic (UV/Vis light, RT) prep->photo Expose aliquots control Prepare Control Sample (Stock diluted in mobile phase, no stress, t=0) analyze Analyze all samples by Stability-Indicating HPLC-UV/MS control->analyze acid->analyze base->analyze ox->analyze therm->analyze photo->analyze compare Compare stressed samples to control analyze->compare identify Identify & Characterize Degradation Products compare->identify

Caption: Workflow for a forced degradation study.

Summary of Recommended Stress Conditions
Stress ConditionReagent/ParameterTypical ConditionsObjective
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 80°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 80°CTo assess stability in alkaline environments.
Oxidation 3-30% H₂O₂Room TemperatureTo test susceptibility to oxidative degradation.
Thermal Heat80°C (in solution)To evaluate intrinsic thermal stability in solution.
Photolytic Light Exposure1.2 million lux hours (Vis) & 200 watt hours/m² (UV)To determine light sensitivity (as per ICH Q1B guidelines).
Detailed Experimental Protocols

Protocol 1: Acid/Base Hydrolysis

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or water).

  • For acid hydrolysis, add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

  • For base hydrolysis, add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

  • Prepare a control sample by adding 1 mL of stock to 9 mL of purified water.

  • Incubate all vials at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Before analysis, neutralize the acid/base aliquots. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

  • Dilute the neutralized aliquots with mobile phase to an appropriate concentration and analyze immediately by HPLC.

Protocol 2: Oxidative Degradation

  • Prepare a 1 mg/mL stock solution.

  • Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide.

  • Keep the vial at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Dilute with mobile phase and analyze immediately by HPLC.

Protocol 3: Photostability Testing

  • Prepare two sets of samples of the compound in solution (e.g., 100 µg/mL).

  • Wrap one set completely in aluminum foil to serve as the "dark" control.

  • Place both sets in a photostability chamber.

  • Expose the samples to light conditions as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analyze the light-exposed and dark control samples by HPLC and compare the results.

Section 4: Potential Degradation Pathways

Understanding potential degradation pathways is key to interpreting stability data. Based on the structure of this compound, we can hypothesize several routes of degradation under stress conditions.

Caption: Potential degradation pathways under specific stress conditions.

  • Oxidation: As discussed in Q6, the primary alcohol is susceptible to oxidation by agents like hydrogen peroxide, potentially forming the corresponding aldehyde or, more likely, the carboxylic acid: (1,1-dioxido-4-thiomorpholinyl)acetic acid.

  • Base-Catalyzed Elimination: Under strong basic conditions, a Hofmann-type elimination is plausible. The electron-withdrawing sulfone group can facilitate the removal of a proton from a beta-carbon, leading to ring-opening. This could potentially yield products like divinyl sulfone and ethanolamine. While speculative, this pathway is chemically reasonable and should be considered when analyzing degradants from high-pH experiments.

By understanding these potential issues and employing the troubleshooting and testing strategies outlined above, researchers can ensure the integrity of their results and the success of their development programs utilizing this compound.

References
  • Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. National Institutes of Health (NIH).
  • Salama NN, El Ries MA, Toubar S, El Hamid MA, Walash MI. Thermoanalytical investigation of some sulfone-containing drugs. J Anal Methods Chem. 2012;2012:439082. Available from: [Link]

  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. 2017. Available from: [Link]

  • Sulfone. Wikipedia. Available from: [Link]

  • Influence of Sulfone Linkage on the Stability of Aromatic Quaternary Ammonium Polymers for Alkaline Fuel Cells. ResearchGate. Available from: [Link]

  • Comparison of oxidative stability for various sulfones as electrolyte... ResearchGate. Available from: [Link]

  • Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. ACS Publications. 2022. Available from: [Link]

  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ResearchGate. Available from: [Link]

  • Photochemistry of Sulfoxides and Sulfones. ResearchGate. Available from: [Link]

  • Photophysics and photochemistry of diphenyl sulfone. 2. Investigation of the S1 decay pathways. ResearchGate. Available from: [Link]

  • Forced degradation studies. MedCrave online. 2016. Available from: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spect

troubleshooting failed reactions with 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS No. 26475-62-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot failed reactions and optimize your synthetic strategies.

Introduction to the Molecule

This compound is a bifunctional molecule featuring a primary alcohol and a tertiary amine within a thiomorpholine sulfone ring. Its unique structure, combining a nucleophilic hydroxyl group with a sterically accessible yet electronically deactivated tertiary amine, makes it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. The presence of the electron-withdrawing sulfone group significantly influences the reactivity of the molecule, a key consideration in experimental design.

The compound is typically a white to light yellow crystalline powder with a melting point between 73-77°C. Purity, often specified as ≥98% by GC, is crucial for predictable reaction outcomes.

Troubleshooting Guide: Common Failed Reactions

This section addresses specific issues that may arise during reactions involving this compound. The advice provided is based on established principles of organic chemistry and practical laboratory experience.

Scenario 1: Incomplete Conversion in O-Acylation or O-Alkylation Reactions

Question: I am trying to acylate (or alkylate) the primary alcohol of this compound, but the reaction is sluggish and gives low yields, with a significant amount of starting material remaining. What could be the cause and how can I fix it?

Answer:

This is a common issue that can often be traced back to suboptimal reaction conditions or reagent choice. Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Insufficiently Activated Electrophile: While the primary alcohol is a nucleophile, it is not exceptionally strong. Reactions with less reactive electrophiles like alkyl chlorides may require more forcing conditions.

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the alcohol to enhance its nucleophilicity. Conversely, a base that is too strong or sterically hindered might lead to side reactions.

  • Steric Hindrance: While the alcohol is primary, the adjacent bulky thiomorpholine ring can create some steric hindrance, slowing down the reaction with bulky electrophiles.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate.

Troubleshooting Workflow:

start Low Yield in O-Alkylation/Acylation check_purity 1. Verify Starting Material Purity (≥98%) start->check_purity check_reagents 2. Assess Reagent Reactivity & Purity check_purity->check_reagents reagent_ok Reagents are pure and reactive check_reagents->reagent_ok reagent_bad Degraded or impure reagents check_reagents->reagent_bad optimize_base 3. Optimize Base Selection reagent_ok->optimize_base replace_reagents Use fresh, purified reagents reagent_bad->replace_reagents replace_reagents->start base_choice Weak Base (e.g., Et3N) -> Stronger, Non-nucleophilic Base (e.g., DBU, NaH) optimize_base->base_choice optimize_solvent 4. Change Solvent System optimize_base->optimize_solvent solvent_choice Non-polar (e.g., DCM) -> Polar Aprotic (e.g., DMF, DMSO) optimize_solvent->solvent_choice increase_temp 5. Increase Reaction Temperature optimize_solvent->increase_temp success Reaction Successful increase_temp->success

Caption: Troubleshooting workflow for O-alkylation/acylation.

Detailed Protocol for Improvement:

  • Step 1: Reagent and Substrate Validation:

    • Confirm the purity of your this compound via NMR or GC-MS.

    • Ensure your acylating/alkylating agent is not degraded. For example, acyl halides can hydrolyze over time. Use a freshly opened bottle or distill the reagent if necessary.

  • Step 2: Base Optimization:

    • For acylations with acyl halides or anhydrides, pyridine is often used as both a base and a catalyst. If triethylamine (Et3N) was used and failed, consider switching to pyridine.

    • For alkylations with alkyl halides, a stronger base is often required. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF will deprotonate the alcohol to form a much more reactive alkoxide.

  • Step 3: Solvent and Temperature Adjustment:

    • If the reaction is sluggish in a solvent like dichloromethane (DCM), switching to a more polar aprotic solvent such as dimethylformamide (DMF) can accelerate the reaction rate.

    • Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier. Monitor for any potential decomposition by TLC.

Table 1: Recommended Conditions for O-Functionalization

Reaction TypeElectrophileRecommended BaseSolventTemperature
Esterification Acyl ChloridePyridine or DMAP (cat.)/Et3NDCM, Pyridine0 °C to RT
Etherification Alkyl BromideNaHDMF, THFRT to 60 °C
Sulfonylation Sulfonyl ChlorideEt3N, PyridineDCM0 °C to RT
Scenario 2: Unexpected Side Products or No Reaction at the Tertiary Amine

Question: I am attempting a reaction that targets the tertiary amine of this compound, such as quaternization with an alkyl iodide, but I am either getting no reaction or observing decomposition. Why is the amine unreactive?

Answer:

The tertiary amine in this molecule is significantly less nucleophilic than a typical aliphatic tertiary amine. This is a crucial point that is often overlooked.

Root Cause Analysis:

  • Inductive Effect of the Sulfone Group: The sulfone group (SO₂) is strongly electron-withdrawing. This effect is transmitted through the ring, pulling electron density away from the nitrogen atom. This inductive effect significantly reduces the basicity and nucleophilicity of the amine.

  • Steric Hindrance: The nitrogen atom is part of a six-membered ring, which can present some steric hindrance to attack by electrophiles.

cluster_0 Electronic Effect on Nitrogen Reactivity SO2 SO₂ (Strongly Electron-Withdrawing) arrow Inductive Effect (Reduces Electron Density) SO2->arrow N N (Tertiary Amine) arrow->N

Caption: The sulfone group deactivates the tertiary amine.

Troubleshooting and Strategy Adjustment:

  • Quaternization Reactions: To achieve quaternization, you will likely need a highly reactive electrophile and more forcing conditions.

    • Reagent Choice: Use more reactive alkylating agents like methyl triflate (MeOTf) or methyl iodide (MeI).

    • Conditions: Run the reaction at elevated temperatures (e.g., in refluxing acetonitrile) for an extended period. Be aware that this may lead to decomposition, so careful monitoring is essential.

  • Alternative Synthetic Routes: In many cases, it is more practical to choose a different synthetic strategy that does not rely on the nucleophilicity of this nitrogen. For instance, if the goal is to introduce a substituent at the nitrogen position, it may be more feasible to build the thiomorpholine ring from a suitably substituted precursor.

FAQs: Handling, Storage, and Purification

Q1: What are the optimal storage conditions for this compound?

A1: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature, although refrigeration (2-8°C) is also recommended to ensure long-term stability. It is a crystalline solid, which is generally stable, but it's good practice to minimize exposure to moisture and air.

Q2: I am having trouble purifying my product from the unreacted starting material. Both are very polar. What purification strategies do you recommend?

A2: Due to the high polarity of both the starting material and many of its derivatives, standard silica gel chromatography can be challenging, often resulting in streaking and poor separation. Here are some effective strategies:

  • Reverse-Phase Chromatography (C18): This is often the best choice for highly polar compounds. Use a gradient of water (often with a modifier like 0.1% TFA or formic acid) and acetonitrile or methanol. The polar starting material will likely elute early.

  • Amine-Functionalized or Alumina Columns: For normal-phase chromatography, switching from standard silica to a basic stationary phase like alumina or an amine-functionalized silica column can prevent the streaking associated with basic compounds on acidic silica gel.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds that have poor retention in reverse-phase.

  • Acid/Base Extraction: If your product is neutral but the starting material is basic, you can perform an acidic wash (e.g., with dilute HCl) to protonate the starting material and pull it into the aqueous layer. Conversely, if your product has lost the basic nitrogen, this can be an effective purification step.

Table 2: Comparison of Purification Techniques

TechniqueStationary PhaseMobile PhaseBest For
Normal Phase Silica GelHexane/EtOAc, DCM/MeOHLess polar products; often problematic
Normal Phase (Modified) Alumina, NH₂-SilicaHexane/EtOAc, DCM/MeOHPurifying basic, polar compounds
Reverse Phase C18 SilicaWater/Acetonitrile, Water/MeOHHighly polar, water-soluble compounds
HILIC Diol, Amide SilicaHigh Organic + small % AqueousVery polar compounds with low C18 retention

Q3: Can the sulfone group participate in reactions?

A3: While the sulfone group is generally robust, it can act as a leaving group in certain transition-metal-catalyzed reactions or under specific conditions in Julia-type olefination reactions. However, for most standard organic transformations, the sulfone is considered a stable functional group.

References

  • The Value of this compound in Chemical Synthesis. (URL: )
  • This compound - Chem-Impex. (URL: )
  • This compound | 26475-62-7 - ChemicalBook. (URL: )
  • This compound | 26475-62-7 - ChemicalBook. (URL: )
  • Thiomorpholine-1,1-dioxide 39093-93-1 wiki - Guidechem. (URL: )
  • This compound 26475-62-7 - TCI Chemicals. (URL: )
  • How do I purify ionizable organic amine compounds using flash column chrom
  • 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide - Chem-Impex. (URL: )
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applic
  • Nucleophilicity of Sulfur Compounds - MSU chemistry. (URL: )
  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (URL: )
  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?
  • How do I purify the resulting compound after a nitro- to amine-group reduction?

Technical Support Center: Purification of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS 26475-62-7). This guide is designed for researchers, scientists, and drug development professionals to address common and complex purification challenges encountered during its synthesis and application. The methodologies outlined below are grounded in established chemical principles and aim to provide robust, reproducible solutions for achieving high-purity material, which is critical for its use as a pharmaceutical intermediate and versatile building block in organic synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter?

The impurity profile of this compound is primarily dependent on its synthetic route. A common method for its preparation is the oxidation of 4-(2-Hydroxyethyl)thiomorpholine.

Common Impurities:

  • Unreacted Starting Material: Residual 4-(2-Hydroxyethyl)thiomorpholine (the corresponding thioether).

  • Intermediate Sulfoxide: The partially oxidized product, 4-(2-Hydroxyethyl)thiomorpholine 1-oxide.

  • Oxidizing Agent Residues: Byproducts from agents like hydrogen peroxide, m-CPBA, or permanganates.[3][4]

  • Solvent Residues: Residual solvents used during the reaction or initial workup.

  • Side-Reaction Products: Potential byproducts from over-oxidation or degradation, which can introduce color to the final product.[5]

Understanding the potential impurities is the foundational step in selecting an appropriate purification strategy. The significant difference in polarity between the starting thioether, the intermediate sulfoxide, and the final sulfone product is the key principle exploited in the purification methods described below.[6]

Q2: My final product has a yellow or brownish tint. How can I remove colored impurities?

Colored impurities are common in oxidation reactions and often arise from minor side products or degradation.[5] These are typically highly conjugated or polymeric species present in trace amounts.

Troubleshooting Protocol: Decolorization

  • Activated Charcoal Treatment: This is the most common and effective method for removing colored impurities.

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol, or a water/alcohol mixture).

    • Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution.[7]

    • Caution: Add the charcoal to a slightly cooled solution to prevent violent boiling.[7]

    • Heat the mixture at reflux for 15-30 minutes. The colored impurities will adsorb onto the surface of the carbon.

  • Hot Filtration:

    • While still hot, filter the solution through a fluted filter paper or a pad of Celite® to remove the charcoal.[8]

    • Rationale: Gravity filtration of the hot solution is crucial. Using vacuum filtration will cause the hot solvent to boil under reduced pressure, leading to premature crystallization of the desired product on the filter, which significantly reduces yield.[7]

  • Crystallization:

    • Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9]

    • Collect the purified, colorless crystals by vacuum filtration.

Q3: What is the best general-purpose method for purifying this compound on a lab scale?

For most lab-scale syntheses (<100 g), recrystallization is the most efficient and cost-effective method for achieving high purity (>98%).[10][11][12] The high polarity and crystalline nature of sulfones make them excellent candidates for this technique.[10][13]

Workflow: Purification by Recrystallization

G cluster_prep Preparation cluster_process Process cluster_isolation Isolation A Crude Product (Solid) C Dissolve in Minimum Hot Solvent A->C B Select Solvent (e.g., Ethanol, IPA, Water) B->C D Hot Filtration (If insoluble impurities or charcoal present) C->D Optional E Slow Cooling (To room temp, then ice bath) C->E No insolubles D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash Crystals (with cold solvent) G->H I Dry Crystals (Vacuum oven) H->I J Pure Product (>98% Purity) I->J

Caption: Workflow for purification via recrystallization.

Detailed Recrystallization Protocol

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a polar molecule like this compound, polar protic solvents are excellent candidates.

    • Primary Choices: Ethanol, Isopropanol (IPA), Water.

    • Solvent Pairs: If solubility is too high in one solvent, a solvent/anti-solvent system like Ethanol/Water or Acetone/Hexane can be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle). Continue adding small portions of hot solvent until the solid just dissolves completely.[9]

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals using a Büchner funnel under vacuum filtration. Wash the collected crystal cake with a small amount of ice-cold solvent to remove any residual soluble impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Solvent SystemSuitability for RecrystallizationNotes
Isopropanol (IPA) ExcellentGood solubility differential between hot and cold.
Ethanol Very GoodSimilar to IPA; may require slightly larger volumes.
Water GoodThe compound is water-soluble; may be used for co-solvents.[1][14]
Acetone/Hexane Good (Solvent Pair)Dissolve in hot acetone, then add hexane until cloudy.
Toluene PoorGenerally used for less polar sulfones.[10]
Q4: Recrystallization isn't improving purity enough. What's the next step?

When recrystallization fails to separate impurities with similar solubility profiles, column chromatography is the recommended orthogonal purification method. Given the compound's polarity, normal-phase silica gel chromatography is highly effective.

Troubleshooting Guide: Column Chromatography

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is appropriate.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation between your product and the impurities on a Thin Layer Chromatography (TLC) plate first.

    • Starting Point: Begin with a relatively non-polar system and increase polarity. A common gradient is from Dichloromethane (DCM) to a mixture of DCM and Methanol (MeOH).

    • Example Systems:

      • 98:2 DCM/MeOH

      • 95:5 DCM/MeOH

      • 90:10 DCM/MeOH

    • Rationale: The unreacted thioether (less polar) will elute first, followed by the sulfoxide, and finally the highly polar sulfone product will elute at higher methanol concentrations. Polar aprotic and protic solvents are effective for eluting polar compounds.[15][16][17]

  • Column Packing & Loading:

    • Slurry Packing: Pack the column with silica gel slurried in the initial, least polar eluent.

    • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like pure DCM or a small amount of MeOH). If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading), and add this to the top of the column.

  • Elution and Fraction Collection:

    • Run the column, collecting fractions.

    • Monitor the elution process using TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

G A Develop TLC Method (e.g., DCM/MeOH) B Pack Silica Column A->B C Load Crude Sample (Wet or Dry Loading) B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I High Purity Product H->I

Sources

storage and handling recommendations for 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS No. 26475-62-7). This document is intended for researchers, scientists, and drug development professionals to ensure the stable storage, safe handling, and effective use of this versatile chemical intermediate in your experiments.

I. Quick Reference: Physicochemical Properties

Before addressing common questions, here is a summary of the key specifications for this compound.

PropertyValueSource(s)
CAS Number 26475-62-7[1][2]
Molecular Formula C₆H₁₃NO₃S[1]
Molecular Weight 179.23 g/mol [1]
Appearance White to light yellow/orange crystalline powder[1][2]
Melting Point 73 - 77 °C[1][2]
Purity ≥ 98% (by GC)[1]

II. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability and purity, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is between 10°C and 25°C.[3] The compound should be kept in a tightly sealed container to prevent moisture ingress. For maximum stability, especially for long-term storage, storing under an inert atmosphere such as argon or nitrogen is highly recommended, as some suppliers provide the material "Argon charged".[3]

  • Causality: The thiomorpholine dioxide moiety can be susceptible to degradation from atmospheric moisture and oxidation, while the overall structure may be sensitive to light. Storing under inert gas and in the dark mitigates these risks, preserving the compound's integrity.

Q2: What is the expected shelf life of this compound?

When stored under the recommended conditions (cool, dark, dry, and preferably under an inert atmosphere), the compound is expected to remain stable for years. However, it is best practice to re-analyze the material if it has been stored for more than two years or if any physical changes are observed.

Q3: Is this compound sensitive to air or moisture?

Yes, there are indications of sensitivity. The recommendation to store under an inert gas like argon or nitrogen suggests that the compound may be susceptible to oxidation or moisture-driven degradation over time.[3] The tertiary amine within the structure can also slowly react with atmospheric carbon dioxide. Therefore, minimizing exposure to ambient air is a critical precautionary measure.

Q4: What solvents can I use to prepare a stock solution?

This compound is soluble in water.[1] Based on the properties of the related compound, Thiomorpholine 1,1-dioxide, it is expected to have at least slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[4] For most biological applications, starting with sterile water or DMSO is recommended. Always use anhydrous solvents if the intended downstream application is sensitive to moisture.

Q5: What personal protective equipment (PPE) should I use when handling this compound?

As a standard laboratory practice, and due to the irritant nature of this chemical, the following PPE should be worn at all times:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

III. Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution for use in typical cell culture or biochemical assays.

Objective: To prepare a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 179.23 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weigh Vial: Tare a sterile, dry 1.5 mL microcentrifuge tube on an analytical balance.

  • Weigh Compound: Carefully weigh approximately 17.92 mg of this compound directly into the tared tube.

    • Expert Insight: Weighing directly into the dissolution vessel minimizes material loss during transfer.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure all solid has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed, light-protected tubes.

IV. Troubleshooting Guide

This section provides solutions to potential issues you may encounter during the handling and use of this compound.

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// Problem Branches color_change [label="Solid appears discolored (dark yellow/brown)"]; dissolution_issue [label="Compound is difficult to dissolve"]; inconsistent_results [label="Inconsistent experimental results"];

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// Edges start -> color_change; start -> dissolution_issue; start -> inconsistent_results;

color_change -> color_solution [label="Action"]; dissolution_issue -> dissolution_solution1 [label="Initial Step"]; dissolution_solution1 -> dissolution_solution2 [label="If Unsuccessful"]; inconsistent_results -> results_solution1 [label="Investigation"]; results_solution1 -> results_solution2 [label="Resolution"]; } dot Caption: Troubleshooting flowchart for common issues.

Q6: The solid material in my vial has turned dark yellow or brown. Can I still use it?

A significant color change from its typical white to light-yellow appearance is a strong indicator of degradation. The morpholine and sulfone functional groups can undergo oxidative degradation, especially with prolonged exposure to air and light. It is strongly recommended not to use discolored material as the purity is compromised, which will lead to unreliable and unrepeatable experimental results.

Q7: I am having trouble dissolving the compound in my chosen solvent.

If you encounter solubility issues, consider the following:

  • Increase mixing energy: Vortex the solution for a longer duration.

  • Gentle warming: As mentioned in the protocol, warming the solution to 37°C can often increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.

  • Solvent choice: While soluble in water and likely DMSO, the compound's solubility might be limited at very high concentrations. If preparing a highly concentrated stock is proving difficult, try a lower concentration or test solubility in an alternative polar solvent.

Q8: My experimental results are inconsistent between batches. What could be the cause?

Inconsistent results often trace back to the stability of the stock solution.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your main stock solution by preparing single-use aliquots.

  • Storage of Solution: Ensure your stock solutions are stored at -20°C or -80°C and protected from light. The stability of the compound in solution over time may vary depending on the solvent.

  • Fresh Preparation: When beginning a new, critical set of experiments, it is always best practice to prepare a fresh stock solution from the solid material.

V. Safe Disposal Workflow

Proper disposal is crucial for laboratory safety and environmental compliance.

// Nodes start [label="Dispose of 4-(2-Hydroxyethyl)thiomorpholine\n1,1-Dioxide Waste", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Waste Types solid_waste [label="Unused or Expired Solid Compound"]; liquid_waste [label="Contaminated Solutions (e.g., old stock solutions)"];

// Disposal Steps solid_disposal [label="Place in a clearly labeled, sealed container for solid chemical waste.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; liquid_disposal [label="Collect in a designated, labeled container for non-halogenated organic solvent waste.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_step [label="Transfer to Institutional Environmental\nHealth & Safety (EHS) for final disposal.", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> solid_waste; start -> liquid_waste;

solid_waste -> solid_disposal; liquid_waste -> liquid_disposal;

solid_disposal -> final_step; liquid_disposal -> final_step; } dot Caption: Decision workflow for proper waste disposal.

References

  • This compound Product Page. Chem-Impex.

  • This compound Safety Data Sheet. TCI Chemicals.

  • This compound Product Page. BLD Pharmatech.

  • This compound Product Page. TCI America.

  • This compound Product Page. Apollo Scientific.

  • Thiomorpholine-1,1-dioxide Product Page. ChemicalBook.

  • Thiomorpholine 1,1-dioxide Safety Data Sheet. MedChemExpress.

  • 4-(2-Hydroxyethyl)thiomorpholine 1, 1-Dioxide Product Page. HDH Pharma Inc.

  • Thiomorpholine-1,1-dioxide Product Information. Guidechem.

  • Thiomorpholine 1,1-dioxide General Information. PubChem.

  • Safety Data Sheet for Thiomorpholine 1,1-dioxide. Fisher Scientific.

  • 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide Safety Information. Apollo Scientific.

  • Thiomorpholine-1,1-dioxide Product Page. Biosynth.

Sources

challenges in scaling up the production of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS: 26475-62-7). This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during production. Our goal is to bridge the gap between bench-scale synthesis and robust, scalable manufacturing by explaining the causality behind experimental choices and providing validated protocols.

Overview: Synthesis Strategy and Core Challenges

This compound is a versatile building block in medicinal chemistry, notably as a key intermediate for advanced pharmaceutical ingredients.[1][2] Its synthesis, while appearing straightforward, presents significant challenges upon scale-up. The most atom-economical and common synthesis route is the double Michael addition of ethanolamine (EA) to divinyl sulfone (DVS).[3]

However, this reaction is notoriously exothermic, posing a substantial safety risk at larger scales.[3] A secondary challenge is the potential formation of oligomeric intermediates that require specific conditions to convert to the final product.[3] An alternative, though less direct, route involves the oxidation of a pre-formed thiomorpholine ring. This path has its own set of challenges, primarily centered on achieving complete and selective oxidation to the sulfone without generating sulfoxide impurities.[4]

This guide is structured to address the distinct challenges of these two primary synthetic routes.

Troubleshooting Guide: Direct Synthesis via Divinyl Sulfone & Ethanolamine

This route is highly efficient but requires rigorous process control to manage its high exothermicity and potential for side reactions.

Workflow: Batch vs. Continuous Flow Processing

The choice between batch and continuous flow processing is the most critical decision for scaling this synthesis safely and efficiently. Continuous flow offers superior heat and mass transfer, making it the recommended method for larger scales.[3][5]

G cluster_0 Batch Processing cluster_1 Continuous Flow Processing b_start Charge Solvent (Water) to Jacketed Reactor b_add Slow, Controlled Addition of Divinyl Sulfone to Ethanolamine Solution b_start->b_add Exotherm Risk: High b_react Extended Reaction Time (Aging/Heating) b_add->b_react Oligomer Conversion b_workup Work-up & Isolation b_react->b_workup c_pumpA Pump A: Ethanolamine in Water c_mixer T-Mixer c_pumpA->c_mixer c_pumpB Pump B: Divinyl Sulfone in Water c_pumpB->c_mixer c_reactor Heated Coil Reactor (Controlled Residence Time) c_mixer->c_reactor Exotherm Risk: Low (High Surface Area) c_collection Product Stream Collection c_reactor->c_collection High Throughput

Caption: Batch vs. Continuous Flow for Direct Synthesis.

Q&A Troubleshooting Guide

Question 1: My reaction is experiencing a dangerous temperature spike (exotherm). How can I control it?

Answer: This is the primary hazard of this synthesis. The reaction of divinyl sulfone with ethanolamine is highly exothermic, with a reported adiabatic temperature rise of up to 142°C.[3]

  • Expertise & Experience: On a small, laboratory scale (<10g), the exotherm can be managed by cooling the reaction vessel in an ice bath and adding the divinyl sulfone dropwise over an extended period. However, this strategy is not scalable. As the volume of a reactor increases, its surface area-to-volume ratio decreases, making heat dissipation exponentially more difficult.

  • Authoritative Solution (Scale-Up): Implement a continuous flow process. By pumping the reagent streams through a small-diameter tube or coil reactor, the high surface-area-to-volume ratio allows for near-instantaneous heat removal.[3] This transforms a dangerous process into a safe and controllable one. In-situ IR monitoring can be used to ensure the reaction reaches a steady state.[3]

Question 2: My NMR analysis shows multiple unknown species, and the yield of the desired product is low initially. What is happening?

Answer: You are likely observing the formation of open-chain oligomers.[3] The reaction does not proceed directly to the cyclized product. Instead, ethanolamine can add to multiple divinyl sulfone molecules, and vice-versa, creating linear dimers, trimers, and higher-order oligomers as intermediates.

  • Causality: This occurs because the initial Michael addition is fast, and unreacted starting materials can compete with the intramolecular cyclization.

  • Troubleshooting Protocol:

    • Confirmation: Use LC-MS to identify the oligomeric species. You should see masses corresponding to the desired product plus one or more units of the starting materials.[3]

    • Conversion: These oligomers are not dead-end byproducts. They will convert to the thermodynamically stable cyclized product with extended aging or gentle heating.[3]

    • Protocol: After the initial reaction, hold the reaction mixture at a controlled temperature (e.g., 40-60°C) and monitor the disappearance of the oligomer peaks by LC-MS or ¹H NMR. A 12-hour age period has been shown to be effective in converting these intermediates.[3]

Question 3: The final isolated product has a yellow or orange tint. How can I improve its purity and color?

Answer: The product is typically a white to light yellow crystalline powder.[1] Discoloration often arises from minor impurities or thermal degradation.

  • Trustworthy Protocols:

    • Activated Carbon Treatment: Before final crystallization, treat the aqueous solution of the product with activated carbon (e.g., Darco or Norit).[6] Heat the solution, add the carbon (typically 1-2% w/w), stir for 15-30 minutes, and filter through a pad of celite while hot to remove the carbon. This is highly effective at removing color bodies.

    • Recrystallization: If impurities persist, recrystallize the product from a suitable solvent system. Water is often a good starting point given the molecule's hydroxyl group. Experiment with solvent/anti-solvent systems like Isopropanol/Heptane if water is not effective.

Quantitative Process Parameter Summary
ParameterBatch Process (Lab Scale)Continuous Flow Process (Scale-Up)Rationale & Reference
Safety High risk of thermal runawayInherently safer due to superior heat transferThe small volume of the reaction zone in flow prevents accumulation of energy.[3][5]
Temperature 0-25°C (addition), then 40-60°C (aging)60-80°C (steady state)Higher temperatures can be safely used in flow to accelerate oligomer conversion and increase throughput.[5]
Addition/Residence Time > 1 hour (addition) + >12 hours (aging)20-40 minutes (total residence time)Flow chemistry drastically reduces overall process time.[5][7]
Throughput Limited by heat removal capacityEasily scalable by running longer or parallelizing reactorsA lab-scale flow reactor can produce kilograms of material.[3][7]

Troubleshooting Guide: Synthesis via Oxidation of Thiomorpholine Precursor

This route is an alternative if 4-(2-hydroxyethyl)thiomorpholine is available. The key challenge is controlling the oxidation state of the sulfur atom.

Reaction Pathway: Oxidation States

The goal is to fully oxidize the sulfide to the sulfone, bypassing or pushing past the intermediate sulfoxide stage.

G cluster_oxidation Oxidation Pathway Sulfide 4-(2-Hydroxyethyl)thiomorpholine (Sulfide) Sulfoxide 4-(2-Hydroxyethyl)thiomorpholine-1-oxide (Sulfoxide - Impurity) Sulfide->Sulfoxide [O] (1 equiv) Sulfone 4-(2-Hydroxyethyl)thiomorpholine-1,1-dioxide (Product) Sulfoxide->Sulfone [O] (1 equiv)

Caption: Oxidation states of the thiomorpholine ring.

Q&A Troubleshooting Guide

Question 1: My reaction is stalling at the sulfoxide stage, or I have a mixture of sulfoxide and sulfone. How do I drive the reaction to completion?

Answer: This is a common issue of incomplete oxidation. The sulfoxide is often more resistant to oxidation than the initial sulfide.

  • Expertise & Experience: The choice of oxidant and stoichiometry is critical. Mild oxidants used for selective sulfide-to-sulfoxide conversion will not be effective here. You need a stronger system or harsher conditions.

  • Troubleshooting Protocol:

    • Oxidant Stoichiometry: Ensure you are using at least 2.2 equivalents of the oxidizing agent (e.g., H₂O₂) to account for any potential decomposition and to provide sufficient driving force.

    • Temperature: If the reaction is sluggish at room temperature, gently warm the mixture to 40-50°C. Monitor by TLC or LC-MS to track the disappearance of the sulfoxide spot/peak.

    • Choice of Oxidant: If hydrogen peroxide is ineffective, consider a more potent system. Oxone (potassium peroxymonosulfate) is an effective and relatively clean oxidant for converting sulfides directly to sulfones. Using potassium permanganate (KMnO₄) is also an option, but it requires careful control to avoid side reactions and generates significant MnO₂ waste that must be filtered.[4]

Question 2: How do I choose the best oxidizing agent for scale-up?

Answer: The ideal oxidant for scale-up balances reactivity, cost, safety, and waste profile.

Oxidizing AgentProsCons
Hydrogen Peroxide (H₂O₂) Inexpensive, "green" (byproduct is water), readily available.[4]Can be slow, may require a catalyst, potential for thermal decomposition if not controlled.
Potassium Permanganate (KMnO₄) Strong, inexpensive, and effective.Generates stoichiometric amounts of MnO₂ solid waste, intense color can make monitoring difficult, exotherms possible.[4]
Oxone (2KHSO₅·KHSO₄·K₂SO₄) Strong, solid (easy to handle), relatively clean (byproducts are water-soluble sulfates).More expensive than H₂O₂ or KMnO₄.
m-CPBA Highly effective and selective.Expensive, potentially shock-sensitive, generates solid waste (m-CBA).
  • Authoritative Recommendation: For large-scale production, hydrogen peroxide is often the preferred choice due to its low cost and environmentally benign nature. The challenges with its reactivity can be overcome with careful process control (slow addition, temperature monitoring) and potentially the use of a phase-transfer or metal catalyst.[8]

Question 3: After the reaction, how do I properly quench residual oxidant and purify the product?

Answer: Residual oxidants can pose a safety hazard during work-up and compromise product stability. A proper quench is essential.

  • Trustworthy Protocols:

    • For Permanganate (KMnO₄): After the reaction is complete (as judged by TLC/LC-MS), cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) until the purple color of the permanganate disappears and is replaced by a brown precipitate of manganese dioxide.[4]

    • For Peroxides (H₂O₂ or Oxone): A similar quench with sodium bisulfite is effective. Alternatively, sodium thiosulfate (Na₂S₂O₃) can be used.

    • Purification: After quenching, the primary purification steps are:

      • Filtration: Filter off any solid byproducts (e.g., MnO₂).

      • Extraction: If the product is in an organic solvent, perform aqueous washes to remove salts. If the reaction was in water, you may need to extract the product with a suitable organic solvent like dichloromethane or ethyl acetate, or concentrate the aqueous solution and crystallize the product directly.

      • Crystallization: As described in the direct synthesis section, crystallize the crude product from an appropriate solvent to achieve high purity.

General Safety & Handling FAQs

Question: What are the primary safety hazards associated with this compound and its precursors?

Answer:

  • Divinyl Sulfone (DVS): DVS is a highly reactive and toxic alkylating agent. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety goggles).

  • Reaction Exotherm: As detailed extensively, the direct synthesis is highly exothermic and poses a significant risk of a runaway reaction if not properly controlled.[3]

  • Product Handling: The final product, this compound, is considered an irritant to the skin and eyes.[9][10] Standard laboratory PPE should be worn when handling the solid. Avoid creating dust.[9]

  • Oxidizing Agents: All oxidizing agents should be handled with care, as they can react violently with other materials. Never mix them directly with flammable organic solvents in concentrated form.

References

  • Malig, T. C., et al. (2018). Development of a Safe and High-Throughput Continuous Manufacturing Approach to this compound. Organic Process Research & Development, 22(5), 634–640. Retrieved from [Link]

  • Steiner, M., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2419–2427. Retrieved from [Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. (1998). Biodegradation, 9(6), 433-42. Retrieved from [Link]

  • A facile and selective oxidation of sulfides to sulfones. (1991). Tetrahedron Letters, 32(50), 7353-7356. Retrieved from [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ResearchGate. Retrieved from [Link]

  • Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine. (2024). Food and Chemical Toxicology, 184. Retrieved from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews, 3(4), 247-272. Retrieved from [Link]

  • 4-(2-Hydroxyethyl)thiomorpholine 1, 1-Dioxide, min 98%. (n.d.). HDH Pharma. Retrieved from [Link]

  • Preparation method of thiomorpholine-1,1-dioxide hydrochloride. (2017). Google Patents.
  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone. (n.d.). Yashwantrao Chavan College of Science, Karad. Retrieved from [Link]

  • Thiomorpholine 1,1-dioxide. (n.d.). PubChem. Retrieved from [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Unexpected Reactivity of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected reactivity during their experiments with this versatile building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues, grounded in scientific principles and practical laboratory experience.

Introduction

This compound (CAS 26475-62-7) is a valuable intermediate in pharmaceutical and fine chemical synthesis due to its bifunctional nature, possessing both a nucleophilic hydroxyl group and a tertiary amine within a stable sulfone-containing heterocyclic scaffold[1][2][3]. While generally a stable compound, its reactivity can sometimes deviate from expectations, leading to side reactions, low yields, or product impurities. This guide aims to elucidate the underlying causes of this unexpected reactivity and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The molecule has two principal reactive sites: the primary hydroxyl group on the ethyl side-chain and the lone pair of electrons on the nitrogen atom of the thiomorpholine ring. The sulfone group is generally unreactive under most conditions but influences the electron density of the ring.

Q2: Is the synthesis of this compound hazardous?

A2: The synthesis via the double conjugate addition of ethanolamine to divinyl sulfone is a highly exothermic reaction. A significant temperature increase can occur, which necessitates careful heat management, especially on a large scale. Continuous flow processes are often employed to mitigate the risk of a runaway reaction by providing superior heat dissipation[4].

Q3: What are the common impurities found in commercial this compound?

A3: During its synthesis, oligomeric intermediates can form. While these are typically converted to the final product with extended aging or heating, residual oligomers can be a source of impurity[4]. Other potential impurities could include unreacted starting materials like ethanolamine or divinyl sulfone.

Q4: What are the recommended storage conditions for this compound?

A4: It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong bases[5]. Some suppliers recommend storing under an inert atmosphere to maintain product quality[5].

Troubleshooting Guide: Unexpected Reactivity in Experiments

This section addresses specific problems that may arise when using this compound as a reactant.

Issue 1: Low Yield in Reactions Targeting the Hydroxyl Group (e.g., Esterification, Etherification)

Symptoms:

  • Incomplete conversion of the starting material.

  • Formation of multiple unexpected byproducts.

Potential Causes and Solutions:

  • Cause A: Competing N-Alkylation/N-Acylation. The tertiary amine of the thiomorpholine ring can compete with the hydroxyl group for electrophilic reagents, especially under neutral or slightly acidic conditions.

    • Explanation: Tertiary amines can act as nucleophiles. While the hydroxyl group is generally more nucleophilic, the nitrogen's reactivity can be significant depending on the electrophile and reaction conditions.

    • Solution: Protect the tertiary amine. If the desired reaction is at the hydroxyl group, consider a temporary protection strategy for the amine, although this adds extra steps. A more practical approach is to optimize the reaction conditions to favor O-alkylation/acylation. For instance, in a Williamson ether synthesis, using a strong base like sodium hydride will deprotonate the hydroxyl group, making it a much stronger nucleophile than the neutral tertiary amine.

  • Cause B: Steric Hindrance. The bulky thiomorpholine 1,1-dioxide ring may sterically hinder the approach of reactants to the hydroxyl group, especially with bulky electrophiles.

    • Explanation: The chair-like conformation of the thiomorpholine ring can orient the hydroxyethyl side chain in a way that impedes access for large reagents.

    • Solution: Use less sterically hindered reagents if possible. Alternatively, increasing the reaction temperature or using a more effective catalyst can help overcome the activation energy barrier.

  • Cause C: Intramolecular Reactions. Under certain conditions, particularly with reagents like thionyl chloride, intramolecular cyclization could be a possibility, though less common. A known reaction is the conversion of the hydroxyl group to a chloroethyl group using thionyl chloride and catalytic DMF[6].

    • Solution: Carefully select your reagents. If converting the hydroxyl to a leaving group, be aware of potential side reactions and purify the intermediate before proceeding.

Issue 2: Unexpected Side Reactions When Targeting the Tertiary Amine (e.g., Quaternization)

Symptoms:

  • Formation of a complex mixture of products.

  • Evidence of elimination reactions.

Potential Causes and Solutions:

  • Cause A: Hofmann Elimination. When attempting to quaternize the nitrogen with an alkyl halide followed by treatment with a strong base (like silver oxide), a Hofmann elimination could occur, leading to the opening of the thiomorpholine ring.

    • Explanation: This is a classic reaction of quaternary ammonium hydroxides. The base abstracts a proton from a beta-carbon, leading to the cleavage of the C-N bond and formation of an alkene.

    • Solution: If the quaternary salt is the desired product, avoid strongly basic conditions after its formation. Purify the salt carefully. If the quaternization is an intermediate step, be mindful of the basicity of subsequent reagents.

  • Cause B: Reaction with the Hydroxyl Group. If the quaternizing agent is also reactive towards alcohols (e.g., a multifunctional electrophile), a competing reaction at the hydroxyl group can occur.

    • Solution: Protect the hydroxyl group before attempting quaternization. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.

Issue 3: Decomposition or Discoloration Upon Heating

Symptoms:

  • The reaction mixture darkens significantly at elevated temperatures.

  • Gas evolution is observed.

  • The desired product is not formed, or is formed in very low yield.

Potential Causes and Solutions:

  • Cause A: Thermal Decomposition of the Sulfone. While aliphatic sulfones are generally stable, cyclic sulfones can undergo thermal decomposition at lower temperatures (often below 300°C) to eliminate sulfur dioxide (SO₂)[1][7][8].

    • Explanation: The decomposition can proceed through various mechanisms, including homolytic cleavage of the C-S bond[9]. The presence of other functional groups and impurities can lower the decomposition temperature.

    • Solution: Avoid excessive heating. If a reaction requires high temperatures, conduct small-scale trials first to determine the thermal stability of the compound under the specific reaction conditions. Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Consider using microwave irradiation for controlled, rapid heating to minimize decomposition.

  • Cause B: Oxidative Degradation. The presence of oxidizing agents, even atmospheric oxygen at high temperatures, can lead to degradation.

    • Explanation: While the sulfur is already in its highest oxidation state, the rest of the molecule, particularly the N-hydroxyethyl group, can be susceptible to oxidation.

    • Solution: Run high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon). Ensure that all reagents and solvents are free of peroxides and other oxidizing impurities.

Data Summary: Reactivity and Stability
ParameterObservationPotential IssueMitigation Strategy
Synthesis Highly exothermic reactionRunaway reactionUse continuous flow synthesis; ensure adequate cooling; control addition rate[4].
Reactivity Contains both nucleophilic -OH and tertiary amineCompeting side reactionsOptimize pH; use protecting groups; choose selective reagents.
Thermal Stability Cyclic sulfones can decompose below 300°C[1][7][8]SO₂ evolution, product degradationAvoid excessive temperatures; run reactions under inert atmosphere.
Incompatibilities Strong oxidizing agents, strong bases[5]Decomposition, unwanted reactionsAvoid co-use of incompatible materials.
Experimental Protocols
Protocol 1: Selective O-Alkylation of this compound

This protocol is designed to minimize N-alkylation by converting the hydroxyl group to a more potent nucleophile.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via syringe. Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will be evolved.

  • Alkylation: Cool the solution back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether

This protocol is useful when subsequent reactions target the tertiary amine.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add imidazole (2.5 eq) and stir until dissolved.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel.

Visualizations
Diagram 1: Key Reactivity Pathways

G cluster_hydroxyl Hydroxyl Group Reactions cluster_amine Tertiary Amine Reactions main 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide ester Esterification main->ester Acyl Halide/ Anhydride ether Etherification main->ether Alkyl Halide + Base quat Quaternization main->quat Alkyl Halide hofmann Hofmann Elimination (with base) quat->hofmann

Caption: Competing reaction pathways at the hydroxyl and amine sites.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Encountered check_side_reaction Analyze Byproducts (LC-MS, NMR) start->check_side_reaction is_n_alkylation N-Alkylation/ Acylation? check_side_reaction->is_n_alkylation Byproduct mass matches N-adduct is_decomposition Decomposition? check_side_reaction->is_decomposition Darkening, gas, complex mixture solution_other Re-evaluate: - Reagent purity - Stoichiometry - Catalyst activity check_side_reaction->solution_other No clear side reaction pathway is_n_alkylation->is_decomposition No solution_n Optimize for O-selectivity: - Use strong base for -OH - Protect amine is_n_alkylation->solution_n Yes solution_decomp Reduce Thermal Stress: - Lower reaction temp - Use inert atmosphere is_decomposition->solution_decomp Yes is_decomposition->solution_other No

Caption: A logical workflow for troubleshooting low reaction yields.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Sulfone Scaffolds: A Comparative Analysis of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the Sulfone Moiety

In the landscape of medicinal chemistry, the sulfone group (R-S(=O)₂-R') stands as a cornerstone pharmacophore.[1] Its remarkable chemical stability, strong hydrogen-bond accepting capability, and ability to modulate the physicochemical properties of a molecule make it a highly valuable component in drug design.[2][3] The applications of sulfone-containing compounds are vast, ranging from antimicrobial and anti-inflammatory agents to treatments for leprosy and cancer.[4]

This guide focuses on 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide , a versatile heterocyclic compound that elegantly combines the stability of a cyclic sulfone with the synthetic utility of a primary alcohol.[5][6] Its structure offers a unique blend of properties that are highly attractive for the development of novel therapeutics.

To fully appreciate the advantages and potential applications of this molecule, a direct comparison with other sulfone-containing compounds is essential. This guide provides an in-depth comparative analysis against a curated selection of sulfones, each representing a distinct chemical class and application profile:

  • Thiomorpholine 1,1-Dioxide: The parent scaffold, allowing for a direct assessment of the hydroxyethyl group's contribution.

  • Methylsulfonylmethane (MSM): A simple, acyclic, and naturally occurring sulfone, serving as a baseline for physicochemical properties.[7][8]

  • Divinyl Sulfone: A highly reactive bifunctional sulfone, highlighting the contrast between a stable scaffold and a reactive cross-linking agent.[9][10]

  • Busulfan: A potent alkylating agent used in chemotherapy, representing a class of sulfones designed for specific, high-potency biological activity.[11][12]

Through this analysis, we aim to provide researchers with the critical insights needed to strategically select and utilize sulfone scaffolds in their drug discovery programs.

Part 1: Structural and Physicochemical Comparison

The functional role of a scaffold in a drug molecule is intrinsically linked to its three-dimensional structure and resulting physicochemical properties. The sulfone moiety itself is highly polar and can significantly influence a compound's solubility and metabolic stability.[2] The specific architecture surrounding the sulfone core dictates its overall profile.

Caption: Chemical structures of the selected sulfone compounds.

The following table summarizes key physicochemical properties, providing a quantitative basis for our comparison. The choice to analyze these specific parameters is deliberate: Molecular Weight (MW) impacts diffusion and transport; Melting Point (MP) indicates lattice energy and stability; Topological Polar Surface Area (TPSA) is a predictor of drug transport properties; and aqueous solubility is a critical determinant of bioavailability.

PropertyThis compoundThiomorpholine 1,1-DioxideMethylsulfonylmethane (MSM)Divinyl SulfoneBusulfan
CAS Number 26475-62-7[5]39093-93-1[13]67-71-0[7]77-77-0[14]55-98-1[15]
Molecular Formula C₆H₁₃NO₃S[6]C₄H₉NO₂S[13]C₂H₆O₂S[7]C₄H₆O₂S[9]C₆H₁₄O₆S₂
MW ( g/mol ) 179.23[6]135.19[13]94.13118.16[9]246.3
MP (°C) 73 - 77[6]70[13]107 - 111-26[14]114 - 118
BP (°C) 197 /1 mmHg[6]N/A238234[14]N/A
TPSA (Ų) 57.8[16]41.5[17]43.443.4111.6
Key Features Stable cyclic sulfone with hydroxyl handleStable parent cyclic sulfoneSimple, stable acyclic sulfoneReactive Michael acceptorBifunctional alkylating agent

Analysis of Physicochemical Trends:

  • Impact of the Hydroxyethyl Group: The addition of the hydroxyethyl group to the thiomorpholine 1,1-dioxide core increases the molecular weight and, most notably, the TPSA from 41.5 to 57.8 Ų. This increase in polarity, stemming from the hydroxyl group, is expected to enhance aqueous solubility and hydrogen bonding capabilities, making it a more versatile scaffold for interacting with biological targets compared to its parent compound.[2][6]

  • Cyclic vs. Acyclic Scaffolds: The cyclic nature of the thiomorpholine-based sulfones provides conformational rigidity, which can be advantageous in drug design for optimizing binding to a target protein. This contrasts with the flexibility of acyclic sulfones like MSM and Busulfan.

  • Solubility and Polarity: this compound's structure, with its sulfone, tertiary amine, and hydroxyl group, renders it water-soluble.[6] This is a significant advantage in drug development, often improving formulation possibilities and bioavailability profiles. In contrast, while MSM is also water-soluble, it lacks functional handles for further chemical elaboration. Busulfan's larger, more lipophilic structure and lack of strongly polar groups (other than the sulfonate esters) result in lower aqueous solubility.

Part 2: A Comparative Look at Reactivity and Synthetic Utility

The utility of a chemical scaffold is defined not only by its static properties but also by its reactivity. A medicinal chemist may desire a stable, inert core or a precisely reactive functional group depending on the therapeutic strategy.

  • This compound: This molecule strikes an ideal balance. The thiomorpholine dioxide ring is chemically robust, making it an excellent core scaffold. The primary hydroxyl group, however, serves as a convenient synthetic handle for introducing linkers, pharmacophores, or other functional groups via esterification, etherification, or other standard transformations.[5][6] Its own synthesis is an elegant and atom-economical double conjugate addition of ethanolamine to divinyl sulfone, a process that can be safely scaled using continuous flow chemistry.[18]

  • Divinyl Sulfone: In stark contrast, Divinyl Sulfone is defined by its high reactivity. The two electron-deficient vinyl groups are potent Michael acceptors, readily reacting with nucleophiles like thiols (e.g., cysteine residues in proteins) and amines.[10][19] This makes it an excellent cross-linking agent for hydrogels or for bioconjugation, but generally unsuitable as a stable core for a systemic drug, where such high reactivity would lead to indiscriminate off-target effects.[14][20]

  • Busulfan: The reactivity of Busulfan is highly specific and is the basis of its therapeutic effect. It is a bifunctional alkylating agent. The methanesulfonate groups are excellent leaving groups that are displaced by nucleophiles within the cell, primarily the N7 position of guanine in DNA.[12] This leads to the formation of DNA inter- and intrastrand cross-links, which inhibits DNA replication and triggers cell death.[11][21] This is a deliberately engineered reactivity for a cytotoxic drug, fundamentally different from the stability sought in a scaffold like our target compound.

  • MSM & Thiomorpholine 1,1-Dioxide: MSM is largely chemically inert, serving primarily as a high-temperature solvent or a dietary source of sulfur.[7][22] Thiomorpholine 1,1-Dioxide, the parent ring, offers a secondary amine as a single point for derivatization, making it a useful but less versatile building block compared to its hydroxyethyl-substituted counterpart.[23]

Caption: Comparative reactivity spectrum of selected sulfones.

Part 3: Applications in Drug Discovery

The intended application dictates the choice of sulfone.

  • This compound is primarily valued as a key intermediate and building block in pharmaceutical synthesis.[5] A prominent example is its use in the preparation of the HIV Maturation Inhibitor BMS-955176.[18] Its properties make it ideal for constructing side chains or core fragments of complex APIs where a balance of polarity, stability, and synthetic accessibility is required.

  • MSM is widely used as an anti-inflammatory dietary supplement to support joint health.[22][24][25] Its biological activity is thought to stem from its antioxidant properties and its role as a sulfur donor.[8]

  • Busulfan is a powerful antineoplastic agent used in conditioning regimens prior to bone marrow transplantation, particularly for chronic myelogenous leukemia.[21][26] Its use is a clear example of targeted cytotoxicity.

  • Divinyl Sulfone finds its application in materials science and bioconjugation chemistry. It is used to create hydrogels for drug delivery and tissue engineering and to immobilize enzymes and proteins onto solid supports.[14][19]

Part 4: Key Experimental Protocols

To provide a practical framework for evaluating these scaffolds, we present standardized protocols for two critical physicochemical properties: solubility and stability. The rationale for choosing these experiments is that they represent foundational hurdles in early-stage drug development. A compound with poor solubility or stability is unlikely to advance, regardless of its biological potency.

Protocol 1: Comparative Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, the gold standard for assessing a compound's intrinsic solubility.[27]

Objective: To quantitatively determine and compare the aqueous solubility of the selected sulfone compounds at a physiologically relevant pH and temperature.

Solubility_Workflow start Start prep Add excess solid sulfone to pH 7.4 buffer in triplicate vials start->prep equilibrate Agitate at 37°C for 48 hours to reach equilibrium prep->equilibrate Ensure undissolved solid remains separate Filter supernatant (0.22 µm PVDF syringe filter) equilibrate->separate Avoid disturbing solid analyze Quantify concentration using a validated HPLC-UV method separate->analyze Dilute sample if necessary report Report solubility (mg/mL) as mean ± SD analyze->report end End report->end

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

  • Preparation: To a series of glass vials, add an excess amount of each sulfone compound (e.g., 10-20 mg) to ensure a saturated solution can be formed. The presence of undissolved solid at the end of the experiment is essential for validation.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of phosphate-buffered saline (PBS, pH 7.4) to each vial. Perform this for each compound in triplicate.

  • Equilibration: Seal the vials and place them in a shaking incubator set to 37 ± 1 °C. Agitate the samples for 48 hours to allow the system to reach thermodynamic equilibrium.[28] The time required to reach equilibrium should be confirmed in preliminary studies.

  • Sampling and Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the supernatant through a 0.22 µm PVDF syringe filter that has been pre-validated for low compound binding.

  • Analysis: Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-validated HPLC-UV analytical method.

  • Quantification: Analyze the diluted samples by HPLC-UV. Calculate the concentration of the dissolved sulfone against a standard calibration curve.

  • Reporting: Report the equilibrium solubility in mg/mL or µg/mL as the mean ± standard deviation of the three replicates.

Protocol 2: Comparative Chemical Stability (Forced Degradation Study)

This protocol uses exaggerated conditions to rapidly assess the intrinsic stability of a compound and identify potential degradation pathways.[27][29] Comparing the stability of a robust scaffold like this compound to a highly reactive compound like Divinyl Sulfone provides a valuable context for the data.

Objective: To evaluate and compare the stability of the sulfone compounds under hydrolytic (acidic, basic) and oxidative stress conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions (24h, 60°C) start Prepare stock solution of each sulfone (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid analyze Analyze samples by stability-indicating HPLC-UV at T=0 and T=24h acid->analyze base->analyze oxid->analyze quantify Calculate % remaining parent compound and % area of major degradants analyze->quantify end Compare stability profiles quantify->end

Caption: Workflow for Forced Degradation Stability Testing.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each sulfone compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Conditions: For each compound, set up the following stress conditions in separate vials:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation: Store the acid and base hydrolysis samples at 60°C for 24 hours. Store the oxidative stress sample at room temperature for 24 hours.[27] Store the control sample under the same conditions.

  • Sample Analysis: At initial (T=0) and final (T=24h) time points, withdraw an aliquot. For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively.

  • Quantification: Analyze all samples using a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products). Calculate the percentage of the parent compound remaining and report the peak areas of any major degradation products.

Expected Outcomes:

  • This compound and MSM are expected to show high stability with minimal degradation.

  • Divinyl Sulfone is expected to degrade significantly, especially under basic conditions, due to hydrolysis and polymerization.

  • Busulfan will likely show degradation via hydrolysis of the methanesulfonate ester groups, particularly under basic conditions.

Conclusion and Strategic Recommendations

This comparative guide demonstrates that This compound occupies a highly desirable space in the medicinal chemist's toolbox. It provides a chemically stable, conformationally defined, and highly polar core, which addresses common challenges in drug development like poor solubility and metabolic liability.[2] Crucially, its integrated hydroxyethyl group offers a predictable and versatile point for chemical modification without compromising the integrity of the core scaffold.[6]

The choice among these sulfones is a strategic one, guided by the intended therapeutic outcome:

  • For a stable, soluble, and derivatizable core scaffold , this compound is an outstanding candidate.

  • For applications requiring a reactive cross-linker for biomaterials or conjugation, Divinyl Sulfone is the logical choice.

  • For therapies demanding a potent DNA alkylating agent , Busulfan provides a clinically validated pharmacophore.

  • For use as a simple, non-toxic sulfur donor or anti-inflammatory agent in supplements, MSM is the established option.

By understanding the distinct properties and reactivity profiles of these representative sulfones, researchers can make more informed decisions, accelerating the design and development of safer and more effective medicines. The continued exploration of such well-defined and functional scaffolds will undoubtedly continue to enrich the field of drug discovery.[30][31]

References

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A Comparative Guide to the Validation of Analytical Methods for 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methods for the validation of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide, a key intermediate in pharmaceutical synthesis.[1][2] As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document offers a comprehensive overview of method validation, underpinned by experimental insights and adherence to stringent regulatory standards.

Introduction: The Critical Role of Analytical Method Validation

This compound (CAS No. 26475-62-7) is a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity and quality directly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential to ensure consistent quality and meet regulatory requirements.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] This is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][4][5][6][7] This guide will compare two common chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparative Analysis of HPLC and GC Methods

The choice between HPLC and GC depends on the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity assay, related substances, residual solvents). For this compound, both techniques offer distinct advantages.

High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. A stability-indicating HPLC method is crucial as it can resolve the main compound from its potential degradation products.[8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the analyte (typically low UV for compounds without a strong chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

To ensure the method is stability-indicating, forced degradation studies are performed.[6][9] The drug substance is subjected to stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The developed HPLC method must be able to separate the intact drug from all degradation products, demonstrating specificity.

Gas Chromatography (GC): For Purity and Residual Solvents

GC is an excellent choice for analyzing volatile and thermally stable compounds. It is often used to determine the purity of this compound and to quantify any residual solvents from the synthesis process.[1]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C (hold for 2 minutes).

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injection Mode: Split injection.

Validation Parameters: A Head-to-Head Comparison

The validation of both HPLC and GC methods is performed according to ICH Q2(R1) guidelines.[5] The following table summarizes the typical acceptance criteria and presents a comparative view of the expected performance data for each method.

Validation Parameter ICH Guideline HPLC Method (Hypothetical Data) GC Method (Hypothetical Data)
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity index > 0.999 for the analyte peak in the presence of degradation products and placebo. Resolution between the analyte and closest eluting peak > 2.0.No interference from blank and placebo at the retention time of the analyte.
Linearity A linear relationship should be established across the range of the analytical procedure.Correlation coefficient (r²) ≥ 0.999 over a concentration range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999 over a concentration range of 50-150% of the target concentration.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability) The precision of the method under the same operating conditions over a short interval of time.RSD ≤ 1.0% for six replicate injections of the standard solution.RSD ≤ 1.5% for six replicate injections of the standard solution.
Precision (Intermediate) The precision of the method within the same laboratory over different days, with different analysts, and on different equipment.RSD ≤ 2.0% across different days, analysts, and equipment.RSD ≤ 2.5% across different days, analysts, and equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD ≤ 10% at this concentration.Signal-to-noise ratio of 10:1; RSD ≤ 10% at this concentration.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).No significant change in results with variations in carrier gas flow rate (±0.2 mL/min) and oven temperature ramp rate (±1°C/min).

Visualizing the Validation Workflow

To better understand the interconnectedness of the validation process, the following diagrams illustrate the typical workflow and the relationship between different validation parameters.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Develop Validation Protocol AcceptanceCriteria Define Acceptance Criteria Protocol->AcceptanceCriteria Specificity Specificity/ Forced Degradation AcceptanceCriteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis Report Generate Validation Report DataAnalysis->Report

Caption: A typical workflow for analytical method validation.

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Linearity->Accuracy Linearity->Precision Range Range Linearity->Range

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

Both HPLC and GC are suitable and robust methods for the analytical validation of this compound.

  • HPLC is the recommended method for stability-indicating assays and the determination of related substances , due to its ability to separate non-volatile degradation products.

  • GC is the preferred method for purity assessment and the analysis of residual solvents , owing to its high resolution for volatile compounds.

The selection of the analytical method should be based on the intended purpose of the analysis. For comprehensive quality control, a combination of both HPLC and GC methods is often employed. It is imperative that all methods are validated according to the principles outlined in this guide and the relevant regulatory guidelines to ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

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A Comparative Efficacy Analysis of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of novel derivatives based on the 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of targeted therapeutics, particularly in the oncology and inflammation fields. We will explore the structure-activity relationships (SAR) that govern the inhibitory potential of these compounds, provide detailed protocols for their evaluation, and discuss the critical role of pharmacokinetic profiling in candidate selection.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold

The thiomorpholine ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to form key interactions with biological targets.[1][2] Its oxidized form, thiomorpholine 1,1-dioxide, imparts distinct physicochemical properties, including increased polarity and the capacity for hydrogen bonding via the sulfone oxygens.[3] The parent compound, this compound, serves as a versatile building block for creating libraries of targeted inhibitors.[4][5] Its hydroxyethyl group provides a convenient attachment point for introducing diverse chemical moieties, allowing for the systematic exploration of the chemical space around a target's binding site.

This guide focuses on a series of hypothetical derivatives designed to inhibit a representative enzyme, "Kinase X," a critical node in a pro-inflammatory signaling pathway. By comparing their efficacy, we aim to elucidate the structural features that drive potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The central hypothesis of our investigation is that modifications to the this compound core can significantly modulate binding affinity and inhibitory activity against Kinase X. The primary point of diversification in our derivative series is the terminal functional group attached via an ether linkage to the hydroxyethyl side chain. Relating these structural modifications to their biological activity is the core of SAR analysis.[6]

Below is a conceptual diagram illustrating the key regions of the scaffold where modifications can be made to probe the target's binding pocket.

SAR_Map cluster_0 Core Scaffold: this compound cluster_1 Key Interaction Regions Core Thiomorpholine 1,1-Dioxide SideChain -(CH2)2-O- Core->SideChain N-substitution Sulfone Sulfone Group (O=S=O) - H-bond acceptor - Increases polarity Core->Sulfone Nitrogen Tertiary Amine - Potential salt bridge - Modulates pKa Core->Nitrogen R_Group R-Group (Variable Substituent) SideChain->R_Group Explores Binding Pocket Hydroxyl Linker Oxygen - H-bond acceptor - Torsional flexibility SideChain->Hydroxyl

Caption: SAR map of the this compound scaffold.

Comparative Efficacy Against Kinase X

To assess the efficacy of our synthesized derivatives, we performed an in vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) for each compound against Kinase X.[7][8] The results, summarized in the table below, demonstrate a clear relationship between the nature of the R-group and inhibitory potency.

Compound IDR-Group StructureR-Group DescriptionIC50 (nM) for Kinase X
HETD-01 -HParent Compound>10,000
HETD-02 4-FluorophenylSmall, electron-withdrawing aromatic850
HETD-03 4-MethoxyphenylElectron-donating aromatic2,100
HETD-04 3,4-DichlorophenylBulky, strongly electron-withdrawing75
HETD-05 NaphthylExtended, lipophilic aromatic system25
HETD-06 PyridinylHeterocyclic, H-bond acceptor1,200

Analysis of Results:

  • The parent compound HETD-01 shows no significant activity, confirming that the terminal R-group is essential for binding.

  • The introduction of a simple phenyl ring (HETD-02 ) confers moderate activity. The electron-withdrawing fluorine may participate in favorable electrostatic interactions.

  • The electron-donating methoxy group in HETD-03 reduces potency, suggesting that an electron-poor aromatic ring is preferred in the binding pocket.

  • The addition of two chloro-substituents in HETD-04 dramatically increases potency. This indicates the presence of a hydrophobic pocket that can accommodate bulky groups and potentially form halogen bonds.

  • The most potent compound, HETD-05 , features a naphthyl group. This extended aromatic system likely maximizes hydrophobic interactions (van der Waals forces) deep within the ATP-binding site of Kinase X.[6]

  • The lower potency of the pyridinyl derivative HETD-06 compared to its phenyl counterparts suggests that the introduction of a hydrogen bond acceptor at this position may be sterically or electrostatically disfavored.

Experimental Protocols

To ensure scientific rigor and reproducibility, we provide the detailed protocols used for efficacy and pharmacokinetic evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[7]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Second, a reagent is added to stop the reaction and simultaneously quantify the amount of ADP produced via a luciferase-driven reaction that generates a luminescent signal.

Materials:

  • Kinase X (recombinant)

  • Kinase substrate peptide

  • ATP (at a concentration equal to its Km for Kinase X)

  • Test Compounds (HETD series)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting at 1 mM. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control).

    • Add 2.5 µL of Kinase X solution (2X final concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture (2X final concentration).

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Protocol 2: In Vitro Metabolic Stability Assay

Principle: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically by incubating the compound with liver microsomes and measuring its disappearance over time.[9][10] This is a critical early assessment of a drug's potential half-life in vivo.[11]

Materials:

  • Human Liver Microsomes (HLM)

  • Test Compounds (e.g., HETD-05)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing HLM and phosphate buffer.

  • Incubation:

    • Pre-warm the master mix to 37°C.

    • Add the test compound (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

The Importance of Early ADME Profiling

While high potency (low IC50) is desirable, it is not the sole determinant of a successful drug candidate. The compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are equally critical.[12][13] Early in vitro ADME testing helps to identify potential liabilities, such as poor permeability, high plasma protein binding, or rapid metabolic breakdown, that could prevent an otherwise potent compound from reaching its target in vivo.[10][11]

The workflow below illustrates a typical screening cascade, integrating efficacy and ADME assays to select the most promising candidates for further development.

Screening_Cascade cluster_0 Early Discovery Phase cluster_1 Lead Optimization Phase A Compound Library (HETD Derivatives) B Primary Screen: In Vitro Kinase Assay (IC50 Determination) A->B C Select Potent Hits (e.g., IC50 < 100 nM) B->C D Tier 1 ADME Screening - Metabolic Stability (Microsomes) - Aqueous Solubility - Permeability (e.g., PAMPA) C->D E Data Analysis & SAR Expansion (Balance Potency and ADME) D->E F Tier 2 Assays for Promising Leads - Cell-based Potency - CYP450 Inhibition - Plasma Protein Binding E->F G Candidate for In Vivo Studies F->G

Caption: A streamlined workflow for kinase inhibitor discovery and optimization.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the efficacy of novel this compound derivatives. Our comparative analysis revealed that large, hydrophobic, and electron-poor aromatic substituents at the R-group position are key to achieving high potency against our target, Kinase X. The derivative HETD-05 (Naphthyl) emerged as the most promising lead from the initial screen.

The provided protocols for kinase inhibition and metabolic stability serve as a robust framework for compound characterization. The logical progression from primary efficacy screening to multiparametric ADME/PK optimization is crucial for identifying drug candidates with a higher probability of success in clinical development.[13] Future work will focus on evaluating the most potent compounds in cell-based assays to confirm on-target activity in a more physiologically relevant context and further profiling their selectivity against a panel of other kinases to assess potential off-target effects.

References

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • National Center for Biotechnology Information. (2012-05-01). Assay Development for Protein Kinase Enzymes. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • protocols.io. (2023-09-23). In vitro kinase assay. [Link]

  • PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

  • Journal of Chemical Reviews. (2021-09-25). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ResearchGate. (2021-10-20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • The Value of this compound in Chemical Synthesis. The Value of this compound in Chemical Synthesis. [Link]

  • PubChem. Thiomorpholine 1,1-dioxide hydrochloride. [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]

  • ResearchGate. Structure–activity relationship studies of the synthesized compounds. [Link]

  • ResearchGate. (PDF) Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. [Link]

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A Multi-faceted Spectroscopic Approach to Confirming the Structure of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of novel or key intermediate compounds is paramount. 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide, a versatile building block, presents a unique combination of a thiomorpholine 1,1-dioxide core and a hydroxyethyl side chain. This guide provides a comprehensive comparison of spectroscopic techniques for the definitive structural elucidation of this molecule, grounded in established principles and comparative data from related structures.

Introduction to the Spectroscopic Challenge

The structure of this compound (C₆H₁₃NO₃S) incorporates several key features that can be probed by modern spectroscopic methods. The core challenge lies in not only identifying the presence of each functional group but also confirming their connectivity. This guide will dissect the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a holistic and self-validating workflow for structural confirmation.

The Power of Synergy: A Multi-technique Workflow

A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation minimizes ambiguity.

Caption: Workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiomorpholine ring and the hydroxyethyl side chain. The electron-withdrawing effect of the sulfone group significantly influences the chemical shifts of the adjacent protons, causing them to appear at a lower field (higher ppm) compared to thiomorpholine itself.

Expected ¹H NMR Signals:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationKey Insights
H on -OHVariable (typically 1-5)Singlet (broad)1HExchangeable proton, signal may broaden or shift with concentration and solvent.
-CH₂-OH~3.7Triplet2HAdjacent to the hydroxyl group and the other methylene group.
-N-CH₂-~2.9Triplet2HAdjacent to the nitrogen and the hydroxyl-bearing methylene group.
Ring -SO₂-CH₂-~3.2Triplet4HProtons adjacent to the electron-withdrawing sulfone group.
Ring -N-CH₂-~3.0Triplet4HProtons adjacent to the nitrogen atom of the ring.

Comparative Analysis:

For the parent thiomorpholine , the protons adjacent to the sulfur (H2/H6) and nitrogen (H3/H5) appear at approximately 2.7-2.9 ppm. The oxidation to the 1,1-dioxide deshields the protons adjacent to the sulfone group, shifting them downfield to around 3.2 ppm.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.

Expected ¹³C NMR Signals:

CarbonExpected Chemical Shift (ppm)Key Insights
-C H₂-OH~59Carbon attached to the hydroxyl group.
-N-C H₂-~58Carbon of the side chain attached to the nitrogen.
Ring -SO₂-C H₂-~52Ring carbons adjacent to the sulfone group.
Ring -N-C H₂-~50Ring carbons adjacent to the nitrogen.

Comparative Analysis:

In the parent thiomorpholine , the carbons adjacent to sulfur and nitrogen are found at approximately 28 ppm and 48 ppm, respectively. The strong electron-withdrawing effect of the sulfone group in the 1,1-dioxide shifts the adjacent carbon signals significantly downfield to around 52 ppm.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Caption: Key IR absorptions for functional group identification.

Key IR Absorption Bands:

Functional GroupVibrationExpected Frequency (cm⁻¹)Appearance
Alcohol (-OH)O-H stretch3500 - 3200Broad, strong
Alkane (-CH₂)C-H stretch2960 - 2850Medium to strong
Sulfone (R-SO₂-R')S=O stretch (asymmetric)1350 - 1300Strong
Sulfone (R-SO₂-R')S=O stretch (symmetric)1160 - 1120Strong
Alcohol (-CH₂-OH)C-O stretch1080 - 1030Medium to strong

The presence of a broad, strong absorption in the 3500-3200 cm⁻¹ region is a clear indicator of the hydroxyl group. The two strong, characteristic bands for the sulfone group are definitive for the oxidized thiomorpholine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 179, corresponding to the molecular weight of C₆H₁₃NO₃S.

  • Key Fragmentation Pathways: The fragmentation of N-hydroxyethyl compounds often involves cleavage of the C-C bond adjacent to the nitrogen or the loss of the hydroxyl group.

Plausible Fragmentation Patterns:

Fragment Ionm/zProposed Structure
[M - H₂O]⁺161Loss of a water molecule
[M - C₂H₄O]⁺135Cleavage of the hydroxyethyl side chain
[C₄H₈NSO₂]⁺134Thiomorpholine 1,1-dioxide ring fragment
[C₂H₅NO]⁺59Fragment from the hydroxyethylamino moiety

The observation of a fragment at m/z 135, corresponding to the thiomorpholine 1,1-dioxide radical cation, would strongly support the proposed structure.

Experimental Protocols

Sample Preparation

A high-purity sample of this compound, typically a white to light yellow crystalline powder, should be used.[1][2] Purity of ≥98% as determined by Gas Chromatography (GC) is recommended for accurate spectroscopic analysis.[1][2]

NMR Spectroscopy
  • Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe the hydroxyl proton, which may exchange too rapidly in other solvents.

  • ¹H NMR Acquisition:

    • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Use the same sample as for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to produce a prominent molecular ion peak.

  • Analysis:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak (m/z 179) to induce fragmentation and confirm the proposed fragmentation pathways.

Conclusion

The structural confirmation of this compound is best achieved through a synergistic application of NMR, IR, and mass spectrometry. Each technique provides complementary information that, when combined, offers an unambiguous and robust structural elucidation. This guide provides the expected spectroscopic data and a framework for its interpretation, empowering researchers to confidently verify the structure of this important chemical intermediate.

References

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A Senior Application Scientist's Guide to Mechanistic Studies of Reactions Involving 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth technical guide on the mechanistic nuances of reactions involving 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide. This document, intended for researchers, scientists, and professionals in drug development, moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis of this versatile building block, grounded in mechanistic principles and supported by experimental evidence. As senior application scientists, we understand that true innovation stems from a deep understanding of not just how a reaction works, but why specific reagents are chosen and how they compare to viable alternatives.

Introduction to a Privileged Scaffold: this compound

This compound is a bifunctional molecule featuring a thiomorpholine 1,1-dioxide core and a pendant primary hydroxyl group.[1][2] The thiomorpholine 1,1-dioxide moiety is a saturated six-membered heterocycle containing both nitrogen and a sulfone group. This structural motif is considered a "privileged scaffold" in medicinal chemistry, appearing in a variety of biologically active compounds.[3] The sulfone group, with its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, significantly influences the molecule's physical and chemical properties, including its stability and reactivity.[3] The hydroxyethyl side chain provides a crucial handle for further synthetic modifications, allowing for the introduction of diverse functionalities.

This guide will explore the key reactions of this compound, focusing on the reactivity of its two primary functional centers: the nucleophilic nitrogen atom and the hydroxyl group. We will delve into the mechanistic underpinnings of these transformations and provide a comparative analysis with alternative synthetic strategies.

The Nucleophilic Heart: Reactions at the Nitrogen Atom

The nitrogen atom of the thiomorpholine ring, although adjacent to the electron-withdrawing sulfone group, retains sufficient nucleophilicity to participate in a range of bond-forming reactions.[4] This makes it a valuable synthon for introducing the thiomorpholine 1,1-dioxide scaffold into larger molecules.

N-Alkylation: Expanding the Molecular Framework

N-alkylation is a fundamental transformation for building molecular complexity. In the context of this compound, this reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (or a related substrate with a good leaving group, such as a tosylate or mesylate). The reaction proceeds in a single, concerted step, leading to the formation of a new carbon-nitrogen bond and the displacement of the leaving group.

SN2_N_Alkylation cluster_start Reactants cluster_end Products reagents R-X transition [Transition State] reagents->transition plus + nucleophile 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide nucleophile->transition S N 2 Attack arrow -> product N-Alkyl-4-(2-hydroxyethyl)thiomorpholine 1,1-Dioxide transition->product leaving_group + X⁻ transition->leaving_group

Caption: Proposed SN2 mechanism for the N-alkylation of this compound.

A self-validating protocol for N-alkylation would involve the following steps:

  • Dissolution: Dissolve this compound (1 equivalent) and a suitable base (e.g., K₂CO₃ or Et₃N, 1.5-2 equivalents) in an appropriate aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Electrophile: Add the alkyl halide (1.1 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

An alternative approach to synthesizing N-alkylated, hydroxyethyl-containing structures is the direct alkylation of a pre-existing N-alkylethanolamine.

FeatureThis compoundN-Alkylethanolamine
Starting Material Bifunctional, allowing for late-stage diversification.Requires synthesis of the specific N-alkylethanolamine.
Reaction Scope Broad, compatible with various alkylating agents.Prone to over-alkylation, leading to quaternary ammonium salts.[5]
Byproducts Halide salts, easily removed by filtration.Can generate complex mixtures if over-alkylation occurs.
Key Advantage Controlled mono-alkylation of the thiomorpholine nitrogen.Readily available for simple alkyl groups.
N-Acylation: Formation of Amides

N-acylation with acyl chlorides or anhydrides is another key reaction, leading to the formation of stable amide linkages. This reaction is crucial for incorporating the thiomorpholine dioxide moiety into peptide-like structures or for introducing other functional groups.

The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to yield the amide product. An excess of the amine or an added non-nucleophilic base is typically required to neutralize the acidic byproduct (e.g., HCl).[6]

N_Acylation cluster_start Reactants cluster_end Products reagents R-COCl intermediate [Tetrahedral Intermediate] reagents->intermediate plus + nucleophile 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide nucleophile->intermediate Nucleophilic Attack arrow -> product N-Acyl-4-(2-hydroxyethyl)thiomorpholine 1,1-Dioxide intermediate->product Collapse byproduct + HCl intermediate->byproduct

Caption: Proposed mechanism for the N-acylation of this compound.

The Versatile Hydroxyl Group: A Gateway to Further Functionalization

The primary hydroxyl group of this compound provides a second reactive site, enabling a wide array of synthetic transformations. This allows for the molecule to be used as a linker or to introduce additional pharmacophoric features.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[2][7] This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.[8]

  • Deprotonation: A strong base (e.g., NaH) deprotonates the hydroxyl group to form a sodium alkoxide.

  • SN2 Attack: The resulting alkoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide ion and forming the ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack alcohol 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide alkoxide Sodium Alkoxide Intermediate alcohol->alkoxide base + NaH base->alkoxide h2 + H₂ alkoxide->h2 alkoxide_step2 Sodium Alkoxide Intermediate alkyl_halide + R-X product Ether Product alkyl_halide->product nax + NaX product->nax alkoxide_step2->product

Caption: Proposed two-step mechanism for the Williamson ether synthesis.

Esterification and Related Transformations: The Mitsunobu Reaction

For the formation of esters, thioethers, and other functionalities under mild conditions, the Mitsunobu reaction is an invaluable tool.[9][10] This reaction allows for the conversion of a primary or secondary alcohol with inversion of stereochemistry (though not relevant for this achiral substrate).[1]

The mechanism of the Mitsunobu reaction is complex but can be summarized as follows:

  • Activation of Triphenylphosphine: Triphenylphosphine (PPh₃) reacts with an azodicarboxylate (e.g., DEAD or DIAD) to form a phosphonium salt.

  • Formation of the Oxyphosphonium Salt: The alcohol attacks the activated phosphonium species, forming an oxyphosphonium salt, which is a good leaving group.

  • SN2 Displacement: A suitable nucleophile (e.g., a carboxylate) displaces the oxyphosphonium group in an SN2 fashion to form the desired product.

Mitsunobu_Reaction cluster_activation Activation cluster_reaction Reaction Cascade PPh3 PPh₃ adduct [PPh₃-DEAD Adduct] PPh3->adduct DEAD + DEAD DEAD->adduct adduct_reac [PPh₃-DEAD Adduct] alcohol 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide oxyphosphonium [Oxyphosphonium Salt] alcohol->oxyphosphonium nucleophile + RCOOH product Ester Product nucleophile->product oxyphosphonium->product byproducts + Ph₃PO + DEAD-H₂ product->byproducts adduct_reac->oxyphosphonium

Caption: Simplified mechanism of the Mitsunobu reaction for esterification.

ReactionKey FeaturesAdvantagesLimitations
Williamson Ether Synthesis SN2 reaction with an alkoxide and alkyl halide.Reliable for simple ethers, uses common reagents.Requires a strong base, not suitable for acid-sensitive substrates.
Mitsunobu Reaction Mild conditions, inversion of configuration.Broad scope of nucleophiles, avoids harsh bases.Stoichiometric amounts of phosphine and azodicarboxylate lead to byproduct removal challenges.[10]

Alternative Strategies and Comparative Analysis

While this compound is a powerful and versatile building block, alternative synthetic strategies can be employed to achieve similar molecular architectures. A critical evaluation of these alternatives is essential for process optimization and cost-effective synthesis.

Alternative Building Blocks for the Hydroxyethylamino Moiety

Instead of starting with this compound, one could introduce the hydroxyethylamino functionality using other reagents. A common alternative is the use of 2-(dialkylamino)ethyl chlorides.

Comparative Overview:

ApproachReagentKey TransformationConsiderations
Direct Functionalization This compoundN-alkylation/acylation or O-functionalization.Pre-formed heterocyclic core simplifies synthesis.
Stepwise Construction 2-(Dialkylamino)ethyl chlorideNucleophilic substitution with a suitable amine or other nucleophile.The chloride can be unstable and may require special handling.[11]

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound stands out as a highly valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its bifunctional nature, combining a nucleophilic nitrogen center with a reactive hydroxyl group, provides chemists with a powerful tool for constructing complex molecular architectures.

This guide has aimed to provide a deeper, mechanistically-driven understanding of the key reactions involving this compound. By exploring the underlying principles of its reactivity and comparing it with alternative synthetic strategies, we hope to empower researchers to make more informed decisions in their synthetic endeavors. The continued exploration of the chemistry of such privileged scaffolds will undoubtedly lead to the discovery of novel and impactful molecules.

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A Senior Application Scientist's Guide to 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide: A Privileged Scaffold in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the trajectory of a research program. The structural integrity, reactivity, and physicochemical contributions of an intermediate are paramount. In this guide, we provide an in-depth analysis of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS No. 26475-62-7), a heterocyclic compound that has garnered significant interest as a versatile intermediate. This guide will objectively compare its performance with relevant alternatives, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic endeavors.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold - A Bioisostere with Benefits

The thiomorpholine 1,1-dioxide moiety is a "privileged scaffold" in medicinal chemistry.[1][2] It is often employed as a bioisostere for the more common morpholine ring.[3] The replacement of the morpholine oxygen with a sulfone group (SO₂) significantly alters the electronic and physical properties of the molecule. This substitution can lead to improved metabolic stability, modulated lipophilicity, and unique receptor-binding interactions, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3]

This compound, the subject of this guide, extends the utility of this scaffold by incorporating a reactive hydroxyl group, providing a convenient handle for further synthetic transformations.

Core Applications in Pharmaceutical Synthesis: The Case of HIV Maturation Inhibitors

A prominent and well-documented application of this compound is in the synthesis of second-generation HIV maturation inhibitors, such as BMS-955176.[4][5] Maturation inhibitors are a class of antiretroviral drugs that target the final stages of the HIV life cycle, preventing the virus from becoming infectious.[4][6]

The thiomorpholine 1,1-dioxide side chain in BMS-955176 plays a crucial role in conferring broad-spectrum activity against viral strains that were resistant to first-generation inhibitors.[4] The development of this drug candidate highlights the strategic importance of this building block in overcoming drug resistance.

Mechanism of Action of HIV Maturation Inhibitors

HIV maturation inhibitors function by disrupting the proteolytic cleavage of the Gag polyprotein, specifically the final cleavage between the capsid (CA) and the spacer peptide 1 (SP1).[4][6] This inhibition leads to the production of immature, non-infectious virions. The structural features of the inhibitor, including the side chain derived from this compound, are critical for binding to the Gag polyprotein and preventing its processing by the viral protease.[4]

Caption: Mechanism of HIV maturation inhibition by BMS-955176.

Synthesis of this compound: A Comparative Look at Methodologies

The synthesis of this key intermediate is a critical aspect of its utility. A highly efficient method involves the double conjugate addition of ethanolamine to divinyl sulfone.[5]

High-Throughput Continuous Manufacturing Protocol

For large-scale production, a continuous flow process has been developed, which offers advantages in terms of safety and efficiency for this highly exothermic reaction.[5]

Experimental Workflow:

G EA_H2O Ethanolamine in Water (Pump A) T_mixer T-Mixer EA_H2O->T_mixer DVS_H2O Divinyl Sulfone in Water (Pump B) DVS_H2O->T_mixer Reactor Heated Tube Reactor (Continuous Flow) T_mixer->Reactor Quench Aqueous Quench Reactor->Quench Extraction Extraction with DCM Quench->Extraction Product Aqueous solution of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide Extraction->Product

Caption: Continuous flow synthesis of the target compound.

Protocol Details:

  • Stream Preparation: Prepare two separate streams: one of ethanolamine in water and another of divinyl sulfone in water.

  • Mixing and Reaction: Pump both streams into a T-mixer to initiate the reaction. The resulting mixture flows through a heated tube reactor. The continuous flow setup allows for efficient heat dissipation of the exothermic reaction.[5]

  • Aging: The reaction mixture is aged to ensure the conversion of oligomeric intermediates to the final product.[5]

  • Workup: The aqueous stream containing the product is then subjected to an extractive workup. Due to the high water solubility of the product, extraction can be challenging. The use of a solvent like dichloromethane (DCM) with a salted aqueous layer (e.g., using K₃PO₄) is employed to improve extraction efficiency.[5]

Performance Data:

ParameterValueReference
ReactantsDivinyl sulfone, Ethanolamine[5]
SolventWater[5]
Process TypeContinuous Flow[5]
Key ChallengeHigh exothermicity, Product's high water solubility[5]
PurityHigh purity in aqueous stream confirmed by ¹H NMR[5]

Comparison with Alternatives

A direct comparison with alternative building blocks for the synthesis of HIV maturation inhibitors is challenging, as the thiomorpholine 1,1-dioxide moiety was specifically selected to confer advantageous properties in second-generation inhibitors.[4] However, a comparison with the analogous morpholine-containing building block, 2-(morpholino)ethanol, can provide valuable insights for researchers.

FeatureThis compound2-(Morpholino)ethanol (Alternative)Rationale for Performance Difference
Scaffold Thiomorpholine 1,1-DioxideMorpholineThe sulfone group in the thiomorpholine 1,1-dioxide is a strong hydrogen bond acceptor and increases polarity compared to the ether oxygen in morpholine.
Lipophilicity Modulated (can be higher or lower than morpholine depending on the overall molecule)Generally lowerThe sulfur atom can increase lipophilicity, but the highly polar sulfone group can counteract this effect. This allows for fine-tuning of the overall molecule's properties.[1]
Metabolic Stability Generally higherCan be susceptible to oxidation at the carbons alpha to the ether oxygenThe sulfone group is metabolically stable.
Synthetic Accessibility Synthesized from divinyl sulfone and ethanolamineCommercially available and synthesized from diethanolamineThe synthesis of the thiomorpholine dioxide derivative is more complex.
Application in HIV Inhibitors Key component of second-generation maturation inhibitors with broad activityPresent in some earlier drug candidates but replaced to improve propertiesThe thiomorpholine 1,1-dioxide scaffold was crucial for overcoming resistance seen with earlier compounds.[4]

Broader Applications: Beyond Pharmaceuticals

While the pharmaceutical applications of this compound are the most well-documented, the unique properties of the thiomorpholine dioxide scaffold lend themselves to other areas.

  • Agrochemicals: Morpholine derivatives are known fungicides, and their thio-analogs have been investigated for similar activities.[5][7][8] The thiomorpholine moiety can be incorporated into molecules to develop new crop protection agents.

  • Polymers and Materials Science: The reactivity of the hydroxyl group and the stability of the thiomorpholine dioxide ring make it a candidate for incorporation into specialty polymers. Oxidation-responsive polymers containing thiomorpholine have been developed, where the sulfur atom can be oxidized to the sulfoxide or sulfone, altering the polymer's properties, such as water solubility.[9]

  • Cosmetic Formulations: While specific data for this compound is limited, related compounds are used in skincare for their moisturizing properties.[10]

Conclusion: A Strategic Choice for Complex Synthesis

This compound is a high-value intermediate for researchers engaged in the synthesis of complex molecules, particularly in the field of drug discovery. Its role as a key component of the second-generation HIV maturation inhibitor BMS-955176 underscores its importance in developing therapeutics that can overcome drug resistance.

The decision to use this building block over simpler alternatives like morpholine derivatives should be guided by the specific goals of the synthetic program. While its synthesis is more involved, the resulting improvements in metabolic stability, receptor interaction, and overall physicochemical properties can be a worthwhile trade-off. The continuous flow synthesis methodology also provides a scalable and safer route for its large-scale production.

As research continues to uncover the full potential of "privileged scaffolds," this compound stands out as a strategic choice for medicinal chemists and process development scientists aiming to create novel and effective chemical entities.

References

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A Comparative Guide to 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide: Unveiling its Advantages in Modern Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and process development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthesis, the scalability of production, and the ultimate pharmacological profile of a target molecule. 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide has emerged as a uniquely valuable scaffold, offering distinct advantages over structurally similar compounds. This guide provides an in-depth comparison, supported by physicochemical data and process chemistry principles, to inform researchers, scientists, and drug development professionals on the strategic benefits of its application.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold

The thiomorpholine 1,1-dioxide ring is a privileged structure in medicinal chemistry. The sulfone group (SO₂) is chemically robust, metabolically stable, and acts as a strong hydrogen bond acceptor, often improving the pharmacokinetic properties of a drug candidate.[1] While the parent compound, Thiomorpholine 1,1-dioxide, is a useful intermediate, the addition of a hydroxyethyl group at the 4-position, creating this compound, introduces a new layer of functionality that significantly broadens its utility and performance.[2][3]

This guide will focus on the key advantages conferred by this N-hydroxyethyl substitution, comparing its properties and applications primarily against its parent compound, Thiomorpholine 1,1-dioxide.

Comparative Analysis of Physicochemical Properties

The introduction of the hydroxyethyl moiety has a predictable and advantageous impact on the molecule's physical properties. While extensive comparative data is sparse, fundamental chemical principles and available data allow for a clear comparison.

PropertyThis compound Thiomorpholine 1,1-Dioxide Analysis of Advantage
Molecular Formula C₆H₁₃NO₃S[4]C₄H₉NO₂SThe additional C₂H₄O unit is key to its enhanced functionality.
Molecular Weight 179.23 g/mol [4]135.18 g/mol Higher molecular weight, which is a consideration in fragment-based design.
Melting Point 73 - 77 °C[3]68 - 71 °CThe higher melting point suggests stronger intermolecular forces, likely due to hydrogen bonding from the hydroxyl group.
Appearance White to light yellow crystalline powder[3]White to almost white crystalline powderSimilar physical state under standard conditions.
Aqueous Solubility Soluble in water[3]Soluble in water[5]Key Advantage : While both are water-soluble, the terminal hydroxyl group on this compound significantly enhances hydrophilicity and the capacity for hydrogen bonding, a critical factor for improving solubility in biological media and aqueous reaction conditions.[6][7]

Key Advantage I: Enhanced Synthetic Versatility

The primary advantage of this compound lies in its dual functionality. Unlike Thiomorpholine 1,1-dioxide, which possesses a single reactive secondary amine, the hydroxyethyl derivative offers two distinct reactive sites.

  • The Secondary Amine (within the ring): This site is typically used to form the core structure.

  • The Primary Hydroxyl Group: This terminal -OH group serves as a versatile synthetic handle for downstream modifications. It can be readily:

    • Esterified to append carboxylic acid-containing fragments.

    • Etherified to introduce a wide range of substituents.

    • Activated or converted into a leaving group (e.g., tosylate, mesylate, or halide) for subsequent nucleophilic substitution reactions.

This dual reactivity allows for a more modular and flexible approach to library synthesis and late-stage functionalization, which is a significant advantage in lead optimization campaigns. The parent compound, lacking this handle, requires more complex synthetic routes to achieve similar structural diversity.

G cluster_0 Comparative Synthetic Utility cluster_1 A Thiomorpholine 1,1-Dioxide B Single Reactive Site (Secondary Amine) A->B Possesses C Limited Derivatization Pathways B->C Leads to I Expanded Synthetic Possibilities D 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide E Dual Reactive Sites - Secondary Amine - Primary Hydroxyl D->E Possesses F Esterification E->F G Etherification E->G H Activation (e.g., Tosylation) E->H

Caption: Synthetic utility comparison.

Key Advantage II: Superior Profile for Drug Discovery

In drug development, the physicochemical properties of a building block are as important as its reactivity. The hydroxyethyl group imparts several features that are highly desirable for developing clinical candidates.

  • Improved Aqueous Solubility: As noted, the hydroxyl group enhances water solubility. This is critical for achieving adequate concentrations in biological assays, improving oral bioavailability, and creating suitable formulations for intravenous administration.[3][7]

  • Modulation of Lipophilicity: The addition of the polar hydroxyethyl group reduces the overall lipophilicity (logP) of the scaffold. This can be a crucial strategy to "tune" a lead compound out of a high-lipophilicity range, which is often associated with poor metabolic stability, off-target toxicity, and low solubility.

  • Metabolic Handle: While metabolic stability is a hallmark of the sulfone core, the primary alcohol can serve as a soft metabolic spot.[1] This can be strategically advantageous, providing a site for predictable Phase II metabolism (e.g., glucuronidation), which can facilitate clearance and reduce the risk of forming reactive metabolites.

Key Advantage III: Enhanced Manufacturing Safety and Scalability

A significant, field-proven advantage of this compound is the existence of a well-documented, safe, and scalable manufacturing process. The synthesis from commodity feedstocks divinylsulfone and ethanolamine is a highly exothermic double conjugate addition.

Executing this reaction on a large scale in a traditional batch reactor is hazardous due to the large adiabatic temperature rise (calculated at 142 °C), which creates a risk of thermal runaway. Researchers have developed a continuous flow manufacturing process that completely mitigates this risk.

Benefits of the Continuous Flow Process:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for the rapid dissipation of heat, keeping the reaction temperature under tight control.

  • Enhanced Safety: The small reaction volume at any given moment minimizes the potential hazard of an exothermic event.

  • Process Consistency: In-situ IR monitoring ensures that the reaction maintains a steady state, leading to high purity and consistent product quality.

  • Efficiency: The process uses water as the only solvent, making it environmentally friendly and streamlined.

This robust and safe manufacturing route is a major practical advantage for any project requiring kilogram quantities of the intermediate, such as in the development of the HIV Maturation Inhibitor BMS-955176.

workflow cluster_input Reagent Streams cluster_process Continuous Flow Process Divinylsulfone Divinylsulfone (in Water) Mixer T-Mixer Divinylsulfone->Mixer Ethanolamine Ethanolamine (in Water) Ethanolamine->Mixer Reactor Coiled Flow Reactor (Controlled Temperature) Mixer->Reactor Highly Exothermic Reaction Zone IR In-Situ IR Probe (Reaction Monitoring) Reactor->IR Aging Aging Vessel (Oligomer Conversion) IR->Aging Steady State Confirmation Product Aqueous Solution of High-Purity Product Aging->Product

Caption: Continuous flow synthesis workflow.

Experimental Protocol: Continuous Synthesis

The following protocol is adapted from the procedure developed for the safe, large-scale synthesis of this compound.

Objective: To safely and efficiently synthesize this compound via a continuous flow process.

Materials:

  • Divinylsulfone (DVS)

  • Ethanolamine (EA)

  • Deionized Water

  • Continuous flow reactor setup (pumps, T-mixer, coiled reactor, back-pressure regulator)

  • In-situ IR spectrometer with a flow cell

Procedure:

  • Reagent Preparation:

    • Prepare a solution of ethanolamine in water.

    • Prepare a solution of divinylsulfone in water.

    • Rationale: Using water as a solvent is cost-effective, environmentally benign, and helps manage the exotherm.

  • System Priming:

    • Prime the entire flow system with deionized water to ensure no air is present and to establish a baseline for the in-situ IR.

  • Initiation of Flow:

    • Begin pumping the ethanolamine solution through the system at the desired flow rate.

    • Once the system is filled with the ethanolamine solution, begin pumping the divinylsulfone solution at a stoichiometric flow rate. The two streams converge at a T-mixer.

    • Rationale: The T-mixer ensures rapid and efficient mixing of the reagents, initiating the reaction in a controlled manner.

  • Reaction and Monitoring:

    • The mixed stream flows through a coiled reactor submerged in a cooling bath to maintain a constant internal temperature.

    • The stream then passes through an in-situ IR flow cell. Monitor the reaction in real-time by observing the disappearance of the DVS peak and the appearance of the product peak.

    • Adjust flow rates as needed to achieve and maintain a steady state, indicating that the reaction is proceeding consistently.

    • Rationale: Continuous monitoring is a cornerstone of this self-validating protocol. It provides immediate feedback on reaction performance and ensures high-quality output without the need for offline sampling and analysis.

  • Aging and Collection:

    • The output stream from the reactor is collected in an aging vessel and stirred for a period (e.g., 12 hours) to ensure the conversion of any oligomeric intermediates to the final product.

    • Rationale: Initial NMR studies of this reaction revealed the formation of oligomers. An aging step ensures the reaction goes to completion, maximizing the yield of the desired monomeric product.

  • Work-up and Isolation:

    • The resulting aqueous solution of the product is of high purity and can often be used directly in subsequent steps. If necessary, the product can be isolated by solvent evaporation.

Conclusion

This compound offers a compelling set of advantages over similar compounds, most notably its parent scaffold, Thiomorpholine 1,1-dioxide. These benefits are not merely theoretical but are grounded in fundamental principles of medicinal chemistry and process safety.

  • For the Medicinal Chemist, it provides enhanced synthetic flexibility and a superior physicochemical profile, enabling more efficient exploration of structure-activity relationships and the design of drug candidates with improved properties.

  • For the Process Chemist, it comes with the assurance of a safe, scalable, and robust manufacturing process, de-risking the transition from laboratory-scale synthesis to large-scale production.

By understanding and leveraging these advantages, researchers and drug developers can accelerate their programs and increase the probability of success.

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A Senior Application Scientist's Guide to the Biological Assay Validation of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of innovation. This compound (CAS 26475-62-7) is a heterocyclic compound that has emerged as a versatile synthetic intermediate in the development of new pharmaceutical agents.[1][2] Its thiomorpholine dioxide core is a privileged scaffold, known to be present in molecules exhibiting a wide range of biological activities, including enzyme inhibition.[3][4][5] This guide provides an in-depth, comparative framework for the biological assay validation of this compound, presented through the lens of a hypothetical, yet scientifically rigorous, kinase inhibition assay.

For the purposes of this illustrative guide, we will hypothesize that this compound is a novel inhibitor of a ubiquitous serine/threonine kinase, Protein Kinase A (PKA). To establish a robust benchmark for its performance, we will compare its validation parameters against Staurosporine, a well-characterized and potent, albeit non-selective, protein kinase inhibitor.[6][7]

This document is structured to not only provide step-by-step protocols but also to instill a deep understanding of the principles of assay validation, grounded in the authoritative guidelines of the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[8][9][10][11][12] Our objective is to equip researchers with the knowledge to design, execute, and interpret self-validating biological assays, ensuring data integrity and accelerating the journey from discovery to clinical application.

The Cornerstone of Reliability: Principles of Biological Assay Validation

The validation of a biological assay is the formal process of demonstrating that the analytical procedure is suitable for its intended purpose.[8][10] This process is not merely a checklist of experiments but a systematic investigation into the performance characteristics of the assay. For an enzyme inhibition assay, the key validation parameters, as stipulated by ICH guideline Q2(R1), include specificity, linearity, range, accuracy, and precision.[10][12]

A Self-Validating System: The Logic of Assay Design

A robust assay is a self-validating system. This means that the experimental design incorporates controls and checks that continuously affirm the reliability of the data being generated. For our hypothetical PKA inhibition assay, this includes the parallel analysis of a known inhibitor (Staurosporine), the inclusion of appropriate positive and negative controls, and the rigorous statistical analysis of the data to ensure it meets predefined acceptance criteria.

Comparative Validation of a PKA Inhibition Assay

Herein, we detail the validation of a luminescence-based kinase assay designed to quantify the inhibitory activity of this compound against PKA, in direct comparison with Staurosporine.

Assay Principle

The assay measures the amount of ATP remaining in solution following a kinase reaction. PKA utilizes ATP to phosphorylate a substrate peptide. The addition of a luciferase/luciferin reagent results in a luminescent signal that is inversely proportional to the kinase activity. Inhibitors of PKA will reduce ATP consumption, leading to a higher luminescent signal.

Experimental Protocols

A critical component of assay validation is a detailed and unambiguous protocol. The following sections provide step-by-step methodologies for the key experiments.

  • Reagent Preparation:

    • Prepare a 2X PKA enzyme solution in kinase buffer.

    • Prepare a 2X substrate peptide/ATP solution in kinase buffer.

    • Prepare serial dilutions of this compound and Staurosporine in DMSO, followed by a further dilution in kinase buffer to create 4X inhibitor solutions.

  • Assay Procedure:

    • To a 96-well white, opaque-bottom plate, add 5 µL of the 4X inhibitor solutions. For control wells, add 5 µL of kinase buffer with DMSO (vehicle control).

    • Add 10 µL of the 2X PKA enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate peptide/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Validation Parameters: A Head-to-Head Comparison

The following sections detail the validation experiments and present a comparative analysis of the performance of this compound and Staurosporine.

Specificity is the ability of the assay to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] In this context, it refers to the ability to measure the inhibition of PKA without interference from the test compounds themselves or other components in the assay mixture.

  • Experimental Approach: The luminescence signal of the ATP detection reagent was measured in the presence of the highest concentration of each test compound without the PKA enzyme.

  • Acceptance Criteria: The signal should not differ by more than 10% from the vehicle control.

Table 1: Specificity of the PKA Inhibition Assay

CompoundConcentrationInterference with Luminescence SignalPass/Fail
This compound100 µMNo significant interference detectedPass
Staurosporine1 µMNo significant interference detectedPass

Linearity refers to the ability of the assay to elicit results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Experimental Approach: A dose-response curve was generated for both inhibitors over a wide range of concentrations.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear portion of the dose-response curve should be ≥ 0.98.

Table 2: Linearity and Range of PKA Inhibition

CompoundLinear Range (nM)Correlation Coefficient (R²)
This compound10 - 10000.992
Staurosporine0.1 - 100.995

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

  • Experimental Approach: The IC50 of the reference inhibitor, Staurosporine, was determined and compared to the established literature value. For our hypothetical compound, we will define a target IC50 and assess the deviation.

  • Acceptance Criteria: The experimentally determined IC50 for the reference standard should be within ±20% of the accepted value.

Table 3: Accuracy of IC50 Determination

CompoundTheoretical IC50 (nM)Experimental IC50 (nM)% Recovery
This compound150 (Hypothetical)14596.7%
Staurosporine76.592.9%

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the coefficient of variation (CV%). Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[10]

  • Experimental Approach:

    • Repeatability: The IC50 of each compound was determined in triplicate within the same assay run.

    • Intermediate Precision: The IC50 of each compound was determined on three different days by two different analysts.

  • Acceptance Criteria:

    • Repeatability: CV% ≤ 15%

    • Intermediate Precision: CV% ≤ 20%

Table 4: Precision of IC50 Determination

CompoundIntra-assay Precision (CV%)Inter-assay Precision (CV%)
This compound8.2%12.5%
Staurosporine6.5%10.8%

Robustness is a measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

  • Experimental Approach: The IC50 values were determined while intentionally varying key assay parameters (e.g., incubation time ±10%, ATP concentration ±5%).

  • Acceptance Criteria: The IC50 values should not deviate by more than ±20% from the values obtained under standard conditions.

Table 5: Robustness of the PKA Inhibition Assay

Parameter VariedThis compound (% Change in IC50)Staurosporine (% Change in IC50)
Incubation Time (+10%)+5%+3%
Incubation Time (-10%)-7%-4%
ATP Concentration (+5%)+12%+15%
ATP Concentration (-5%)-10%-11%

Visualizing the Process: Diagrams and Workflows

To further clarify the experimental design and the underlying biological principles, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Inhibitor Dilution Series plate Dispense Inhibitor to Plate inhibitor->plate enzyme PKA Enzyme Solution add_enzyme Add PKA Enzyme enzyme->add_enzyme substrate Substrate/ATP Solution add_substrate Add Substrate/ATP substrate->add_substrate plate->add_enzyme pre_incubation Pre-incubation (15 min) add_enzyme->pre_incubation pre_incubation->add_substrate incubation Kinase Reaction (60 min) add_substrate->incubation add_detection Add ATP Detection Reagent incubation->add_detection read_plate Measure Luminescence add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: A streamlined workflow for the PKA inhibition assay.

kinase_inhibition cluster_reaction Kinase Reaction cluster_inhibition Inhibition PKA PKA Enzyme Phospho_Substrate Phosphorylated Substrate PKA->Phospho_Substrate Phosphorylation ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->Phospho_Substrate Inhibitor Inhibitor Inhibitor->PKA

Caption: The mechanism of competitive kinase inhibition.

Conclusion: A Framework for Confident Decision-Making

This guide has presented a comprehensive and comparative approach to the biological assay validation of this compound, using a hypothetical PKA inhibition assay as a model. By adhering to the principles of scientific integrity and the rigorous standards set forth by regulatory bodies, we have demonstrated how to establish the reliability and robustness of an assay. The comparative data against a known standard, Staurosporine, provides a critical benchmark for evaluating the performance of a new chemical entity.

The detailed protocols, data tables, and diagrams are intended to serve as a practical resource for researchers in the field of drug discovery. By adopting a similar validation framework, scientists can generate high-quality, reproducible data, enabling confident decision-making as they advance promising new molecules through the development pipeline.

References

  • Title: Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile Source: ResearchGate URL: [Link]

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  • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL: [Link]

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The Strategic Utility of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide in Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, scalability, and the ultimate success of a drug candidate. Among the myriad of heterocyclic scaffolds, the thiomorpholine moiety has garnered significant attention for its presence in a range of biologically active compounds. This guide provides an in-depth technical analysis of a key derivative, 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide, offering a comparative perspective on its synthesis and application, supported by peer-reviewed experimental data.

Introduction to this compound: A Versatile Intermediate

This compound (CAS 26475-62-7) is a bifunctional molecule featuring a thiomorpholine 1,1-dioxide core and a primary alcohol.[1] This unique combination of a polar sulfone group, a tertiary amine, and a reactive hydroxyl group makes it a highly versatile intermediate in the synthesis of complex pharmaceutical agents.[1][2] The thiomorpholine ring is a recognized pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including antioxidant, antitubercular, and hypolipidemic properties.[3][4][5][6] The sulfone group, in particular, can act as a hydrogen bond acceptor, influencing the molecule's solubility and interaction with biological targets.

Synthesis of this compound: A Comparative Analysis of Batch vs. Continuous Flow Processes

The synthesis of this compound is most efficiently achieved through the double conjugate addition of ethanolamine to divinylsulfone. However, the highly exothermic nature of this reaction presents significant safety and scalability challenges in traditional batch processing. A 2018 study published in Organic Process Research & Development detailed the development of a safe and high-throughput continuous manufacturing process for this key intermediate, providing a compelling case for the adoption of flow chemistry in this context.[7]

The Challenge of Exothermicity in Batch Synthesis

The reaction of divinylsulfone with ethanolamine is characterized by a significant release of heat.[7] In a batch reactor, this exotherm can be difficult to control, especially on a large scale where the surface-area-to-volume ratio decreases. This can lead to localized hotspots, potential side reactions, and, in the worst case, a runaway reaction. The need for slow, controlled addition of reagents in a batch process can also lead to long reaction times, reducing overall efficiency.

Continuous Flow Synthesis: A Safer and More Efficient Alternative

The implementation of a continuous flow process for the synthesis of this compound offers several key advantages over batch production.[7] The small reaction volume within the flow reactor allows for highly efficient heat dissipation, mitigating the risks associated with the reaction's exothermicity.[7] This enhanced safety profile allows the reaction to be run under more concentrated conditions and at higher temperatures, significantly reducing reaction times.

The study by researchers at Bristol-Myers Squibb demonstrated the successful kilogram-scale production of this compound using a continuous flow setup.[7] The process utilized in situ infrared (IR) spectroscopy to monitor the reaction in real-time, ensuring steady-state conditions and consistent product quality.[7]

Experimental Protocol: Continuous Flow Synthesis of this compound[7]

Materials:

  • Divinylsulfone (DVS)

  • Ethanolamine (EA)

  • Water (as solvent)

Equipment:

  • Continuous flow reactor system with pumps for reagent delivery

  • In situ IR spectrometer with a flow cell

  • Back-pressure regulator

  • Temperature and pressure monitoring sensors

Procedure:

  • Prepare separate aqueous solutions of divinylsulfone and ethanolamine.

  • Using precision pumps, introduce the two reactant streams into a T-mixer to initiate the reaction.

  • The combined stream is then passed through the continuous flow reactor coil. The residence time in the reactor is controlled by the flow rate and the reactor volume.

  • The reaction progress is monitored in real-time using the in situ IR spectrometer, tracking the disappearance of the divinylsulfone starting material and the appearance of the thiomorpholine dioxide product.

  • The output from the reactor is collected, and the product is isolated. Due to the high water solubility of the product, a specialized extractive workup with a solvent such as dichloromethane and a salting-out agent (e.g., potassium phosphate) is employed for efficient isolation.

Comparative Data: Batch vs. Continuous Flow
ParameterBatch Process (Conceptual)Continuous Flow Process[7]
Safety High risk of thermal runaway, requires slow addition and dilute conditions.Excellent heat transfer, minimal risk of exotherm accumulation.
Scalability Difficult to scale due to heat transfer limitations.Readily scalable by extending run time or using a larger reactor.
Reaction Time Potentially long due to slow reagent addition.Significantly shorter due to higher concentration and temperature.
Process Control Limited real-time monitoring.In situ monitoring (e.g., IR) allows for precise process control.
Yield Variable, potential for side products due to poor temperature control.High yield and purity reported on a kilogram scale.

Application in the Synthesis of HIV Maturation Inhibitors

The strategic importance of this compound is highlighted by its use as a key intermediate in the synthesis of the HIV maturation inhibitor BMS-955176.[7] This demonstrates the compound's value in constructing complex, biologically active molecules. The hydroxyl group of this compound serves as a handle for further chemical transformations, allowing for its incorporation into a larger molecular framework.

Alternative Scaffolds and Comparative Considerations

While this compound has proven to be a valuable building block, researchers may consider alternative heterocyclic systems depending on the specific therapeutic target and desired physicochemical properties. Morpholine derivatives, for example, are also widely used in medicinal chemistry and offer a different profile in terms of polarity and hydrogen bonding capacity.[3][5] The choice between a thiomorpholine 1,1-dioxide and a morpholine scaffold can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The sulfone group in the thiomorpholine dioxide increases polarity compared to the ether linkage in morpholine, which can influence solubility and interactions with biological targets.

Conclusion

This compound stands out as a critical and versatile intermediate in modern pharmaceutical synthesis. The development of a safe and efficient continuous flow process for its production has overcome the significant challenges posed by its highly exothermic formation, enabling its large-scale availability.[7] Its successful application in the synthesis of complex drug candidates like HIV maturation inhibitors underscores its strategic importance. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this building block, along with a comparative appreciation of its properties relative to other heterocyclic scaffolds, is essential for the rational design and efficient production of novel therapeutics.

Visualizations

G cluster_0 Batch Synthesis Workflow cluster_1 Continuous Flow Synthesis Workflow Batch Reactor Batch Reactor Cooling System Cooling System Batch Reactor->Cooling System Product Isolation (Batch) Product Isolation (Batch) Batch Reactor->Product Isolation (Batch) Slow Addition (DVS) Slow Addition (DVS) Slow Addition (DVS)->Batch Reactor Reagent Pumps Reagent Pumps T-Mixer Reagent Pumps->T-Mixer Flow Reactor Flow Reactor T-Mixer->Flow Reactor In Situ IR In Situ IR Flow Reactor->In Situ IR Product Collection Product Collection Flow Reactor->Product Collection

Caption: Comparative workflows of batch vs. continuous flow synthesis.

G Divinylsulfone Divinylsulfone Reaction Double Conjugate Addition Divinylsulfone->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Product 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide Reaction->Product Application Synthesis of HIV Maturation Inhibitors (e.g., BMS-955176) Product->Application

Caption: Synthetic pathway and application of the target compound.

References

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  • This compound - Chem-Impex.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews.
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  • Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed. Available at: [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC - NIH. Available at: [Link]

  • Development of a Safe and High-Throughput Continuous Manufacturing Approach to this compound - ACS Publications. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical synthesis fields, our responsibility extends beyond the discovery and application of novel compounds to their entire lifecycle, including their safe and compliant disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS No. 26475-62-7), a versatile intermediate in organic synthesis.[1][2] The procedures outlined here are grounded in established safety principles and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, a robust disposal plan can be formulated by examining its constituent chemical structures: the thiomorpholine 1,1-dioxide core and the hydroxyethyl group. The guidance herein is synthesized from data on these closely related structures and general principles of hazardous waste management promulgated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3][4]

Hazard Assessment: The "Why" Behind the Procedure

Understanding the potential hazards of a chemical is the foundation of its safe handling and disposal. Based on the parent compound, Thiomorpholine 1,1-Dioxide, and the morpholine chemical class, we must presume this compound presents several potential risks.

  • Irritation: The parent compound, Thiomorpholine 1,1-dioxide, is classified as a substance that causes skin and serious eye irritation, and may also cause respiratory irritation.[5][6] Therefore, treating the target compound as a potential irritant is a critical first step.

  • Combustion Hazards: Upon combustion, this compound is likely to decompose and release toxic and hazardous fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[5][6] The generation of sulfur dioxide (SO₂) is a key concern for sulfur-containing compounds and necessitates specific disposal methods.[7]

  • Reactivity: The compound may be incompatible with strong bases and oxidizing agents.[5] Accidental mixing with such materials in a waste container could lead to uncontrolled reactions.

This assessment dictates that this compound must be handled as a hazardous chemical waste. Do not discharge it into drains or dispose of it with regular refuse.[5][8]

Potential Hazard Basis of Assessment Required Personal Protective Equipment (PPE)
Eye Irritation Data on Thiomorpholine 1,1-Dioxide[5][6]Chemical safety goggles or a face shield.
Skin Irritation Data on Thiomorpholine 1,1-Dioxide[5][6]Chemical-resistant gloves (e.g., nitrile), lab coat.
Respiratory Irritation Data on Thiomorpholine 1,1-Dioxide (as a powder)[5]Work in a well-ventilated area or chemical fume hood.
Toxic Combustion Byproducts General for organo-sulfur-nitrogen compounds[5][6]Handled by professional waste disposal incineration facilities.

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe segregation, storage, and disposal of this compound waste.

Step 1: Waste Characterization and Segregation

The first and most critical step is to classify the waste stream.

  • Unused/Expired Pure Compound: This is a hazardous chemical waste.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels from a spill) should also be treated as hazardous waste.

  • Solutions: Aqueous or solvent solutions containing this compound are hazardous waste. Do not mix with incompatible waste streams (e.g., strong bases, oxidizing agents).[5]

Causality Check: Proper segregation prevents dangerous chemical reactions within the waste container and ensures the final disposal method is appropriate and effective. Mixing with incompatible materials could lead to heat generation, gas evolution, or container pressurization.

Step 2: Containerization
  • Select a Compatible Container: Use a clearly labeled, leak-proof container made of chemically resistant material, such as high-density polyethylene (HDPE).

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full chemical name: "this compound". List all components of a mixture, including solvents.

  • Closure: Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of any potential vapors and prevents spills.[9]

Causality Check: Secure, compatible, and clearly labeled containers are mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[4] This practice prevents accidental exposure, environmental release, and ensures that waste handlers have accurate information for safe transport and disposal.

Step 3: On-Site Accumulation
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area.

  • Secondary Containment: Place the container in a secondary containment bin to mitigate potential leaks or spills.

  • Inert Atmosphere: For long-term storage of the pure compound, an inert atmosphere is recommended to maintain product quality.[5] This principle should be considered for waste storage if long accumulation times are expected.

Step 4: Final Disposal
  • Professional Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal service. Provide them with a complete and accurate description of the waste.

  • Recommended Disposal Method: Incineration: The preferred and most effective method for this class of compound is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers.[7][8]

Causality Check: Incineration ensures the complete destruction of the organic molecule. The mandatory afterburners and scrubbers are essential for neutralizing the harmful nitrogen and sulfur oxides (NOx, SOx) generated during combustion, converting them into less harmful substances and preventing air pollution.[7][8]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and operational process for disposing of this compound waste.

G cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Accumulation & Pickup cluster_final Final Disposition start Begin Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Stream (Pure compound, solution, or contaminated solid?) container Select Compatible HDPE Container assess->container Characterized as Hazardous ppe->assess label_waste Label: 'Hazardous Waste' + Full Chemical Name container->label_waste add_waste Add Waste to Container label_waste->add_waste seal Securely Seal Container add_waste->seal store Store in Designated Satellite Area (with Secondary Containment) seal->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup incinerate High-Temperature Incineration with Scrubber System pickup->incinerate

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational framework for the safe handling of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (CAS No. 26475-62-7). As a compound utilized in pharmaceutical development and chemical synthesis, its structural features—specifically the thiomorpholine 1,1-dioxide core—necessitate a rigorous, risk-based approach to laboratory safety.[1][2] This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating system of protection for researchers, scientists, and drug development professionals.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

Understanding the specific hazards of a chemical is the foundation of safe handling. While comprehensive toxicological data for this compound may be limited, the hazards associated with its parent compound, Thiomorpholine 1,1-dioxide, provide a robust surrogate for risk assessment. The primary risks stem from its classification as an irritant and a potentially harmful substance upon ingestion or inhalation.[3][4][5]

The compound is a solid at room temperature, making the inhalation of airborne dust and direct skin or eye contact the most probable routes of exposure during routine laboratory operations like weighing and transfer.[2]

Hazard Classification GHS Hazard Statement Primary Risk Source(s)
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact with powder or solutions can cause redness, itching, and inflammation.[3][4][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritationAirborne dust or splashes can lead to significant eye damage.[3][4][5]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationInhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][5]
Acute Toxicity, OralH302: Harmful if swallowedAccidental ingestion can lead to adverse health effects.[4][5]
Acute Toxicity, InhalationH332: Harmful if inhaledInhaling significant quantities of dust can be harmful.[4]

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary method for mitigating exposure is through robust engineering controls.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This captures dust at the source, preventing respiratory exposure.[6][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[4][8] Eyewash stations and safety showers must be readily accessible and tested regularly.[7][9][10]

Selecting Personal Protective Equipment: A Multi-Layered Defense

The selection of PPE must be tailored to the specific task and the associated risk of exposure. A multi-layered approach ensures comprehensive protection.

Eye and Face Protection

The risk of airborne particulates and accidental splashes makes robust eye protection non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory where this chemical is present.

  • Recommended for Powder Handling: Chemical splash goggles that form a seal around the eyes should be worn when weighing or transferring the solid compound.[9][11][12]

  • High-Risk Operations: A full-face shield worn over safety goggles is required when handling larger quantities (>50g) or when there is a significant risk of splashing.[4][12][13]

Hand Protection

Skin contact is a primary exposure route. The correct gloves are critical.

  • Glove Type: Chemical-resistant nitrile gloves are a suitable choice for incidental contact.[14] Always check the manufacturer's glove compatibility chart for breakthrough times with sulfone compounds or similar chemicals.

  • Best Practice: Double-gloving is recommended, especially during weighing and transfer operations.[14] This allows for the removal of the contaminated outer glove without compromising the barrier.

  • Technique: Remove gloves carefully to avoid touching the outside with bare skin. Wash hands thoroughly with soap and water after removing gloves.[8][9]

Body Protection

Protecting the skin from contamination is crucial.

  • Standard Use: A long-sleeved laboratory coat is mandatory.[15]

  • Increased Risk: For procedures involving larger quantities or a high likelihood of spills, supplement a lab coat with a chemical-resistant apron.[16][17] For extensive handling, disposable Tychem coveralls offer superior protection.[18]

Respiratory Protection

If engineering controls are insufficient or not available, respiratory protection is required.

  • Inside a Fume Hood: No respiratory protection is typically needed when all handling of the solid is performed within a certified chemical fume hood.

  • Outside a Fume Hood: Handling this compound outside of a fume hood is strongly discouraged. If unavoidable, a NIOSH-approved respirator with N95 or P100 particulate filters is mandatory to prevent inhalation of dust.[3][12][14]

PPE Selection Guide by Task
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety GlassesSingle Nitrile GlovesLab CoatNot Required
Weighing <10g (in Fume Hood) Safety GogglesDouble Nitrile GlovesLab CoatNot Required
Preparing Solutions (in Fume Hood) Safety GogglesDouble Nitrile GlovesLab CoatNot Required
Large-Scale Synthesis (>50g) Face Shield over GogglesDouble Nitrile GlovesChemical-Resistant Apron over Lab CoatRequired if not in a fully contained system (e.g., glovebox).
Spill Cleanup Face Shield over GogglesHeavy-Duty Chemical GlovesDisposable CoverallsN95/P100 Respirator

Operational Plan: Step-by-Step Handling Protocol

This protocol for weighing the solid and preparing a solution demonstrates the integration of safety measures.

  • Pre-Operation Setup:

    • Don all required PPE: safety goggles, double nitrile gloves, and a lab coat.

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the hood.

  • Weighing and Transfer:

    • Carefully open the container of this compound inside the hood. Avoid creating dust.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance.

    • Once the desired weight is achieved, securely close the primary container.

    • Carefully add the weighed solid to the beaker containing the solvent.

  • Post-Operation Cleanup:

    • Wipe the spatula and any contaminated surfaces within the hood with a damp cloth.

    • Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.

    • Dispose of the weigh boat and absorbent liner as solid chemical waste.

    • Wash hands thoroughly after exiting the lab.

Emergency Preparedness: Spill and Exposure Response

In Case of a Spill:

  • Evacuate: Alert others and evacuate the immediate area.[11][15]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[11]

  • Don PPE: Before cleanup, don appropriate PPE, including a respirator, goggles, double gloves, and a protective suit.[9][15]

  • Contain: Prevent the spill from spreading or entering drains.[9][11][15]

  • Clean Up: For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation.[4][11][15]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][8][12]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[3][8][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4][8][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][8][19]

Disposal Plan: A Responsible Conclusion

All waste materials must be treated as hazardous.

  • Solid Waste: Unused chemical, contaminated gloves, weigh boats, and liners must be collected in a clearly labeled, sealed hazardous waste container.[15]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container for liquid organic waste.

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste facility, often via high-temperature incineration.[11][12] Never pour this chemical or its solutions down the drain.[3][11] Adhere strictly to all institutional, local, and national regulations.[3][12]

Visualizing Your Safety Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the operational context.

PPE_Selection_Workflow PPE Selection Logic for Handling this compound start Start: Assess Task fume_hood Is all powder handling inside a certified fume hood? start->fume_hood in_hood Standard In-Hood Work fume_hood->in_hood  Yes out_of_hood Work Outside Hood (Strongly Discouraged) fume_hood->out_of_hood No   ppe_hood Required PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat in_hood->ppe_hood scale Scale of Operation? out_of_hood->scale small_scale Small Scale (<1g) Minor Adjustments scale->small_scale Small   large_scale Large Scale (>1g) or Dust Potential scale->large_scale Large   ppe_small Mandatory PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat - N95/P100 Respirator small_scale->ppe_small ppe_large Mandatory PPE: - Face Shield over Goggles - Double Nitrile Gloves - Coveralls/Apron - P100 Respirator or PAPR large_scale->ppe_large

Caption: Decision workflow for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.